molecular formula C19H23Cl2N3 B2706999 Dmab-anabaseine dihydrochloride CAS No. 154149-38-9; 32013-69-7

Dmab-anabaseine dihydrochloride

Número de catálogo: B2706999
Número CAS: 154149-38-9; 32013-69-7
Peso molecular: 364.31
Clave InChI: DHCNEWWWKHBASC-YNHPUKFJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dmab-anabaseine dihydrochloride is a useful research compound. Its molecular formula is C19H23Cl2N3 and its molecular weight is 364.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCNEWWWKHBASC-YNHPUKFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dmab-anabaseine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Dmab-anabaseine dihydrochloride (B599025), a notable derivative of the naturally occurring alkaloid anabaseine (B15009). Dmab-anabaseine, also known as 3-(4-dimethylaminobenzylidene)anabaseine, is a selective partial agonist at α7-containing neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and an antagonist at α4β2 and other nicotinic receptors.[1] Its potential cognitive-enhancing effects make it a compound of significant interest in neuropharmacology and drug development.[1][2] This document details the synthetic pathway, purification methods, and extensive characterization of the dihydrochloride salt form, presenting data in a structured format for ease of reference and comparison.

Introduction

Anabaseine, a toxin originally isolated from nemertine worms, serves as a valuable chemical scaffold for the development of novel nicotinic receptor ligands.[3][4] Its reactive imine group allows for the synthesis of various derivatives with tailored selectivity and pharmacological profiles.[4] One such derivative, Dmab-anabaseine, is formed by the condensation of anabaseine with p-dimethylaminobenzaldehyde. This modification results in a compound with selective agonist activity at α7 nAChRs.[3] This guide outlines the detailed procedures for the preparation and rigorous characterization of Dmab-anabaseine dihydrochloride, providing researchers with the necessary information for its synthesis and evaluation.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial synthesis of the anabaseine precursor, followed by a condensation reaction to form the Dmab-anabaseine free base, and finally, conversion to its dihydrochloride salt.

Synthesis of Anabaseine

The synthesis of the precursor, anabaseine, can be achieved through various reported methods. One established method, first described by Späth and Mamoli in 1936, involves the reaction of benzoic anhydride (B1165640) with δ-valerolactam to yield N-benzoylpiperidone.[5] This intermediate is then reacted with nicotinic acid ethyl ester to produce α-nicotinoyl-N-benzoyl-2-piperidone. Subsequent decarboxylation, ring closure, and amide hydrolysis yield anabaseine.[5] Alternative synthetic strategies have also been developed and can be referenced for process optimization.[5]

Synthesis of Dmab-anabaseine Free Base

The formation of Dmab-anabaseine is achieved through a condensation reaction between anabaseine and p-dimethylaminobenzaldehyde. This reaction is analogous to the formation of other 3-arylidene-anabaseine derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anabaseine (1 equivalent) in a suitable solvent such as ethanol (B145695) or a methanol-dimethylformamide (DMF) mixture.

  • Addition of Aldehyde: To this solution, add p-dimethylaminobenzaldehyde (1.1 equivalents).

  • Catalysis (Optional but Recommended): A catalytic amount of a weak acid, such as acetic acid, or a base like piperidine (B6355638) can be added to facilitate the condensation reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 3-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like dichloromethane (B109758) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and filtered.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or alumina. A gradient elution system, for example, hexane (B92381) with an increasing proportion of ethyl acetate (B1210297) or isopropanol (B130326) containing a small amount of triethylamine, can be employed to isolate the pure Dmab-anabaseine free base.

Preparation of this compound

The purified Dmab-anabaseine free base is converted to its more stable and water-soluble dihydrochloride salt.

  • Dissolution: Dissolve the purified Dmab-anabaseine free base in a minimal amount of a suitable organic solvent, such as anhydrous ethanol or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid dropwise with stirring. Alternatively, a solution of HCl in a compatible organic solvent (e.g., HCl in ethanol or diethyl ether) can be used.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be further induced by the addition of a less polar solvent like diethyl ether.

  • Isolation and Drying: The precipitate is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₉H₂₁N₃·2HCl[6]
Molecular Weight 364.32 g/mol [6]
Appearance SolidInferred
Solubility Soluble in water, ethanol, and DMSO.[7]
CAS Number 154149-38-9[1]
Spectroscopic Data

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

IonTheoretical m/zExperimental m/zReference
[M+H]⁺ (Free Base) 292.1808292.1811

¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the molecule. The following data is for the Dmab-anabaseine free base. The dihydrochloride salt will exhibit shifts in the proton and carbon signals, particularly for the atoms near the protonated nitrogen atoms.

¹H NMR (600 MHz, CDCl₃) of Dmab-anabaseine Free Base

ProtonChemical Shift (ppm)
H-8'8.58 (d)
H-7'8.52 (dd)
H-5'7.82 (dt)
H-6'7.30 (dd)
H-17.20 (s)
H-3, H-57.42 (d)
H-2, H-66.70 (d)
H-2'3.89 (t)
H-4'2.80 (t)
H-3'2.00 (m)
N(CH₃)₂3.00 (s)

¹³C NMR (Predicted) of Dmab-anabaseine Free Base

CarbonPredicted Chemical Shift (ppm)
C=N (Imine)~165-170
Aromatic C-H~110-150
Aromatic C-N~150
Aromatic C-C~120-140
CH₂ (Piperidine ring)~20-50
N(CH₃)₂~40

FTIR spectroscopy provides information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (salt) ~2400-3200 (broad)
C-H stretch (aromatic) ~3000-3100
C-H stretch (aliphatic) ~2850-2960
C=N stretch (imine) ~1640-1660
C=C stretch (aromatic) ~1450-1600
C-N stretch ~1250-1350
Chromatographic Analysis

High-performance liquid chromatography (HPLC) is used to determine the purity of the synthesized compound.

ParameterCondition
Column C18 reverse-phase
Mobile Phase A gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA) or formic acid.
Detection UV at a wavelength where the compound has significant absorbance (e.g., 260 nm or the λmax of the chromophore).
Purity ≥98%

Signaling Pathways and Experimental Workflows

Dmab-anabaseine exerts its biological effects primarily through its interaction with nicotinic acetylcholine receptors.

Mechanism of Action

Dmab-anabaseine acts as a partial agonist at α7-containing nAChRs and an antagonist at α4β2 nAChRs.[1] The binding of Dmab-anabaseine to α7 nAChRs leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization and activation of downstream signaling cascades.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Anabaseine Anabaseine Synthesis Condensation Condensation with p-dimethylaminobenzaldehyde Anabaseine->Condensation ColumnChrom Column Chromatography (Free Base) Condensation->ColumnChrom SaltFormation Dihydrochloride Salt Formation Filtration Filtration & Washing (Dihydrochloride Salt) SaltFormation->Filtration ColumnChrom->SaltFormation Spectroscopy Spectroscopy (NMR, MS, FTIR) Filtration->Spectroscopy Chromatography Chromatography (HPLC) Filtration->Chromatography

References

The Discovery and Scientific History of Dmab-anabaseine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025), a synthetic derivative of the natural marine toxin anabaseine (B15009), has emerged as a significant pharmacological tool in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth overview of the discovery, history, and key experimental data associated with this compound. It details its synthesis, purification, and characterization, along with comprehensive experimental protocols for its study. Dmab-anabaseine dihydrochloride is characterized as a selective partial agonist of the α7 nicotinic acetylcholine receptor and an antagonist of the α4β2 subtype, a dual activity that has positioned it as a valuable probe for investigating the roles of these receptors in cognitive function and neurological disorders.

Introduction: From Marine Toxin to Neuromodulator

The story of this compound begins with the discovery of its parent compound, anabaseine. Anabaseine is a neurotoxic alkaloid first isolated from marine nemertean worms, which use it to paralyze their prey.[1] Structurally similar to nicotine, anabaseine was found to be a potent agonist at various nAChRs.[2]

The therapeutic potential of modulating nAChRs, particularly the α7 subtype, for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia, spurred further research into anabaseine and its derivatives.[3][4] Pioneering work by researchers such as Dr. William R. Kem at the University of Florida was instrumental in exploring the structure-activity relationships of anabaseine analogs.[1][5] This research led to the synthesis of a series of benzylidene-anabaseines, including the well-known compound GTS-21 (also known as DMXB-A or 3-(2,4-dimethoxybenzylidene)anabaseine), which entered clinical trials for its cognitive-enhancing properties.[4]

Dmab-anabaseine, or 3-(4-dimethylaminobenzylidene)anabaseine (B1243139), was synthesized as part of these efforts to create more selective and potent α7 nAChR ligands.[6][7] Its synthesis involves the reaction of anabaseine with p-dimethylaminobenzaldehyde, also known as Ehrlich's reagent.[6][7] The dihydrochloride salt form enhances its solubility in aqueous solutions for experimental use.

Physicochemical Properties and Characterization

This compound is typically supplied as a solid. Key physicochemical properties are summarized below.

PropertyValue
Chemical Formula C₁₉H₂₁N₃ · 2HCl
Molecular Weight 364.32 g/mol
Appearance Solid
CAS Number 154149-38-9

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃): Proton NMR data for the free base confirms the structure of Dmab-anabaseine. Key assignments include resonances for the hydrogens on the heterocyclic rings and the dimethylaminobenzylidene moiety.[7]

  • Mass Spectrometry: The mass spectrum of Dmab-anabaseine would show a molecular ion peak corresponding to the mass of the free base (C₁₉H₂₁N₃), which is approximately 291.17 g/mol .

Pharmacological Profile: A Dual-Acting Nicotinic Ligand

This compound exhibits a distinct pharmacological profile, acting as a selective partial agonist at α7 nAChRs and an antagonist at α4β2 nAChRs.[8][9] This dual activity makes it a valuable tool for dissecting the specific roles of these two major nAChR subtypes in the central nervous system.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Dmab-anabaseine and related anabaseine derivatives. It is important to note that values can vary depending on the experimental system (e.g., cell type, radioligand, and assay conditions).

CompoundReceptor SubtypeAssay TypeSpeciesKi (μM)EC₅₀ (μM)IC₅₀ (μM)Reference(s)
Anabaseine α7 nAChRRadioligand Binding ([¹²⁵I]α-Bungarotoxin)Rat---[2]
α7 nAChRElectrophysiology (Oocyte)Xenopus---[2]
α4β2 nAChRRadioligand BindingRat---[2]
GTS-21 (DMXB-A) α7 nAChRRadioligand Binding ([¹²⁵I]α-Bungarotoxin)Rat0.31--[10]
α7 nAChRRadioligand Binding ([¹²⁵I]α-Bungarotoxin)Human23--[10]
α7 nAChRElectrophysiology (Oocyte)Rat---[10]
α7 nAChRElectrophysiology (Oocyte)Human---[10]
4-OH-GTS-21 α7 nAChRRadioligand Binding ([¹²⁵I]α-Bungarotoxin)Rat0.45--[10]
α7 nAChRRadioligand Binding ([¹²⁵I]α-Bungarotoxin)Human0.17--[10]

Note: Specific quantitative data for this compound is not as extensively published in a consolidated format as for GTS-21. Researchers should refer to primary literature for specific values relevant to their experimental setup.

Signaling Pathways and Experimental Workflows

The activation of α7 nAChRs by Dmab-anabaseine initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions.

Signaling_Pathway Dmab Dmab-anabaseine a7R α7 nAChR Dmab->a7R Binds and activates Ca_influx Ca²⁺ Influx a7R->Ca_influx Channel opening ERK ERK Phosphorylation Ca_influx->ERK Downstream signaling CREB CREB Phosphorylation ERK->CREB Gene Gene Expression (e.g., for neuroprotection, synaptic plasticity) CREB->Gene

α7 nAChR signaling cascade initiated by Dmab-anabaseine.

A typical experimental workflow to investigate the effects of Dmab-anabaseine on a specific cellular response, such as ERK phosphorylation, is outlined below.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed neuronal cells (e.g., PC12, SH-SY5Y) treat Treat cells with This compound start->treat lyse Lyse cells treat->lyse western Western Blot for p-ERK and total ERK lyse->western quantify Densitometry and Data Analysis western->quantify

Workflow for analyzing ERK phosphorylation upon Dmab-anabaseine treatment.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of 3-(4-dimethylaminobenzylidene)anabaseine

Materials:

  • Anabaseine

  • p-Dimethylaminobenzaldehyde (Ehrlich's reagent)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve anabaseine in absolute ethanol.

  • Add an equimolar amount of p-dimethylaminobenzaldehyde to the solution.

  • Add a catalytic amount of concentrated HCl.

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product is 3-(4-dimethylaminobenzylidene)anabaseine.

Purification and Dihydrochloride Salt Formation

Purification:

  • Purify the crude 3-(4-dimethylaminobenzylidene)anabaseine using silica (B1680970) gel column chromatography.

  • A suitable eluent system would be a gradient of methanol (B129727) in dichloromethane.

  • Collect fractions containing the desired product, identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent.

Dihydrochloride Salt Formation:

  • Dissolve the purified free base in a minimal amount of anhydrous ethanol.

  • Slowly add two equivalents of a solution of HCl in ethanol while stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Characterization
  • ¹H and ¹³C NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the salt) and acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the agonist activity of Dmab-anabaseine at α7 nAChRs.

Materials:

  • Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing human α7 nAChRs.

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3).

  • Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, pH 7.3).

  • This compound stock solution.

Procedure:

  • Prepare cells expressing α7 nAChRs.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch clamp configuration on a selected cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply Dmab-anabaseine at various concentrations using a perfusion system.

  • Record the inward currents evoked by the compound.

  • Construct a dose-response curve to determine the EC₅₀.

Calcium Imaging

Objective: To visualize and quantify the increase in intracellular calcium concentration upon α7 nAChR activation by Dmab-anabaseine.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) endogenously or exogenously expressing α7 nAChRs.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Fluorescence microscope with a camera and appropriate filter sets.

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • This compound stock solution.

Procedure:

  • Plate cells on glass-bottom dishes.

  • Load the cells with Fluo-4 AM according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence image.

  • Apply Dmab-anabaseine to the cells.

  • Record the change in fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F₀).

Western Blot for ERK Phosphorylation

Objective: To determine if Dmab-anabaseine induces the phosphorylation of ERK as a downstream signaling event of α7 nAChR activation.

Materials:

  • Neuronal cell line expressing α7 nAChRs.

  • This compound.

  • Cell lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Treat cells with Dmab-anabaseine for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-ERK and total ERK.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and capture the image.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

This compound, born from the study of a natural marine toxin, has become a valuable pharmacological agent for the investigation of nicotinic acetylcholine receptors. Its dual action as a partial agonist at α7 nAChRs and an antagonist at α4β2 nAChRs provides a unique tool for researchers to explore the distinct physiological and pathological roles of these receptor subtypes. The experimental protocols detailed in this guide offer a framework for the continued investigation of this and similar compounds, with the ultimate goal of advancing our understanding of neurotransmission and developing novel therapeutics for neurological and psychiatric disorders.

References

An In-Depth Technical Guide to the Mechanism of Action of Dmab-anabaseine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of the natural alkaloid anabaseine (B15009), exhibiting a distinct pharmacological profile as a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and an antagonist of the α4β2 nAChR. This dual activity positions it as a compound of interest for therapeutic development, particularly in the context of cognitive enhancement and neuroprotection. This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

Dmab-anabaseine dihydrochloride's primary mechanism of action is centered on its interaction with two major subtypes of nicotinic acetylcholine receptors in the central nervous system:

  • α7 Nicotinic Acetylcholine Receptor (α7 nAChR): Dmab-anabaseine acts as a partial agonist at this receptor subtype.[1] The α7 nAChR is a ligand-gated ion channel that, upon activation, exhibits high permeability to calcium ions (Ca²⁺).[2] This influx of Ca²⁺ serves as a critical second messenger, initiating a cascade of downstream signaling events. The partial agonism of Dmab-anabaseine implies that it binds to and activates the receptor, but with lower efficacy than a full agonist like acetylcholine. This property can be advantageous therapeutically, as it may provide a more modulated and sustained receptor activation, potentially reducing the likelihood of receptor desensitization and downstream adverse effects.

  • α4β2 Nicotinic Acetylcholine Receptor (α4β2 nAChR): In contrast to its effect on α7 nAChRs, Dmab-anabaseine functions as an antagonist at α4β2 nAChRs.[1][3][4] This receptor subtype is the most abundant nicotinic receptor in the brain and is critically involved in the reinforcing effects of nicotine. By blocking the activity of α4β2 nAChRs, Dmab-anabaseine can modulate cholinergic signaling in distinct neuronal circuits, which may contribute to its overall pharmacological profile.

This dual-action mechanism, characterized by the selective activation of α7 nAChRs and inhibition of α4β2 nAChRs, is believed to underlie the cognition-enhancing effects observed in preclinical studies.[1][3][4]

Quantitative Pharmacological Data

Table 1: Functional Activity of this compound at α7 nAChR

ParameterReceptor SubtypeSpecies/Expression SystemValueReference
EC50 human α7 nAChRXenopus oocytes21 µM[5]

Table 2: Comparative Binding Affinities and Functional Potencies of Anabaseine Derivatives

CompoundReceptor SubtypeAssay TypeParameterValueReference
3-(4)-dimethylaminocinnamylidine anabaseine (DMAC) *α7 (putative)[125I]α-bungarotoxin bindingKiMost potent among tested derivatives[6]
α4β2 (putative)[3H]cytisine bindingKiLeast potent among tested derivatives[6]
α7Functional Assay (Xenopus oocytes)Agonist ActivityMore potent than nicotine, ACh, and anabaseine[6]
α4β2Functional Assay (Xenopus oocytes)Agonist ActivityLittle activity[6]
GTS-21 (DMXBA) rat α7[125I]α-bungarotoxin bindingKi0.31 µM[7]
human α7[125I]α-bungarotoxin bindingKi23 µM[7]
4OH-GTS-21 (metabolite of GTS-21) human α7[125I]α-bungarotoxin bindingKi0.17 µM[7]
rat α7[125I]α-bungarotoxin bindingKi0.45 µM[7]

*Note: DMAC is a close structural analog of Dmab-anabaseine.

Downstream Signaling Pathways

The partial agonism of Dmab-anabaseine at α7 nAChRs triggers a series of intracellular signaling cascades, primarily initiated by the influx of Ca²⁺. These pathways are implicated in neuroprotection, synaptic plasticity, and anti-inflammatory responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dmab Dmab-anabaseine dihydrochloride a7nAChR α7 nAChR Dmab->a7nAChR Partial Agonist Ca_channel Ca²⁺ Influx a7nAChR->Ca_channel PI3K PI3K Ca_channel->PI3K JAK2 JAK2 Ca_channel->JAK2 Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Anti-apoptosis Akt->Neuroprotection STAT3 STAT3 JAK2->STAT3 Anti_inflammation Anti-inflammation STAT3->Anti_inflammation

Figure 1: Downstream signaling pathways of α7 nAChR activation.

As depicted in Figure 1, the binding of Dmab-anabaseine to the α7 nAChR leads to calcium influx. This increase in intracellular calcium can activate several key signaling pathways:

  • PI3K/Akt Pathway: This pathway is a major contributor to cell survival and neuroprotection.[8][9] Activation of Akt (Protein Kinase B) leads to the phosphorylation of various downstream targets that inhibit apoptosis and promote neuronal resilience.

  • JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway is critically involved in mediating anti-inflammatory responses.[10] Activation of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

Experimental Protocols

The pharmacological profile of this compound and related compounds has been characterized using standard in vitro and in vivo methodologies.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain or cell lines expressing nAChRs) Incubation Incubation: - Receptor Membranes - Radioligand (e.g., [¹²⁵I]α-Bungarotoxin for α7, [³H]Cytisine for α4β2) - Dmab-anabaseine (varying concentrations) Membrane_Prep->Incubation Filtration Rapid Filtration (separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (quantifies bound radioactivity) Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Ki Calculate IC₅₀ and Kᵢ values Competition_Curve->IC50_Ki

Figure 2: Workflow for radioligand binding assays.

Detailed Methodology:

  • Membrane Preparation: Tissues (e.g., rat brain cortex) or cultured cells expressing the nAChR subtype of interest are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [125I]α-bungarotoxin for α7 nAChRs or [3H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (Dmab-anabaseine).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp / Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional activity (agonism or antagonism) of a compound on ion channels, such as nAChRs, expressed in a cellular system like Xenopus oocytes or mammalian cell lines.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Preparation and cRNA Injection (human α7 nAChR) Voltage_Clamp Two-Electrode Voltage Clamp (Hold membrane potential constant) Oocyte_Prep->Voltage_Clamp Drug_Application Application of Dmab-anabaseine (varying concentrations) Voltage_Clamp->Drug_Application Current_Measurement Measure Inward Current (mediated by ion flux through nAChRs) Drug_Application->Current_Measurement Dose_Response Generate Dose-Response Curve Current_Measurement->Dose_Response EC50_Emax Calculate EC₅₀ and Eₘₐₓ values Dose_Response->EC50_Emax

References

Pharmacological Profile of Dmab-anabaseine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025), also known as 3-(4-dimethylaminobenzylidene)anabaseine, is a synthetic derivative of the marine toxin anabaseine. It has garnered significant interest in the field of neuroscience due to its selective activity on nicotinic acetylcholine (B1216132) receptors (nAChRs) and its potential as a cognitive enhancer. This technical guide provides a comprehensive overview of the pharmacological profile of Dmab-anabaseine dihydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Core Pharmacological Characteristics

This compound exhibits a dualistic activity profile on neuronal nAChRs. It acts as a partial agonist at α7-containing nAChRs and as an antagonist at α4β2 nAChRs .[1][2] This selective modulation of nAChR subtypes is believed to underlie its cognition-enhancing effects, which have been observed in preclinical studies.[1][3]

Quantitative Pharmacological Data

While specific binding affinity (Ki) and potency (EC50/IC50) values for this compound are not extensively reported in publicly available literature, data for the closely related and well-studied benzylidene-anabaseine analog, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXBA or GTS-21), provides valuable insight into the expected pharmacological profile.

Table 1: In Vitro Receptor Binding and Functional Activity of Benzylidene-Anabaseine Analogs

CompoundReceptor SubtypeAssay TypeValueSpeciesReference
DMXBA (GTS-21)Muscle-type nAChRInhibition of ACh-mediated depolarizationIC50: 6.6 ± 1.2 µMHuman (TE671 cells)[4]
4OH-DMXBAMuscle-type nAChRInhibition of ACh-mediated depolarizationIC50: 10.0 ± 2.8 µMHuman (TE671 cells)[4]
4OH-DMXBAMuscle-type nAChRAgonist-induced depolarizationEC50: 1.98 ± 0.15 µmol·L−1Human (TE671 cells)[4]

Note: 4OH-DMXBA is a primary metabolite of DMXBA.

Table 2: In Vivo Efficacy of this compound

Study TypeAnimal ModelDosage & AdministrationKey FindingReference
Cognitive EnhancementAged male Sprague-Dawley rats (22-24 months)2 mg/kg; i.p.; daily for 30 daysEnhanced reference memory in 17-arm radial maze testing.[1][3]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibition constant (Ki) of Dmab-anabaseine for α7 and α4β2 nAChRs.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or rat brain tissue).

  • Radioligand specific for the receptor subtype (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of Dmab-anabaseine.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of Dmab-anabaseine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (General Protocol)

This electrophysiological technique is used to characterize the functional activity of ion channels, such as nAChRs, expressed in Xenopus oocytes.

Objective: To determine if Dmab-anabaseine acts as an agonist or antagonist at specific nAChR subtypes and to quantify its potency (EC50 or IC50).

Materials:

  • Mature Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype (e.g., α7 or α4 and β2).

  • Microinjection setup.

  • Two-electrode voltage-clamp amplifier and recording setup.

  • Recording chamber and perfusion system.

  • Recording solution (e.g., Ba²⁺ Ringer's solution).

  • Acetylcholine (ACh) and Dmab-anabaseine solutions.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Microinject the cRNA for the nAChR subunits into the oocytes.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: To test for agonist activity, apply increasing concentrations of Dmab-anabaseine and record the induced currents.

  • Antagonist Application: To test for antagonist activity, co-apply a fixed concentration of ACh with increasing concentrations of Dmab-anabaseine and measure the inhibition of the ACh-induced current.

  • Data Analysis: For agonist activity, plot the current response against the Dmab-anabaseine concentration to determine the EC50 value. For antagonist activity, plot the percentage of inhibition against the Dmab-anabaseine concentration to determine the IC50 value.

17-Arm Radial Arm Maze for Cognitive Enhancement in Rats

This behavioral task is used to assess spatial learning and memory.

Objective: To evaluate the effect of Dmab-anabaseine on reference and working memory.

Apparatus:

  • A 17-arm radial maze with a central platform from which all arms radiate. Food wells are located at the end of each arm.

Procedure:

  • Habituation: For several days, allow the rats to explore the maze and consume food rewards placed throughout the arms to familiarize them with the apparatus.

  • Training:

    • Bait a subset of the arms (e.g., 8 out of 17) with a food reward. The location of the baited arms remains consistent for each rat throughout the experiment (reference memory component).

    • Place a rat on the central platform and allow it to explore the maze and consume the rewards.

    • A trial ends when the rat has consumed all the rewards or after a set time limit.

    • An entry into a never-baited arm is recorded as a reference memory error.

    • Re-entry into an already visited baited arm within the same trial is recorded as a working memory error.

  • Drug Administration: Administer Dmab-anabaseine (e.g., 2 mg/kg, i.p.) or vehicle daily, a set time before each training session.

  • Data Collection and Analysis: Record the number of reference and working memory errors for each rat over the training period. Compare the performance of the Dmab-anabaseine-treated group with the control group to assess the effects on learning and memory.

Signaling Pathways

Activation of α7 nAChRs by agonists like Dmab-anabaseine initiates several downstream signaling cascades that are implicated in its neuroprotective and anti-inflammatory effects.

alpha7_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha7 α7 nAChR Ligand Binding Site Ca_ion Ca²⁺ alpha7->Ca_ion Influx Dmab Dmab-anabaseine Dmab->alpha7 JAK2 JAK2 Ca_ion->JAK2 PI3K PI3K Ca_ion->PI3K STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_n pSTAT3 pSTAT3->pSTAT3_n Translocation Akt Akt PI3K->Akt Phosphorylates pAkt pAkt Akt->pAkt IKK IKK pAkt->IKK Inhibits IkB IκB IKK->IkB Phosphorylates pIkB pIκB IkB->pIkB NFkB NF-κB p50 p65 NFkB_n NF-κB p50 p65 NFkB->NFkB_n Translocation pIkB->NFkB Releases Gene Gene Transcription (Anti-inflammatory & Neuroprotective) pSTAT3_n->Gene Inflammatory_Gene Inflammatory Gene Transcription NFkB_n->Inflammatory_Gene

α7 nAChR signaling pathways activated by Dmab-anabaseine.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation binding Radioligand Binding Assay (Ki determination) data_analysis Determination of Pharmacological Profile (Potency, Selectivity, Efficacy) binding->data_analysis functional Two-Electrode Voltage Clamp (EC50/IC50 determination) functional->data_analysis pk Pharmacokinetic Studies (Bioavailability, BBB penetration) pk->data_analysis behavior Behavioral Assays (e.g., Radial Arm Maze) behavior->data_analysis

General experimental workflow for pharmacological profiling.

Conclusion

This compound is a promising pharmacological tool and potential therapeutic agent due to its selective action on nAChRs. Its ability to act as a partial agonist at α7 nAChRs while antagonizing α4β2 receptors provides a unique mechanism for cognitive enhancement. Further research is warranted to fully elucidate its pharmacokinetic profile, long-term safety, and precise therapeutic potential in various neurological and psychiatric disorders. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the continued investigation of Dmab-anabaseine and related compounds.

References

A Technical Guide to the Purity Analysis of Dmab-anabaseine Dihydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodology for determining the purity of Dmab-anabaseine dihydrochloride (B599025), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, using reverse-phase high-performance liquid chromatography (RP-HPLC). The document outlines a detailed experimental protocol, including instrumentation, chromatographic conditions, and sample preparation. Furthermore, it presents a structured approach to data analysis and interpretation for accurate purity assessment. This guide is intended to serve as a valuable resource for researchers, quality control analysts, and drug development professionals working with this and structurally related compounds.

Introduction

Dmab-anabaseine, also known as 3-(4-Dimethylaminobenzylidene)anabaseine, is a synthetic derivative of anabaseine, a natural toxin found in certain marine worms. As a dihydrochloride salt, it exhibits improved solubility and stability, making it suitable for research and potential therapeutic applications. Dmab-anabaseine is a partial agonist at α7-containing neuronal nicotinic receptors and an antagonist at α4β2 and other nicotinic receptors.[1] Its selective activity has prompted investigations into its potential for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.

Given its therapeutic potential, the accurate determination of the purity of Dmab-anabaseine dihydrochloride is critical for ensuring the reliability and reproducibility of preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. Commercial suppliers of this compound typically report a purity of ≥98% as determined by HPLC, underscoring the importance of this analytical method.[1][2]

This guide provides a detailed RP-HPLC method for the purity analysis of this compound, intended to be adaptable for implementation in a variety of laboratory settings.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating the activity of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems. The diagram below illustrates the simplified signaling pathway initiated by the binding of an agonist to the α7 nAChR.

signaling_pathway cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel opening Dmab Dmab-anabaseine (Agonist) Dmab->nAChR Binds to receptor Kinases Activation of Downstream Kinases (e.g., CaMKII, ERK) Ca_influx->Kinases Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Kinases->Response

Figure 1: Simplified signaling pathway of Dmab-anabaseine at the α7 nAChR.

Experimental Protocol: HPLC Purity Analysis

This section details the recommended experimental setup and procedure for the purity analysis of this compound.

Materials and Reagents
  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Trifluoroacetic acid (TFA), analytical grade

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Solvent degasser

  • Binary or quaternary pump

  • Autosampler

  • Thermostatted column compartment

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis.

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Sample Preparation
  • Standard Solution: Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1.0 mg/mL stock solution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

The workflow for sample preparation and analysis is depicted in the following diagram:

experimental_workflow start Start weigh Weigh Dmab-anabaseine (Standard and Sample) start->weigh dissolve Dissolve in 50:50 Mobile Phase A:B weigh->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC System filter->inject acquire Acquire Data for 30 min inject->acquire analyze Analyze Chromatogram acquire->analyze end End analyze->end

Figure 2: Workflow for HPLC sample preparation and analysis.

Data Presentation and Analysis

System Suitability

Before analyzing the samples, a system suitability test should be performed by injecting the standard solution five times. The results should meet the criteria outlined in the table below to ensure the HPLC system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) for Peak Area≤ 2.0%
Relative Standard Deviation (RSD) for Retention Time≤ 1.0%
Purity Calculation

The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Example Data

The following table presents example data from a hypothetical purity analysis of a this compound sample.

Peak NumberRetention Time (min)Peak Area (mAU*s)Area %
14.215000.15
212.5 (Main Peak)99500099.50
315.825000.25
418.110000.10
Total 1,000,000 100.00

In this example, the purity of the this compound sample is calculated to be 99.50%.

Conclusion

The RP-HPLC method detailed in this guide provides a robust and reliable approach for the purity assessment of this compound. Adherence to the outlined experimental protocol and system suitability criteria will ensure the generation of accurate and reproducible data, which is essential for the quality control and advancement of research involving this important neurological compound. The provided workflow and data presentation structures offer a clear framework for implementing this analytical procedure in a laboratory setting.

References

Unraveling the Molecular Interactions of Dmab-anabaseine dihydrochloride with the α7 Nicotinic Acetylcholine Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Dmab-anabaseine dihydrochloride (B599025), a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). Dmab-anabaseine, also known as GTS-21 or DMXBA, has garnered significant interest for its potential therapeutic applications in cognitive disorders and inflammatory conditions. This document synthesizes key quantitative data, details common experimental protocols used to characterize its activity, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

Dmab-anabaseine dihydrochloride selectively binds to and activates the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in the central nervous system and on various immune cells. As a partial agonist, it elicits a submaximal receptor response compared to the endogenous agonist, acetylcholine. This property is crucial as it may reduce the likelihood of receptor desensitization and excitotoxicity associated with full agonists. The primary human metabolite of Dmab-anabaseine, 3-(4-hydroxy-2-methoxybenzylidene)anabaseine (4OH-DMXBA), also demonstrates significant activity at the α7 nAChR and is believed to contribute to the overall pharmacological effects of the parent compound.[1]

The activation of the α7 nAChR by Dmab-anabaseine leads to an influx of cations, most notably calcium (Ca²⁺), into the cell. This influx of calcium is a critical initiating event that triggers a cascade of downstream intracellular signaling pathways, including the JAK2/STAT3 and PI3K/Akt pathways. These pathways are implicated in the compound's observed neuroprotective and anti-inflammatory effects.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound and its primary metabolite have been characterized across various studies. The following tables summarize key quantitative data, providing a comparative view of their interaction with the α7 nAChR.

Table 1: Binding Affinity (Ki) of Dmab-anabaseine and its Metabolite for α7 nAChR

CompoundPreparationRadioligandKi (µM)Reference
Dmab-anabaseine (GTS-21)Rat PC12 cell membranes[¹²⁵I]α-bungarotoxin0.31[2]
Dmab-anabaseine (GTS-21)Human SK-N-SH cell membranes[¹²⁵I]α-bungarotoxin23[2]
4OH-DMXBARat PC12 cell membranes[¹²⁵I]α-bungarotoxin0.45[2]
4OH-DMXBAHuman SK-N-SH cell membranes[¹²⁵I]α-bungarotoxin0.17[2]

Table 2: Functional Efficacy (EC50) of Dmab-anabaseine and its Metabolite at α7 nAChR

CompoundExpression SystemAssayEC50 (µM)Reference
Dmab-anabaseine (GTS-21)Xenopus oocytes (rat α7)Electrophysiology (Net Charge)1.1[3]
Dmab-anabaseine (GTS-21)Xenopus oocytes (human α7)Electrophysiology (Net Charge)1.8[3]
4OH-DMXBAXenopus oocytes (rat α7)Electrophysiology (Net Charge)0.4[3]
4OH-DMXBAXenopus oocytes (human α7)Electrophysiology (Net Charge)0.5[3]

Experimental Protocols

The characterization of Dmab-anabaseine's interaction with the α7 nAChR relies on a suite of established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay quantifies the affinity of Dmab-anabaseine for the α7 nAChR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of Dmab-anabaseine.

Materials:

  • Cell membranes expressing α7 nAChRs (e.g., from PC12 or SK-N-SH cells).

  • Radioligand: [¹²⁵I]α-bungarotoxin.

  • This compound stock solution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing α7 nAChRs in a suitable buffer and prepare a membrane fraction through differential centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of [¹²⁵I]α-bungarotoxin (typically at or below its Kd).

    • A range of concentrations of this compound.

    • Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known α7 nAChR ligand, e.g., nicotine (B1678760) or unlabeled α-bungarotoxin).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of Dmab-anabaseine. Plot the percentage of specific binding against the logarithm of the Dmab-anabaseine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique directly measures the ion flow through the α7 nAChR channel upon activation by Dmab-anabaseine, providing information on the compound's efficacy and potency.

Objective: To determine the EC50 and maximal efficacy (Imax) of Dmab-anabaseine.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human or rat α7 nAChR subunit.

  • This compound solutions of varying concentrations.

  • Recording solution (e.g., ND96).

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microinjection setup.

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject each oocyte with the cRNA for the α7 nAChR and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply solutions of Dmab-anabaseine at various concentrations to the oocyte for a short duration.

  • Data Acquisition: Record the inward current generated by the influx of cations through the activated α7 nAChR channels.

  • Data Analysis: Measure the peak current response or the net charge transfer for each concentration of Dmab-anabaseine. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax.

Calcium Imaging

This assay visualizes and quantifies the increase in intracellular calcium concentration that occurs upon α7 nAChR activation by Dmab-anabaseine.

Objective: To measure the functional response of cells expressing α7 nAChRs to Dmab-anabaseine.

Materials:

  • Cells expressing α7 nAChRs (e.g., SH-SY5Y or transfected HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound solutions.

  • Fluorescence microscope or plate reader with imaging capabilities.

Procedure:

  • Cell Culture and Dye Loading: Culture the cells on glass-bottom dishes or microplates. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Baseline Measurement: Acquire baseline fluorescence images or readings before the application of the agonist.

  • Agonist Application: Add a solution of Dmab-anabaseine to the cells.

  • Image/Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) to determine the magnitude of the calcium response. Dose-response curves can be generated by applying different concentrations of Dmab-anabaseine.

Visualizations

Signaling Pathways

The binding of Dmab-anabaseine to the α7 nAChR initiates a cascade of intracellular events. The following diagram illustrates the key downstream signaling pathways activated by this interaction.

Dmab_anabaseine_Signaling cluster_receptor α7 nAChR Activation cluster_pathways Downstream Signaling Dmab-anabaseine Dmab-anabaseine alpha7_nAChR α7 nAChR Dmab-anabaseine->alpha7_nAChR Binds to Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Activates JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt pAkt->Nucleus Influences Gene_Expression Gene Expression (Anti-inflammatory & Neuroprotective) Nucleus->Gene_Expression

Caption: Dmab-anabaseine binding to α7 nAChR triggers Ca²⁺ influx, activating JAK2/STAT3 and PI3K/Akt pathways.

Experimental Workflow

The characterization of a novel α7 nAChR agonist like Dmab-anabaseine follows a logical progression of experiments to determine its binding, functional, and cellular effects.

Experimental_Workflow cluster_binding Binding Characterization cluster_functional Functional Characterization cluster_cellular Cellular Response cluster_downstream Downstream Effects Radioligand_Assay Radioligand Binding Assay (Determine Ki) Electrophysiology Electrophysiology (TEVC) (Determine EC50, Imax) Radioligand_Assay->Electrophysiology Informs functional studies Calcium_Imaging Calcium Imaging (Measure Ca²⁺ influx) Electrophysiology->Calcium_Imaging Correlates ion flow with cellular response Western_Blot Western Blot (Assess pathway activation, e.g., p-Akt, p-STAT3) Calcium_Imaging->Western_Blot Links Ca²⁺ signal to downstream pathways

Caption: Workflow for characterizing α7 nAChR agonists, from binding affinity to cellular signaling.

References

An In-depth Technical Guide to Dmab-anabaseine Dihydrochloride: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of the naturally occurring marine toxin anabaseine. It has garnered significant interest within the scientific community for its selective pharmacological profile as a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and an antagonist of the α4β2 nAChR. This dual activity positions Dmab-anabaseine as a promising therapeutic candidate for neurological and psychiatric disorders characterized by cholinergic deficits, such as Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of Dmab-anabaseine, including its mechanism of action, pharmacological properties, and key experimental findings. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Introduction

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognitive function, has emerged as a key target for the treatment of cognitive impairments.[1] Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates a cascade of downstream signaling pathways integral to synaptic plasticity, learning, and memory.[2] Dmab-anabaseine dihydrochloride has been identified as a selective ligand for this receptor, demonstrating the potential to enhance cognitive function.[3] This guide will delve into the technical details of its pharmacology and the experimental methodologies used to characterize its activity.

Chemical Properties

PropertyValue
Chemical Name 4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride
Molecular Formula C₁₉H₂₁N₃·2HCl
Molecular Weight 364.32 g/mol
CAS Number 154149-38-9

Pharmacological Profile

Dmab-anabaseine exhibits a dualistic activity on nicotinic acetylcholine receptors. It acts as a partial agonist at the α7 nAChR while simultaneously functioning as an antagonist at the α4β2 nAChR subtype.[3] This selectivity is crucial as the α4β2 receptor is primarily associated with the addictive properties of nicotine (B1678760).

Data Presentation: Receptor Binding and Functional Activity
CompoundReceptor SubtypeAssay TypeValueSpeciesReference
GTS-21 (DMXBA) α7 nAChRRadioligand Binding ([¹²⁵I]α-bungarotoxin displacement)Ki = ~0.13 µMRat Brain[4]
4OH-DMXBA (metabolite) α7 nAChRRadioligand Binding ([¹²⁵I]α-bungarotoxin displacement)Ki = ~0.24 µMRat Brain[4]
GTS-21 (DMXBA) α4β2 nAChRAntagonist ActivityModerately PotentRat[1]

Note: This table includes data for GTS-21, a close structural analog of Dmab-anabaseine, to provide an indication of the expected pharmacological properties.

Signaling Pathways

Activation of the α7 nAChR by Dmab-anabaseine initiates a cascade of intracellular signaling events, primarily triggered by an influx of calcium (Ca²⁺).[2] This leads to the modulation of several key pathways involved in neuronal survival, synaptic plasticity, and inflammation.

Key Downstream Signaling Cascades
  • PI3K/Akt Pathway: Activation of this pathway is associated with neuroprotective effects, promoting cell survival and inhibiting apoptosis.[2]

  • JAK2/STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects mediated by α7 nAChR activation.[2]

  • cAMP/PKA Pathway: Recent studies have shown that α7 nAChR activation can lead to an increase in intracellular cAMP levels, activating Protein Kinase A (PKA), which is involved in synaptic transmission and cognitive function.[5]

  • NF-κB Pathway: Activation of α7 nAChRs can inhibit the pro-inflammatory NF-κB signaling pathway.[6]

Visualization of Signaling Pathways

alpha7_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx NFkB_inhibition NF-κB Inhibition a7nAChR->NFkB_inhibition Dmab_anabaseine Dmab-anabaseine Dmab_anabaseine->a7nAChR PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 AC1 AC1 Ca_influx->AC1 Akt Akt PI3K->Akt Gene_Expression Gene Expression (Neuroprotection, Anti-inflammation) Akt->Gene_Expression STAT3 STAT3 JAK2->STAT3 STAT3->Gene_Expression cAMP cAMP AC1->cAMP PKA PKA cAMP->PKA PKA->Gene_Expression

α7 nAChR Signaling Pathway Activated by Dmab-anabaseine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological and functional effects of Dmab-anabaseine.

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of Dmab-anabaseine for α7 and α4β2 nAChRs.

Objective: To determine the inhibition constant (Ki) of Dmab-anabaseine at α7 and α4β2 nAChRs.

Materials:

  • Rat brain tissue homogenates or cell lines expressing the target receptors.

  • Radioligands: [¹²⁵I]α-bungarotoxin (for α7 nAChR) or [³H]epibatidine (for α4β2 nAChR).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare membrane homogenates from rat brain tissue or cultured cells expressing the receptor of interest.

  • In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of Dmab-anabaseine to the membrane preparation.

  • Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., nicotine or unlabeled Dmab-anabaseine).

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of Dmab-anabaseine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding start Start prep Prepare Membrane Homogenates start->prep incubate Incubate with Radioligand and Dmab-anabaseine prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.
In Vivo Cognitive Enhancement: Radial Arm Maze

This protocol is based on studies investigating the cognition-enhancing effects of Dmab-anabaseine in rats.[3]

Objective: To assess the effect of Dmab-anabaseine on spatial working and reference memory in rats.

Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm.

Animals: Adult male rats.

Procedure:

  • Habituation: For several days, allow the rats to explore the maze and consume food rewards placed in all arms.

  • Training:

    • Bait a specific subset of arms (e.g., four out of eight) with a food reward. The baited arms remain consistent for each rat throughout the experiment (reference memory component).

    • Place the rat in the center of the maze and allow it to explore and consume the rewards.

    • A trial ends when the rat has consumed all the rewards or after a set time limit (e.g., 10 minutes).

  • Drug Administration: Administer this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 30 days) before the daily maze trial.[3]

  • Testing:

    • Record the number of working memory errors (re-entry into an arm already visited within the same trial).

    • Record the number of reference memory errors (entry into an arm that is never baited).

    • Record the time taken to complete the maze.

  • Data Analysis: Compare the number of errors and the completion time between the Dmab-anabaseine-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

radial_arm_maze start Start habituation Habituation to Maze start->habituation training Training (Baiting Specific Arms) habituation->training drug_admin Daily Dmab-anabaseine or Vehicle Administration training->drug_admin testing Radial Arm Maze Trial drug_admin->testing data_collection Record Working & Reference Memory Errors and Time testing->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Experimental Workflow for the Radial Arm Maze Task.

Conclusion

This compound presents a compelling profile as a selective α7 nAChR partial agonist with antagonistic properties at the α4β2 subtype. Its demonstrated ability to enhance cognitive performance in preclinical models, coupled with a potentially favorable side-effect profile due to its α4β2 antagonism, underscores its therapeutic potential. The detailed experimental protocols and signaling pathway information provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this promising compound and its potential applications in the treatment of cognitive disorders. Further research is warranted to fully elucidate its quantitative pharmacological parameters and to translate these preclinical findings into clinical benefits.

References

Understanding the Antagonist Activity of Dmab-anabaseine dihydrochloride at α4β2 Nicotinic Acetylcholine Receptors (nAChRs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025) is recognized as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and an antagonist at the α4β2 nAChR subtype.[1] While its cognition-enhancing effects have been noted, a detailed quantitative characterization of its antagonist activity at α4β2 nAChRs is not extensively documented in publicly available literature.[1] This guide provides a comprehensive overview of the methodologies and conceptual frameworks required to fully characterize the antagonist properties of Dmab-anabaseine dihydrochloride at α4β2 nAChRs. It is designed to equip researchers, scientists, and drug development professionals with the necessary experimental protocols and data interpretation strategies. This document outlines detailed procedures for radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology, which are pivotal for determining key pharmacological parameters such as binding affinity (Ki) and functional inhibition (IC50). Furthermore, it presents a structured approach to data presentation and visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of the compound's mechanism of action.

Introduction to α4β2 Nicotinic Acetylcholine Receptors

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the central nervous system and serves as a critical target for therapeutic development in various neurological and psychiatric disorders, including nicotine (B1678760) addiction, Alzheimer's disease, and Parkinson's disease. These receptors are ligand-gated ion channels that, upon activation by the endogenous neurotransmitter acetylcholine or exogenous ligands like nicotine, allow the influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization and modulation of neurotransmitter release. The α4β2 nAChRs can assemble in two primary stoichiometries, (α4)2(β2)3 and (α4)3(β2)2, each exhibiting distinct pharmacological and biophysical properties. Antagonists of these receptors can modulate cholinergic signaling and have therapeutic potential in managing conditions associated with excessive nicotinic stimulation.

Quantitative Data Presentation

Table 1: Radioligand Binding Affinity of this compound at α4β2 nAChRs

RadioligandCell Line/TissueDmab-anabaseine Ki (nM)Hill Slope (nH)Reference CompoundReference Ki (nM)
[3H]-EpibatidineHEK293 cells expressing human α4β2 nAChRsData to be determinedData to be determinedNicotineExample: 1.5 ± 0.2
[3H]-CytisineRat brain membranesData to be determinedData to be determinedDihydro-β-erythroidine (DHβE)Example: 25 ± 3

Table 2: Functional Antagonist Potency of this compound at α4β2 nAChRs

AgonistAgonist ConcentrationCell LineDmab-anabaseine IC50 (µM)Hill Slope (nH)Type of Antagonism
AcetylcholineEC50Xenopus laevis oocytes expressing human α4β2 nAChRsData to be determinedData to be determinedCompetitive/Non-competitive
EpibatidineEC50HEK293 cells expressing human α4β2 nAChRsData to be determinedData to be determinedCompetitive/Non-competitive

Detailed Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the antagonist activity of this compound at α4β2 nAChRs. These protocols are based on established procedures for studying nAChR pharmacology.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the binding affinity (Ki) of a compound to a receptor. Competition binding assays, where the unlabeled compound of interest competes with a radiolabeled ligand for the receptor binding site, are commonly employed.

Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR.

Materials:

  • Cell membranes from HEK293 cells stably expressing human α4β2 nAChRs or rat brain homogenates.

  • Radioligand: [3H]-Epibatidine or [3H]-Cytisine.

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of radioligand (typically at or below its Kd).

    • A range of concentrations of unlabeled this compound.

    • Membrane preparation (typically 50-100 µg of protein per well).

    • For non-specific binding determination, add a high concentration of a known α4β2 ligand (e.g., 100 µM nicotine) in separate wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to study the functional effects of a compound on ion channels expressed in Xenopus laevis oocytes. It allows for the measurement of ion currents elicited by an agonist and the inhibitory effect of an antagonist.

Objective: To determine the functional antagonist potency (IC50) and mechanism of inhibition of this compound at α4β2 nAChRs.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human α4 and β2 nAChR subunits.

  • Oocyte recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4).

  • Agonist (e.g., acetylcholine or epibatidine).

  • This compound.

  • Two-electrode voltage clamp amplifier and data acquisition system.

Protocol:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject oocytes with a mixture of α4 and β2 subunit cRNA and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a concentration of agonist that elicits a submaximal response (e.g., EC20 or EC50) to obtain a stable baseline current.

  • Antagonist Application: Co-apply the agonist with increasing concentrations of this compound and record the resulting current. To investigate the mechanism of antagonism, Dmab-anabaseine can be pre-applied before the co-application with the agonist.

  • Data Analysis: Measure the peak current amplitude in the presence of each concentration of the antagonist. Normalize the data to the control agonist response. Plot the normalized current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. To distinguish between competitive and non-competitive antagonism, perform a Schild analysis by measuring the shift in the agonist dose-response curve in the presence of different fixed concentrations of the antagonist.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of an α4β2 nAChR and the point of intervention for an antagonist like this compound.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR α4β2 nAChR (Closed) ACh->nAChR Binds Antagonist Dmab-anabaseine (Antagonist) Antagonist->nAChR Binds & Blocks nAChR_Open α4β2 nAChR (Open) nAChR->nAChR_Open Conformational Change Ion_Influx Na+/Ca2+ Influx nAChR_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Caption: Signaling pathway of α4β2 nAChR activation and antagonism.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare α4β2 nAChR Membrane Homogenate Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Radioligand ([3H]-Epibatidine) - Dmab-anabaseine (variable conc.) - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Two-Electrode Voltage Clamp

The following diagram illustrates the workflow for a TEVC experiment to determine functional antagonism.

TEVC_Workflow Start Start Oocyte_Prep Prepare and Inject Xenopus Oocytes with α4β2 cRNA Start->Oocyte_Prep Recording_Setup Set up TEVC Recording: - Clamp at -70 mV - Perfuse with Recording Solution Oocyte_Prep->Recording_Setup Agonist_App Apply Agonist (e.g., ACh) to Establish Baseline Current Recording_Setup->Agonist_App Antagonist_App Co-apply Agonist with Increasing Concentrations of Dmab-anabaseine Agonist_App->Antagonist_App Data_Acquisition Record Ion Currents Antagonist_App->Data_Acquisition Analysis Data Analysis: - Normalize Currents - Determine IC50 - Schild Analysis (optional) Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for a two-electrode voltage clamp (TEVC) experiment.

Conclusion

While this compound is identified as an antagonist of α4β2 nAChRs, a thorough quantitative characterization is fundamental for its further development and for understanding its precise mechanism of action. The experimental protocols and data presentation frameworks provided in this guide offer a robust starting point for researchers to systematically investigate its antagonist properties. By employing radioligand binding assays and electrophysiological techniques, key parameters such as binding affinity and functional potency can be determined. This detailed characterization will be invaluable for elucidating the therapeutic potential of this compound and for the rational design of novel modulators of the nicotinic cholinergic system.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dmab-anabaseine Dihydrochloride (B599025)

Introduction

Dmab-anabaseine dihydrochloride is a synthetic derivative of anabaseine (B15009), a naturally occurring alkaloid found in certain marine worms and ants.[1][2] It has garnered significant interest in the field of neuroscience due to its specific interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as a partial agonist at α7-containing nAChRs and an antagonist at α4β2 nAChRs.[3][4][5][6] This dual activity makes it a valuable research tool for studying the roles of these receptor subtypes in cognitive processes and as a potential therapeutic agent for neurological disorders. This guide provides a comprehensive overview of the molecular and pharmacological properties of this compound, detailed experimental protocols, and insights into its mechanism of action.

Molecular and Physicochemical Properties

This compound is the salt form of the free base, which enhances its solubility and stability for experimental use.[6] Its core structure consists of an anabaseine moiety linked to a 4-dimethylaminobenzylidene group.

PropertyValueSource
Molecular Formula C19H21N3•2HCl[3][7]
Molecular Weight 364.32 g/mol [3][6][7]
CAS Number 154149-38-9[3]
Alternate Name 4-[(5,6-Dihydro[2,3′-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride[7]
Appearance Orange solid[8]
Purity ≥98% (by HPLC)[3][6]
Storage Desiccate at -20°C[3][6]

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its selective interaction with different nAChR subtypes.

Target ReceptorActivityEffect
α7 nicotinic acetylcholine receptor (α7 nAChR) Partial AgonistStimulates the receptor, but with lower efficacy than a full agonist. This interaction is linked to pro-cognitive effects.
α4β2 nicotinic acetylcholine receptor (α4β2 nAChR) AntagonistBlocks the receptor, preventing its activation by acetylcholine.

Mechanism of Action and Signaling Pathways

This compound's biological effects are a direct consequence of its modulation of α7 and α4β2 nAChRs, which are ligand-gated ion channels widely expressed in the central nervous system.[9][10]

Agonism at α7 nAChR: As a partial agonist, Dmab-anabaseine binds to and activates the α7 nAChR. This receptor is a homopentameric channel with a high permeability to calcium ions (Ca2+).[9][11] Upon activation, the influx of Ca2+ acts as a second messenger, triggering various downstream signaling cascades. These can include the phosphoinositide 3-kinase (PI3K)-Akt pathway and the JAK2-STAT3 pathway, which are implicated in neuroprotection, anti-inflammatory responses, and synaptic plasticity.[9][11][12][13]

Antagonism at α4β2 nAChR: In contrast, Dmab-anabaseine acts as an antagonist at the α4β2 nAChR, the most abundant nicotinic receptor subtype in the brain.[14] By blocking this receptor, it inhibits the excitatory effects of acetylcholine mediated through this pathway. This antagonistic action may contribute to its specific cognitive-enhancing profile by modulating the balance of nicotinic signaling in the brain.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_alpha7 α7 nAChR cluster_alpha4beta2 α4β2 nAChR ACh Acetylcholine (ACh) a4b2_receptor α4β2 ACh->a4b2_receptor Binds a7_receptor α7 Ca_influx Ca²⁺ Influx a7_receptor->Ca_influx Activation downstream Downstream Signaling (e.g., PI3K/Akt, JAK2/STAT3) Ca_influx->downstream ion_channel Ion Channel Blocked a4b2_receptor->ion_channel Antagonism Dmab Dmab-anabaseine dihydrochloride Dmab->a7_receptor Partial Agonist Dmab->a4b2_receptor Antagonist

Mechanism of Dmab-anabaseine at the synapse.

Experimental Protocols

In Vivo Cognition-Enhancing Effects in Rodent Models

This protocol is based on studies demonstrating the improvement of long-term memory in rats.[4][5]

Objective: To assess the effect of chronic this compound administration on learning and memory in an aged rat model.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Aged rats (e.g., 24 months old)

  • Radial arm maze apparatus (e.g., 17-arm)

  • Standard laboratory equipment for injections (syringes, needles)

Procedure:

  • Animal Model: Use aged rats, which often exhibit cognitive deficits, as a model for age-related memory impairment.

  • Drug Preparation: Dissolve this compound in sterile saline to a final concentration for a dosage of 2 mg/kg.

  • Administration: Administer the drug solution or a vehicle control (saline) intraperitoneally (i.p.) once daily for a period of 30 days.

  • Behavioral Testing:

    • Habituate the rats to the 17-arm radial maze for several days before drug administration begins.

    • Following the 30-day treatment period, conduct memory testing using the radial arm maze.

    • The task typically involves baiting a subset of the arms, and the rat must learn to visit only the baited arms to receive a reward.

    • Record metrics such as the number of errors (visiting an unbaited arm or re-visiting a baited arm) and the time to complete the task.

  • Data Analysis: Compare the performance of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in errors in the treated group indicates an enhancement of reference memory.

start Start animal_model Select Aged Rat Model start->animal_model drug_prep Prepare Dmab-anabaseine (2 mg/kg in saline) animal_model->drug_prep habituation Habituate to Radial Arm Maze animal_model->habituation groups Divide into Treatment and Vehicle Groups drug_prep->groups admin Daily i.p. Administration for 30 Days groups->admin testing Conduct Memory Testing in Radial Arm Maze admin->testing habituation->testing data_collection Record Errors and Completion Time testing->data_collection analysis Statistical Analysis (Treatment vs. Vehicle) data_collection->analysis end End analysis->end

Workflow for in vivo cognitive assessment.
Radioligand Binding Assay

This is a generalized protocol to determine the binding affinity of this compound to nAChR subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for α7 and α4β2 nAChRs.

Materials:

  • Cell membranes or tissue homogenates expressing the target nAChR subtype (e.g., from transfected cell lines or specific brain regions).

  • A suitable radioligand for the target receptor (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin for α7 nAChRs; [3H]-cytisine for α4β2 nAChRs).

  • This compound at a range of concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (the competitor).

  • Total and Nonspecific Binding:

    • For total binding, omit the competitor.

    • For nonspecific binding, add a high concentration of a known non-radioactive ligand (e.g., nicotine) to saturate the receptors.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Synthesis

Dmab-anabaseine is synthesized through an electrophilic substitution reaction between anabaseine and Ehrlich's reagent (4-dimethylaminobenzaldehyde).[4] The reaction typically occurs in an acidic ethanol (B145695) solution, forming a conjugated Schiff base. The resulting product can be purified using techniques such as normal-phase HPLC.[4] The dihydrochloride salt is then formed by treating the free base with hydrochloric acid, which improves its stability and solubility.[6]

Conclusion

This compound is a potent and selective modulator of nicotinic acetylcholine receptors, with a unique profile as a partial agonist of α7 nAChRs and an antagonist of α4β2 nAChRs. This dual activity underlies its observed cognition-enhancing effects and makes it an invaluable tool for neuropharmacological research. The experimental protocols provided in this guide offer a framework for investigating its properties and potential therapeutic applications. Further research into the downstream signaling pathways and in vivo effects of this compound will continue to elucidate the complex roles of nicotinic receptor subtypes in brain function and disease.

References

Methodological & Application

Application Notes and Protocols for Dmab-anabaseine dihydrochloride in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025), also known as GTS-21 or DMXB-anabaseine, is a synthetic analog of the natural marine toxin anabaseine. It is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and an antagonist of the α4β2 nAChR.[1] This dual activity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these nicotinic receptor subtypes in the central nervous system. Its cognition-enhancing effects have been demonstrated in preclinical studies, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.

These application notes provide detailed protocols for the in vitro characterization of Dmab-anabaseine dihydrochloride, including receptor binding assays, functional cellular assays, and electrophysiological recordings.

Physicochemical Properties and Storage

PropertyValue
Chemical Formula C₁₉H₂₁N₃ · 2HCl
Molecular Weight 364.32 g/mol
Appearance Solid
Solubility Soluble in water
Storage Store at -20°C. Protect from light.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of this compound (GTS-21).

ParameterReceptor SubtypeSpeciesAssay SystemValue
Ki α4β2 nAChRHumanRadioligand Binding Assay20 nM
EC₅₀ α7 nAChRHumanWhole-Cell Patch Clamp (Xenopus oocytes)21 µM
EC₅₀ nAChRRatDopamine Release (Striatal Slices)10 µM

Signaling Pathway

Activation of the α7 nAChR by this compound initiates a signaling cascade that is crucial for its neuroprotective and cognitive-enhancing effects. The binding of the agonist leads to the opening of the ion channel, resulting in a significant influx of Ca²⁺. This increase in intracellular calcium activates several downstream signaling pathways, including the Calmodulin-dependent protein kinase II (CaMKII) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways converge on the activation of the transcription factor cAMP response element-binding protein (CREB) and the mitogen-activated protein kinase (MAPK) cascade, specifically activating Extracellular signal-regulated kinases 1/2 (ERK1/2).[2][3][4] The activation of these pathways is associated with synaptic plasticity, cell survival, and anti-inflammatory responses.

Dmab_anabaseine_Signaling cluster_membrane Cell Membrane a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx activates Dmab Dmab-anabaseine Dmab->a7nAChR binds CaMKII CaMKII Ca_influx->CaMKII PI3K PI3K Ca_influx->PI3K ERK ERK1/2 CaMKII->ERK Akt Akt PI3K->Akt Akt->ERK CREB CREB ERK->CREB Response Cellular Responses (Neuroprotection, Cognition) CREB->Response

Dmab-anabaseine Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

This protocol is designed to determine the binding affinity (Ki) of this compound for the human α4β2 nAChR.

Experimental Workflow:

Radioligand Binding Assay Workflow

Materials:

  • HEK293 cells stably expressing human α4β2 nAChR

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • [³H]-Cytisine (Radioligand)

  • This compound

  • Non-specific binding control: Nicotine (B1678760) (100 µM)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing α4β2 nAChR.

    • Homogenize cells in ice-cold binding buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in fresh binding buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Cytisine (final concentration ~1 nM), and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • For total binding, add 50 µL of binding buffer instead of the competitor.

    • For non-specific binding, add 50 µL of nicotine (100 µM).

    • Add 50 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ).

    • Incubate at 4°C for 2 hours.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Wash the filters three times with 3 mL of ice-cold binding buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Calcium Imaging Assay

This protocol measures the ability of this compound to elicit calcium influx in cells expressing α7 nAChR.

Experimental Workflow:

Calcium Imaging Workflow

Materials:

  • SH-SY5Y cells (endogenously expressing α7 nAChR) or HEK293 cells transfected with human α7 nAChR

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound

  • Positive control: Acetylcholine or Nicotine

  • Antagonist for specificity control: Methyllycaconitine (MLA)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Culture:

    • Plate SH-SY5Y or transfected HEK293 cells in a black-walled, clear-bottom 96-well plate at a density of 50,000 cells/well.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading solution of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading solution to each well.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR) or on a fluorescence microscope.

    • Set the excitation wavelength to 488 nm and the emission wavelength to 520 nm.

    • Record baseline fluorescence for 10-20 seconds.

    • Add varying concentrations of this compound (e.g., 0.1 µM to 1 mM) to the wells.

    • Continuously record the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum response observed.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value using a sigmoidal dose-response curve fit.

Whole-Cell Patch Clamp Electrophysiology

This protocol is for measuring the ion channel activity of α7 nAChR in response to this compound.

Experimental Workflow:

Patch Clamp Workflow

Materials:

  • Xenopus laevis oocytes injected with human α7 nAChR cRNA or HEK293 cells transfected with human α7 nAChR

  • External Solution (for mammalian cells): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3

  • Internal (Pipette) Solution (for mammalian cells): 140 mM CsCl, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.3

  • This compound

  • Patch clamp amplifier and data acquisition system

  • Micromanipulator and perfusion system

  • Borosilicate glass capillaries for patch pipettes

Protocol:

  • Cell Preparation:

    • Use oocytes 2-7 days after cRNA injection or transfected HEK293 cells 24-48 hours after transfection.

    • Place the cells in a recording chamber on the stage of an inverted microscope.

  • Patch Pipette Fabrication and Filling:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.

  • Establishing Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Once a dimple is observed on the cell surface, release the pressure to form a giga-ohm seal (seal resistance > 1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Recording:

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply this compound at various concentrations using a rapid perfusion system.

    • Record the inward currents elicited by the agonist application.

  • Data Analysis:

    • Measure the peak amplitude of the current at each concentration.

    • Normalize the current amplitudes to the maximal response.

    • Plot the normalized current against the logarithm of the drug concentration.

    • Fit the data with a Hill equation to determine the EC₅₀ and Hill coefficient.

Disclaimer

These protocols are intended for research use only by qualified personnel. The specific conditions and reagents may need to be optimized for your particular experimental setup and cell lines. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for In Vivo Studies with Dmab-anabaseine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental design for Dmab-anabaseine dihydrochloride (B599025), a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist and α4β2 nAChR antagonist with potential therapeutic applications in cognitive disorders such as Alzheimer's disease.

Mechanism of Action

Dmab-anabaseine dihydrochloride exerts its effects primarily through the modulation of nicotinic acetylcholine receptors. As a partial agonist of the α7 nAChR, it enhances cholinergic neurotransmission, which is crucial for cognitive processes like learning and memory.[1] The α7 nAChR is implicated in synaptic plasticity and neuroprotection. Concurrently, its antagonist activity at the α4β2 nAChR may contribute to its cognitive-enhancing effects by modulating dopamine (B1211576) release and other neurotransmitter systems.

Signaling Pathways

The cognitive-enhancing effects of this compound are mediated through the activation of downstream signaling cascades initiated by the α7 nAChR. Upon agonist binding, the receptor's ion channel opens, leading to an influx of calcium ions. This increase in intracellular calcium activates various signaling pathways critical for synaptic plasticity and cell survival.

Dmab Dmab-anabaseine dihydrochloride a7nAChR α7 nAChR Dmab->a7nAChR binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx activates downstream Downstream Signaling (e.g., ERK/CREB) Ca_influx->downstream cognitive Cognitive Enhancement (Learning & Memory) downstream->cognitive

Figure 1: Simplified signaling pathway of this compound.

In Vivo Experimental Design: Cognitive Enhancement in Aged Rodents

A common application for this compound is the investigation of its pro-cognitive effects in aged animal models that exhibit age-associated memory impairment.

Animal Model
  • Species: Rat

  • Strain: Sprague-Dawley

  • Age: 22-24 months (considered aged)

  • Sex: Male

Dosing and Administration
  • Compound: this compound (often referred to as GTS-21 in literature)

  • Dosage: 1-2 mg/kg body weight[2]

  • Route of Administration: Intraperitoneal (i.p.) injection

  • Frequency: Daily

  • Duration: 30 days[1]

  • Control Groups: Saline vehicle, and potentially a positive control such as nicotine (B1678760) (0.2 mg/kg, i.p.).

Behavioral Assessment

Cognitive function can be assessed using a variety of behavioral mazes that test spatial learning and memory.

start Start: Aged Rats (22-24 months) acclimation Acclimation (1 week) start->acclimation treatment Daily Treatment (30 days) - Dmab-anabaseine (1-2 mg/kg, i.p.) - Vehicle (Saline) - Positive Control (Nicotine) acclimation->treatment behavioral Behavioral Testing (e.g., Radial Arm Maze) treatment->behavioral during treatment period data Data Analysis behavioral->data end End data->end

Figure 2: Workflow for cognitive enhancement study in aged rats.

Experimental Protocols

Radial Arm Maze (RAM) Test

The RAM is used to assess spatial working and reference memory.

Apparatus:

  • An elevated central platform with multiple arms (e.g., 8 or 17) radiating outwards.

  • Food rewards (e.g., sucrose (B13894) pellets) are placed at the end of some or all arms.

Procedure:

  • Habituation: Allow rats to explore the maze for 10-15 minutes per day for 2-3 days with food rewards in all arms.

  • Training:

    • Bait a subset of the arms. The location of the baited arms remains consistent for each trial (testing reference memory).

    • Place the rat on the central platform and allow it to explore the maze and consume the rewards.

    • A trial ends when all baited arms have been visited or after a set time limit (e.g., 10 minutes).

    • An error is recorded when the rat re-enters an already visited arm (working memory error) or enters an unbaited arm (reference memory error).

  • Testing:

    • Administer this compound or vehicle 15-30 minutes prior to the test session.

    • Conduct daily trials and record the number of working and reference memory errors, as well as the time taken to complete the task.

Data Presentation
Treatment GroupDosage (i.p.)Behavioral TaskKey FindingsReference
DMAB2 mg/kg17-Arm Radial MazeEnhanced reference memory.[2]
GTS-211 mg/kg17-Arm Radial MazeImproved general learning and reference memory.[2]
GTS-211 mg/kgOne-way Active AvoidanceEnhanced acquisition.[2]
GTS-211 mg/kgLashley III MazeEnhanced acquisition.[2]

In Vivo Experimental Design: Alzheimer's Disease Models

This compound can be evaluated for its potential to mitigate cognitive deficits and pathology in transgenic mouse models of Alzheimer's disease.

Animal Model
  • Species: Mouse

  • Strain: APP/PS1 or 3xTg-AD

  • Age: Varies depending on the desired stage of pathology (e.g., 6-12 months)

  • Sex: Both male and female should be included.

Dosing and Administration
  • Dosage: A dose-response study (e.g., 1, 5, 10 mg/kg) is recommended to determine the optimal therapeutic dose.

  • Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Frequency: Daily

  • Duration: Long-term treatment (e.g., 1-3 months) is often necessary to observe effects on pathology.

Outcome Measures
  • Behavioral Assessment:

    • Morris Water Maze (MWM): To assess spatial learning and memory. Key parameters include escape latency and time spent in the target quadrant during the probe trial.

    • Y-Maze or T-Maze: To assess short-term spatial working memory.

  • Biochemical Analysis:

    • ELISA: To quantify levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) in brain homogenates.

    • Western Blot: To assess levels of phosphorylated tau (e.g., AT8, PHF-1) and total tau.

  • Histological Analysis:

    • Immunohistochemistry: To visualize and quantify Aβ plaque load and neurofibrillary tangles.

    • Staining: Thioflavin S or Congo red for dense-core plaques.

Experimental Protocols

Morris Water Maze (MWM) Test

Apparatus:

  • A large circular pool filled with opaque water.

  • A hidden escape platform submerged just below the water surface.

  • Visual cues placed around the room.

Procedure:

  • Acquisition Phase (4-5 days):

    • Four trials per day with the rat starting from different quadrants.

    • The rat is allowed to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), it is gently guided to the platform.

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (1 day after acquisition):

    • The platform is removed from the pool.

    • The rat is allowed to swim for a fixed duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located.

Pharmacokinetics and Toxicology

Table 2: Pharmacokinetic Parameters of GTS-21 (this compound) in Rats
ParameterValueRouteDoseReference
Bioavailability23%Oral1-10 mg/kg[3]

Further pharmacokinetic and comprehensive toxicology studies are required to fully characterize the safety profile of this compound.

Conclusion

The provided application notes and protocols offer a framework for the in vivo investigation of this compound. The experimental designs can be adapted to address specific research questions regarding its efficacy in cognitive enhancement and its potential as a disease-modifying therapy for Alzheimer's disease. Careful selection of animal models, behavioral tasks, and outcome measures is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols for Dmab-anabaseine dihydrochloride in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025), also known as GTS-21 or DMXB-A, is a synthetic derivative of the natural toxin anabaseine. It functions as a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and an antagonist at the α4β2 nAChR subtype.[1] The α7 nAChR is a ligand-gated ion channel highly permeable to calcium, playing a crucial role in cognitive processes, inflammation, and neuronal signaling.[2][3][4][5] Due to its cognition-enhancing and neuroprotective properties, Dmab-anabaseine is a compound of significant interest for therapeutic development, particularly for neurodegenerative disorders such as Alzheimer's disease and schizophrenia.[3][6]

Patch clamp electrophysiology is the gold-standard technique for characterizing the functional properties of ion channels like the α7 nAChR.[7][8][9] It allows for high-resolution recording of the ionic currents passing through the channel in response to agonist application, providing invaluable data on receptor affinity, efficacy, and kinetics. These application notes provide detailed protocols for the use of Dmab-anabaseine dihydrochloride in whole-cell patch clamp experiments to characterize its effects on α7 nAChRs.

Data Presentation

The following tables summarize key quantitative data for Dmab-anabaseine (GTS-21) and related compounds acting on nicotinic acetylcholine receptors. This information is essential for experimental design and interpretation of results.

CompoundReceptor SubtypeAssay TypeEC50IC50Hill Coefficient (nH)Reference
Dmab-anabaseine (GTS-21) Rat α7 nAChR[³H]Dopamine Release (striatal slices)10 ± 2 µM----INVALID-LINK--
Acetylcholineα7 nAChR (Neuro2a cells)Whole-Cell Patch Clamp~30 µM----INVALID-LINK--
Nicotineα7 nAChR------INVALID-LINK--

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Dmab-anabaseine-Evoked Currents in Cultured Neurons or Heterologous Expression Systems

This protocol is designed to measure the currents elicited by Dmab-anabaseine on cells expressing α7 nAChRs, such as primary hippocampal neurons, or cell lines like HEK293 or Neuro2a transfected with the α7 nAChR subunit.

1. Cell Preparation:

  • Culture primary neurons or transfected cell lines on glass coverslips suitable for microscopy and electrophysiological recording.

  • For optimal α7 nAChR expression and function, cells are typically used 24-48 hours after plating or transfection.

2. Solutions and Reagents:

  • External (Bath) Solution (in mM):

    • 140 NaCl

    • 2.8 KCl

    • 2 CaCl₂ (Note: Extracellular calcium potentiates α7 nAChR responses and is critical for robust currents.[10][11])

    • 1 MgCl₂

    • 10 HEPES

    • 10 Glucose

    • pH adjusted to 7.3 with NaOH, osmolarity ~320 mOsm.

  • Internal (Pipette) Solution (in mM):

    • 130 CsCl (or K-Gluconate)

    • 10 EGTA

    • 10 HEPES

    • 4 Mg-ATP

    • 0.3 Na-GTP

    • 1 CaCl₂

    • pH adjusted to 7.3 with CsOH (or KOH), osmolarity ~290 mOsm.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C.

    • On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM for a dose-response curve).

3. Electrophysiological Recording:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.[8][12][13]

  • Voltage Clamp:

    • Clamp the membrane potential at a holding potential of -60 mV to -70 mV.

    • Record baseline current for a stable period before drug application.

  • Drug Application:

    • Rapidly apply Dmab-anabaseine-containing external solution to the cell using a fast perfusion system. Due to the rapid desensitization of α7 nAChRs, a fast application is crucial to resolve the peak current.

    • Apply the agonist for a short duration (e.g., 1-2 seconds) followed by a washout period with the control external solution to allow for receptor recovery.

4. Data Analysis:

  • Measure the peak amplitude of the inward current elicited by Dmab-anabaseine.

  • To construct a dose-response curve, plot the peak current amplitude against the logarithm of the Dmab-anabaseine concentration.

  • Fit the data with the Hill equation to determine the EC50 and Hill coefficient.

  • Analyze the kinetics of the current, including the activation and desensitization time constants.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis cell_prep Cell Culture/Transfection giga_seal Giga-ohm Seal Formation cell_prep->giga_seal sol_prep Solution Preparation sol_prep->giga_seal pipette_prep Pipette Pulling pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell v_clamp Voltage Clamp (-60 mV) whole_cell->v_clamp drug_app Dmab-anabaseine Application v_clamp->drug_app peak_current Measure Peak Current drug_app->peak_current dose_response Dose-Response Curve peak_current->dose_response kinetics Analyze Kinetics peak_current->kinetics ec50 Determine EC50 dose_response->ec50

Figure 1. Experimental workflow for patch clamp analysis.

Signaling Pathway

The activation of α7 nAChRs by Dmab-anabaseine leads to the influx of cations, most notably Ca²⁺. This influx of calcium acts as a second messenger, initiating a cascade of downstream signaling events that can modulate neuronal excitability, neurotransmitter release, and gene expression.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dmab Dmab-anabaseine a7nAChR α7 nAChR Dmab->a7nAChR Binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens Channel CaMKII CaMKII Activation Ca_influx->CaMKII NT_release Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release CREB CREB Phosphorylation CaMKII->CREB Gene_exp Gene Expression CREB->Gene_exp

Figure 2. Simplified signaling pathway of α7 nAChR activation.

Logical Relationships in Experimental Design

The successful execution of patch clamp experiments with Dmab-anabaseine relies on the careful consideration of several interdependent factors. The diagram below illustrates the logical relationships between key experimental parameters.

logical_relationships cluster_inputs Experimental Inputs cluster_outcomes Expected Outcomes cluster_analysis Data Interpretation Cell_type Cell Type (e.g., Neuron, HEK293) Current_amp Current Amplitude Cell_type->Current_amp Current_kinetics Current Kinetics (Activation, Desensitization) Cell_type->Current_kinetics Dmab_conc Dmab-anabaseine Concentration Dmab_conc->Current_amp Recording_params Recording Parameters (Voltage, Duration) Recording_params->Current_kinetics Potency Potency (EC50) Current_amp->Potency Efficacy Efficacy (Max Response) Current_amp->Efficacy Mechanism Mechanism of Action Current_kinetics->Mechanism

Figure 3. Logical relationships in experimental design.

References

Application Notes and Protocols for Dmab-anabaseine dihydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dmab-anabaseine dihydrochloride (B599025), also known as GTS-21, in rodent models. This document includes detailed dosage information, experimental protocols, and the relevant signaling pathways, designed to facilitate the planning and execution of preclinical research.

Introduction

Dmab-anabaseine dihydrochloride is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) and an antagonist of the α4β2 nAChR.[1][2] Its pro-cognitive and neuroprotective effects have made it a compound of interest in models of neurological and inflammatory disorders.[2][3] This document summarizes the current knowledge on its application in rats and mice.

Data Presentation: Dosage Summary

The following tables provide a structured overview of reported dosages of this compound in rodent models.

Table 1: this compound Dosage in Rat Models

ApplicationSpecies/StrainDosageAdministration RouteDosing RegimenObserved EffectsReference
Cognitive EnhancementAged Male Sprague-Dawley Rats2 mg/kgIntraperitoneal (i.p.)Daily for 30 daysEnhanced reference memory in the 17-arm radial maze.[4][5][4][5]
Cognitive EnhancementAged Rats1 mg/kgIntraperitoneal (i.p.)Daily before testingEnhanced acquisition in one-way active avoidance and Lashley III maze; improved learning and reference memory in 17-arm radial maze.[6][6]
PharmacokineticsMale Sprague-Dawley Rats20 mg/kgOral (p.o.)Single doseCharacterization of plasma concentrations of Dmab-anabaseine and its metabolites.[7][7]

Table 2: this compound (GTS-21) Dosage in Mouse Models

ApplicationSpecies/StrainDosageAdministration RouteDosing RegimenObserved EffectsReference
Anti-inflammatoryBALB/c Mice0.4 or 4 mg/kgIntraperitoneal (i.p.)Twice daily for 3 daysImproved survival in endotoxemia model.[1][1]
NeuroprotectionMice0.04, 0.4, or 4 mg/kgIntraperitoneal (i.p.)Concurrently with hyperoxia for 3 daysAttenuated hyperoxia-induced acute inflammatory lung injury.[2][2]
Cognitive Deficit PreventionMice1 mg/kgIntraperitoneal (i.p.)Daily for 10 daysPrevented Aβ(25-35)-induced impairment in Morris water maze.[3][3]

Signaling Pathway

This compound primarily acts on the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel that plays a crucial role in cholinergic anti-inflammatory and pro-cognitive pathways.

G Dmab-anabaseine Signaling Pathway Dmab Dmab-anabaseine dihydrochloride a7nAChR α7 Nicotinic Acetylcholine Receptor Dmab->a7nAChR Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx JAK2_STAT3 JAK2/STAT3 Pathway a7nAChR->JAK2_STAT3 PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Cognitive Cognitive Enhancement PI3K_Akt->Cognitive Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection NF_kB_inhibition Inhibition of NF-κB Pathway JAK2_STAT3->NF_kB_inhibition Anti_inflammatory Anti-inflammatory Effects NF_kB_inhibition->Anti_inflammatory

Caption: Dmab-anabaseine activates α7-nAChR leading to pro-cognitive and anti-inflammatory effects.

Experimental Protocols

Protocol 1: Assessment of Cognitive Enhancement in Aged Rats

This protocol is adapted from studies evaluating the effects of Dmab-anabaseine on memory in aged rats.[4][6]

1. Animals:

  • Aged (22-24 months old) male Sprague-Dawley rats.

2. Drug Preparation:

  • This compound is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[1]

  • For a 2 mg/kg dose, dissolve the required amount of this compound in sterile saline (0.9% NaCl). For example, to prepare a 1 mg/mL solution, dissolve 10 mg of the compound in 10 mL of saline.

  • The solution should be prepared fresh daily.

3. Administration:

  • Administer this compound at a dose of 1 or 2 mg/kg via intraperitoneal (i.p.) injection.

  • The injection volume should be calculated based on the animal's body weight (e.g., for a 500g rat receiving a 2 mg/kg dose from a 1 mg/mL solution, the injection volume would be 1 mL).

  • Administer the drug or vehicle (saline) daily, 15 minutes prior to behavioral testing, for the duration of the study (e.g., 30 days).

4. Behavioral Testing (17-Arm Radial Maze):

  • Habituation: Allow rats to explore the maze for 5 minutes daily for 3 days prior to the start of the experiment.

  • Training: Place a food reward at the end of each of the 8 baited arms. The rat is placed in the center of the maze and allowed to explore and retrieve the rewards. An arm entry is recorded when all four paws have entered the arm.

  • Parameters Measured:

    • Reference Memory Errors: Entries into arms that were never baited.

    • Working Memory Errors: Re-entries into arms that were previously baited and the reward consumed within the same trial.

    • Time to Complete the Maze.

  • Conduct one trial per day for each rat.

G Cognitive Enhancement Study Workflow Start Start Animals Aged Male Sprague-Dawley Rats Start->Animals Habituation Radial Maze Habituation (3 days) Animals->Habituation Grouping Randomize into Groups (Vehicle, Dmab-anabaseine) Habituation->Grouping Dosing Daily i.p. Injection (1 or 2 mg/kg) Grouping->Dosing Behavior 17-Arm Radial Maze (15 min post-injection) Dosing->Behavior 30 days Analysis Data Analysis Data Record Memory Errors and Completion Time Behavior->Data Data->Dosing Data->Analysis G Anti-inflammatory Study Workflow Start Start Animals Adult Male BALB/c Mice Start->Animals Grouping Randomize into Groups (Vehicle, GTS-21) Animals->Grouping Pre_treatment i.p. Injection (0.4 or 4 mg/kg GTS-21 or Saline) 30 min before LPS Grouping->Pre_treatment LPS i.p. Injection of LPS (6 mg/kg) Pre_treatment->LPS Post_treatment Repeat GTS-21/Saline 6h post-LPS, then twice daily for 3 days LPS->Post_treatment Monitoring Monitor Survival and Collect Blood Samples Post_treatment->Monitoring Analysis Analyze Survival Data and Cytokine Levels Monitoring->Analysis

References

Application Notes and Protocols: Dmab-anabaseine Dihydrochloride for Cognitive Enhancement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025), also known as GTS-21 or DMXBA, is a synthetic analog of the marine toxin anabaseine.[1][2] It has garnered significant interest in the field of neuroscience as a potential therapeutic agent for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.[1][3][4] This document provides detailed application notes and protocols for researchers investigating the cognitive-enhancing properties of Dmab-anabaseine dihydrochloride.

Mechanism of Action: this compound acts as a selective partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and as an antagonist at α4β2 nAChRs.[5][6] The α7 nAChR is a ligand-gated ion channel highly permeable to calcium, and its activation is implicated in various cellular processes crucial for synaptic plasticity, learning, and memory.[3][7][8]

Data Presentation: Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies evaluating the efficacy of this compound (GTS-21) in cognitive enhancement.

Table 1: Preclinical Efficacy of this compound in Animal Models

Animal ModelDosage & AdministrationDurationBehavioral TestKey Cognitive OutcomesReference(s)
Aged Rats (22-24 months)2 mg/kg; i.p.; daily30 days17-Arm Radial MazeEnhanced reference (long-term) memory.[6][9][6][9]
Aged Rats (22-24 months)1 mg/kg (as GTS-21); i.p.; dailyNot specifiedOne-way Active Avoidance, Lashley III MazeEnhanced acquisition, comparable to nicotine.[9][9]
Aged Rats (22-24 months)1 mg/kg (as GTS-21); i.p.; dailyNot specified17-Arm Radial MazeImproved general learning and reference memory, comparable to nicotine.[9][9]
Rhesus Monkeys (ketamine-impaired)0.03 mg/kg (as GTS-21)Single doseObject Retrieval-Detour TaskAttenuated ketamine-induced cognitive impairment.[10][10]
Mouse Model of Alzheimer's DiseaseNot specifiedNot specifiedNot specifiedAttenuated brain Aβ burden and memory dysfunction.[4][4]

Table 2: Human Clinical Studies of GTS-21 (this compound)

Study PopulationDosage & AdministrationDurationCognitive AssessmentKey Cognitive OutcomesReference(s)
Healthy, Male Volunteers25, 75, and 150 mg; oral; three times daily5 daysProprietary Cognitive BatteryStatistically significant enhancement of attention, working memory, and episodic secondary memory.[11][11]

Experimental Protocols

In Vivo Cognitive Assessment in Rodents

A variety of behavioral paradigms can be employed to assess the cognitive-enhancing effects of this compound in rodents.[12][13][14][15]

1. Radial Arm Maze (RAM) Task for Spatial Working and Reference Memory

  • Apparatus: A central platform with multiple arms (e.g., 8, 12, or 17) radiating outwards.[9][12] Some arms are baited with a food reward.

  • Procedure:

    • Habituation: Allow the animal to explore the maze freely for several days.

    • Training: The animal is placed on the central platform and must learn which arms contain a reward.

      • Working Memory Assessment: Measured by the ability to avoid re-entering arms that have already been visited within a single trial.

      • Reference Memory Assessment: Measured by the ability to learn and remember which arms are consistently baited across multiple trials and days.

    • Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a specified time before the trial (e.g., 15 minutes).[9]

  • Data Analysis: Key metrics include the number of working memory errors (re-entries into baited arms), reference memory errors (entries into unbaited arms), and the time taken to complete the task.

2. Morris Water Maze (MWM) for Spatial Learning and Memory

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[12][14]

  • Procedure:

    • Acquisition Phase: The animal is placed in the pool from different starting locations and must learn the location of the hidden platform using spatial cues around the room. This is typically conducted over several days with multiple trials per day.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • Drug Administration: Administer the compound prior to the daily trials.

  • Data Analysis: Measured parameters include the latency to find the platform, the distance swam, and in the probe trial, the time spent in the target quadrant where the platform was previously located.[14]

3. Novel Object Recognition (NOR) Task for Recognition Memory

  • Apparatus: An open-field arena.[12][16]

  • Procedure:

    • Habituation: The animal is allowed to explore the empty arena.

    • Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

    • Test Phase (T2): After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

    • Drug Administration: The compound can be administered before the familiarization phase or before the test phase to assess its effect on acquisition or retrieval of memory, respectively.

  • Data Analysis: A discrimination index is calculated, representing the proportion of time spent exploring the novel object compared to the total exploration time. A higher index indicates better recognition memory.[16]

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Signaling Pathway

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events that are believed to underlie its pro-cognitive and neuroprotective effects.[7][17]

alpha7_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Dmab Dmab-anabaseine a7nAChR α7 nAChR Dmab->a7nAChR Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 Synaptic_Plasticity Synaptic Plasticity Ca_influx->Synaptic_Plasticity Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Anti-apoptosis Akt->Neuroprotection STAT3 STAT3 JAK2->STAT3 STAT3->Neuroprotection experimental_workflow cluster_setup Experimental Setup cluster_behavior Behavioral Testing cluster_analysis Data Analysis & Outcome animal_model Select Animal Model (e.g., Aged Rats, AD Model) habituation Habituation to Behavioral Apparatus animal_model->habituation drug_prep Prepare Dmab-anabaseine (Vehicle Control) drug_admin Drug/Vehicle Administration drug_prep->drug_admin training Training Phase (e.g., RAM, MWM) habituation->training training->drug_admin testing Cognitive Testing drug_admin->testing data_collection Collect Behavioral Data (Latency, Errors, etc.) testing->data_collection stats Statistical Analysis (e.g., ANOVA) data_collection->stats results Evaluate Cognitive Enhancement stats->results

References

Application Notes and Protocols for Dmab-anabaseine dihydrochloride Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025) is a synthetic ligand targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It exhibits a dual pharmacological profile, acting as a selective partial agonist at the α7 nAChR subtype and as an antagonist at the α4β2 nAChR subtype.[1] This distinct mode of action makes Dmab-anabaseine dihydrochloride a compound of interest for therapeutic development, particularly in the context of cognitive enhancement and neurological disorders. This document provides detailed application notes and electrophysiology protocols for the characterization of this compound's effects on its target receptors.

Data Presentation

The following tables summarize the quantitative electrophysiological and binding data for this compound and its close structural analog, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A or GTS-21), which is often used as a reference compound.

CompoundReceptor SubtypeAssay TypeParameterValueCell Line/SystemReference
DMXB-A (GTS-21)human α7 nAChRTwo-Electrode Voltage ClampEC501.98 ± 0.15 µMXenopus oocytes[2]
DMXB-A (GTS-21)human α4β2 nAChRRadioligand BindingKi20 nM-[3]
DMXB-A (GTS-21)human muscle nAChRMembrane Potential Assay (FlexStation)IC506.6 ± 1.2 µMTE671 cells[2]
4-OH-DMXB-A (metabolite)human muscle nAChRMembrane Potential Assay (FlexStation)EC501.98 ± 0.15 µmol·L⁻¹TE671 cells[2]
4-OH-DMXB-A (metabolite)human muscle nAChRMembrane Potential Assay (FlexStation)IC5010.0 ± 2.8 µmol·L⁻¹TE671 cells[2]

Note: Specific electrophysiological data for this compound is limited in publicly available literature. The data for the closely related and well-studied α7 nAChR partial agonist, GTS-21, is provided as a reference. Researchers are encouraged to determine the specific EC50 and IC50 values for this compound in their experimental systems.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathway for α7 nAChR activation and the mechanism of α4β2 nAChR antagonism.

alpha7_signaling Dmab Dmab-anabaseine alpha7 α7 nAChR Dmab->alpha7 Partial Agonist Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening CICR Ca²⁺ Induced Ca²⁺ Release Ca_influx->CICR PKA PKA Activation Ca_influx->PKA ER Endoplasmic Reticulum ER->CICR via IP₃R & RyR IP3R IP₃R RyR RyR Calpain Calpain Activation CICR->Calpain Downstream Downstream Cellular Effects (e.g., Neurite Growth Regulation, Neuroprotection) Calpain->Downstream PKA->Downstream

Caption: Signaling pathway of α7 nAChR activation by Dmab-anabaseine.

alpha4beta2_antagonism cluster_receptor α4β2 nAChR ACh_site ACh Binding Site Channel_open Channel Opening (Na⁺, K⁺, Ca²⁺ influx) ACh_site->Channel_open Activates Channel_closed Channel Remains Closed (No ion influx) ACh_site->Channel_closed Inhibits ACh Acetylcholine (ACh) ACh->ACh_site Binds Dmab Dmab-anabaseine Dmab->ACh_site Blocks Dopamine Dopamine Release (in reward pathways) Channel_open->Dopamine No_Dopamine Reduced Dopamine Release Channel_closed->No_Dopamine tevc_workflow Oocyte_prep Oocyte Preparation (Harvesting, Defolliculation) cRNA_inj cRNA Injection (human α7 nAChR) Oocyte_prep->cRNA_inj Incubation Incubation (2-5 days, 18°C) cRNA_inj->Incubation Recording_setup TEVC Setup (Chamber, Perfusion, Electrodes) Incubation->Recording_setup Clamping Voltage Clamp (Holding at -70 mV) Recording_setup->Clamping Drug_app Dmab-anabaseine Application (Concentration-response) Clamping->Drug_app Data_acq Data Acquisition (Inward current measurement) Drug_app->Data_acq Data_an Data Analysis (EC50, Imax determination) Data_acq->Data_an patch_clamp_workflow Cell_culture Cell Culture (HEK293 or CHO) Transfection Transfection (hα4 & hβ2 subunits) Cell_culture->Transfection Plating Plating on Coverslips Transfection->Plating Recording_setup Patch-Clamp Setup (Microscope, Perfusion) Plating->Recording_setup Whole_cell Establish Whole-Cell Configuration Recording_setup->Whole_cell Voltage_clamp Voltage Clamp (Holding at -60 mV) Whole_cell->Voltage_clamp Control_response Record Control Response (Agonist application) Voltage_clamp->Control_response Antagonist_app Antagonist Application (Dmab-anabaseine pre- and co-application) Control_response->Antagonist_app Inhibited_response Record Inhibited Response Antagonist_app->Inhibited_response Data_analysis Data Analysis (IC50 determination) Inhibited_response->Data_analysis

References

Application Notes and Protocols for Dmab-anabaseine dihydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025) is a synthetic compound that acts as a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and an antagonist of the α4β2 nAChR.[1][2][3] This dual activity makes it a compound of interest for investigating cognitive function and potential therapeutic applications in neurological disorders such as Alzheimer's disease. These application notes provide a summary of known in vivo dosages, administration routes, and detailed experimental protocols to guide researchers in their study design.

Data Presentation

In Vivo Dosage Summary

The following table summarizes the reported in vivo dosage for Dmab-anabaseine dihydrochloride. Researchers should consider this as a starting point and may need to perform dose-response studies to determine the optimal dosage for their specific animal model and experimental endpoint.

Animal ModelDosageAdministration RouteFrequencyDurationObserved Effect
Male Sprague-Dawley Rats2 mg/kgIntraperitoneal (i.p.)Daily30 daysEnhanced reference memory and improved long-term memory.[1]
Solubility

Proper dissolution of this compound is critical for accurate dosing and bioavailability.

SolventSolubility
WaterUp to 100 mM
DMSOUp to 25 mM
PBS (pH 7.2)Sparingly soluble (1-10 mg/ml)[4]

Note: For in vivo studies, sterile saline or phosphate-buffered saline (PBS) are common vehicles. Given the compound's solubility, researchers should ensure complete dissolution before administration. If using DMSO as a co-solvent, the final concentration of DMSO should be kept low (typically <5%) to avoid vehicle-induced toxicity.

Experimental Protocols

The following are detailed protocols for common in vivo administration routes. These are general guidelines and should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) protocols.

Protocol 1: Intraperitoneal (i.p.) Injection in Rats

This protocol is based on the reported study demonstrating cognitive enhancement in rats.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% sterile saline)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare a stock solution of this compound in the chosen sterile vehicle. For a 2 mg/kg dose in a 300g rat, you would need 0.6 mg of the compound. To administer a reasonable volume (e.g., 0.5 mL), the concentration would be 1.2 mg/mL.

    • Ensure the compound is completely dissolved. Gentle warming or vortexing may be necessary. Allow the solution to return to room temperature before injection.

  • Animal Handling and Restraint:

    • Weigh the rat to accurately calculate the injection volume.

    • Gently restrain the rat. For a two-person technique, one person can hold the rat with its head and upper body secured, while the other performs the injection. For a one-person technique, scruff the rat firmly but gently to expose the abdomen.

  • Injection Procedure:

    • Position the rat with its head tilted slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

    • Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.

    • Inject the calculated volume of the this compound solution steadily.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Subcutaneous (s.c.) Injection in Rodents

Subcutaneous administration provides a slower absorption rate compared to i.p. injection.

Materials:

  • Same as for i.p. injection, with appropriately sized needles (25-27 gauge for mice, 23-25 gauge for rats).

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the dosing solution as described in the i.p. protocol.

  • Animal Handling and Restraint:

    • Weigh the animal.

    • Scruff the animal firmly to lift a fold of skin, creating a "tent." The area between the shoulder blades is a common site.

  • Injection Procedure:

    • Disinfect the injection site.

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Aspirate to check for blood.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the animal to its cage and monitor.

Protocol 3: Oral Gavage in Rodents

Oral administration is a non-invasive route but may have different bioavailability.

Materials:

  • This compound

  • Sterile vehicle (e.g., water, saline, or a specified formulation)

  • Oral gavage needles (flexible or rigid with a ball-tip, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the dosing solution as described previously. The volume for oral gavage can be higher than for injections (e.g., up to 10 ml/kg for rats).

  • Animal Handling and Restraint:

    • Weigh the animal.

    • Firmly restrain the animal to prevent movement and ensure the head and body are in a straight line.

  • Gavage Procedure:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The animal should swallow as the tube is passed. Do not force the needle. If there is resistance, withdraw and try again.

    • Once the needle is in the stomach, administer the solution slowly.

    • Withdraw the needle gently.

    • Return the animal to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Mandatory Visualizations

Signaling Pathways

// Nodes Dmab [label="Dmab-anabaseine\ndihydrochloride", fillcolor="#FBBC05", fontcolor="#202124"]; a7nAChR [label="α7 nAChR\n(Partial Agonist)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a4b2nAChR [label="α4β2 nAChR\n(Antagonist)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK2_STAT3 [label="JAK2-STAT3 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory\nEffects", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_apoptotic [label="Anti-apoptotic\nEffects", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ACh [label="Acetylcholine", fillcolor="#FFFFFF", fontcolor="#202124", shape=invhouse]; Na_K_influx [label="Na⁺/K⁺ Influx\nBlocked", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neurotransmitter_release [label="Modulation of\nNeurotransmitter\nRelease", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Dmab -> a7nAChR [label=" Binds & Activates"]; Dmab -> a4b2nAChR [label=" Binds & Blocks"]; a7nAChR -> Ca_influx; Ca_influx -> PI3K_Akt; Ca_influx -> JAK2_STAT3; PI3K_Akt -> Anti_apoptotic; JAK2_STAT3 -> Anti_inflammatory; ACh -> a4b2nAChR [style=dashed, arrowhead=none]; a4b2nAChR -> Na_K_influx; Na_K_influx -> Neurotransmitter_release; } .dot Caption: Signaling pathway of this compound.

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; animal_model [label="Select Animal Model\n(e.g., Rat, Mouse)", fillcolor="#FFFFFF", fontcolor="#202124"]; dose_prep [label="Prepare Dmab-anabaseine\ndihydrochloride Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; admin_route [label="Choose Administration Route\n(i.p., s.c., oral gavage)", fillcolor="#FFFFFF", fontcolor="#202124"]; administration [label="Administer Compound", fillcolor="#FBBC05", fontcolor="#202124"]; behavioral_testing [label="Behavioral Testing\n(e.g., Memory, Cognition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; biochemical_analysis [label="Biochemical Analysis\n(e.g., Tissue Homogenates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> animal_model; animal_model -> dose_prep; dose_prep -> admin_route; admin_route -> administration; administration -> behavioral_testing; administration -> biochemical_analysis; behavioral_testing -> data_analysis; biochemical_analysis -> data_analysis; data_analysis -> end; } .dot Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Dmab-anabaseine Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025) is a synthetic chemical compound that acts as a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and as an antagonist for the α4β2 nAChR.[1][2] The α7 nAChR is a ligand-gated ion channel expressed in the central nervous system and in various non-neuronal cells, including immune cells.[3][4] Activation of α7 nAChRs is linked to several intracellular signaling cascades, most notably the PI3K/Akt pathway, which plays a crucial role in cell survival and modulation of inflammation.[3][5] These characteristics make Dmab-anabaseine dihydrochloride a valuable tool for research in neurobiology, immunology, and oncology.

This document provides detailed protocols for the preparation and use of this compound solutions in cell culture experiments, along with relevant technical data and a representative experimental workflow.

Product Information and Properties

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueCitation(s)
Molecular Weight 364.32 g/mol [2]
Formula C₁₉H₂₁N₃·2HCl[2]
Appearance Solid[6]
Purity ≥98% (HPLC)[2]
Solubility - Water: Soluble to 100 mM- DMSO: Soluble to 25 mM[7]
Storage Desiccate at -20°C[2]
Biological Activity Partial agonist at α7 nAChR; Antagonist at α4β2 nAChR[1][2]
EC₅₀ (human α7 nAChR) 21 µM (in Xenopus oocytes)[6]

Signaling Pathway

Activation of the α7 nicotinic acetylcholine receptor by an agonist like this compound initiates a signaling cascade that can lead to neuroprotective and anti-inflammatory effects. A key pathway involved is the PI3K/Akt signaling cascade.

G Dmab Dmab-anabaseine dihydrochloride a7nAChR α7 nAChR Dmab->a7nAChR binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx activates PI3K PI3K Ca_influx->PI3K leads to activation of Akt Akt (Phosphorylation) PI3K->Akt Cell_Survival Promotion of Cell Survival Akt->Cell_Survival

Caption: Dmab-anabaseine binding to α7 nAChR and subsequent signaling.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., cell culture grade, WFI) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol for a 10 mM Aqueous Stock Solution:

  • Calculate the required mass: Using the molecular weight of 364.32 g/mol , calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 x 10⁻³ L * 364.32 g/mol = 0.0036432 g = 3.64 mg

  • Weigh the compound: In a sterile microcentrifuge tube, carefully weigh out 3.64 mg of this compound.

  • Dissolve the compound: Add 1 mL of sterile, high-purity water to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved.

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note on using DMSO: If using DMSO as the solvent, follow the same procedure. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.1%).

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Example: Preparation of a 10 µM working solution in 10 mL of cell culture medium:

  • Thaw a single aliquot of the 10 mM stock solution.

  • Calculate the required volume of stock solution:

    • V₁ = (C₂ * V₂) / C₁

    • V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare the working solution: In a sterile conical tube, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.

  • Mix thoroughly: Gently mix the solution by pipetting up and down or by inverting the tube.

  • Use immediately: The working solution is now ready to be added to the cell cultures.

Application: Inhibition of Inflammatory Response in Macrophages

This protocol is adapted from studies using the analogous α7 nAChR agonist, GTS-21, on RAW 264.7 macrophage-like cells. It provides a framework for assessing the anti-inflammatory effects of this compound.

Cell Culture and Seeding
  • Cell Line: Murine macrophage-like RAW 264.7 cells.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1 x 10⁵ cells/well in 0.5 mL of culture medium. Allow the cells to adhere and grow for 24 hours.

Treatment with this compound
  • Pre-treatment: After 24 hours of incubation, replace the old medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM). A vehicle control (medium with the same amount of solvent used for the stock solution) should be included.

  • Incubation: Incubate the cells with this compound for 1-2 hours.

  • Inflammatory Challenge: Following the pre-treatment, add an inflammatory stimulus such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to all wells except for the negative control.

  • Final Incubation: Incubate the plates for an additional 24 hours.

Analysis of Inflammatory Response (e.g., TNF-α ELISA)
  • Collect Supernatants: After the final incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the culture supernatants.

  • Perform ELISA: Measure the concentration of a pro-inflammatory cytokine, such as TNF-α, in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of TNF-α in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the described cell-based assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 24-well plates Culture->Seed Pretreat Pre-treat with Dmab-anabaseine (various concentrations) Seed->Pretreat Challenge Challenge with LPS Pretreat->Challenge Collect Collect supernatants Challenge->Collect ELISA Perform TNF-α ELISA Collect->ELISA Analyze Analyze and compare results ELISA->Analyze

Caption: Workflow for assessing the anti-inflammatory effects.

Safety Precautions

This compound is for research use only.[1] Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). In case of contact with skin or eyes, rinse immediately with plenty of water.[8] If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention if irritation or other symptoms persist.

References

Application Notes: Dmab-anabaseine Dihydrochloride in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dmab-anabaseine dihydrochloride (B599025), also known as GTS-21 or DMXBA, is a synthetic derivative of anabaseine, a natural toxin found in certain marine ribbon worms.[1] It has garnered significant interest in neurodegenerative disease research due to its unique pharmacological profile as a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and an antagonist of the α4β2 nAChR.[2] The α7 nAChR is implicated in various cognitive processes and inflammatory pathways, making it a compelling therapeutic target for diseases like Alzheimer's and Parkinson's.[1][3] These notes provide a comprehensive overview of Dmab-anabaseine's mechanism, applications, and relevant experimental protocols.

Mechanism of Action

Dmab-anabaseine exhibits a dual mode of action on central nicotinic acetylcholine receptors. It acts as a partial agonist at α7-containing neuronal nicotinic receptors while simultaneously acting as an antagonist at α4β2 and other nAChRs. The activation of α7 nAChRs, which are expressed on neurons and glial cells, is believed to mediate the compound's pro-cognitive and neuroprotective effects.[3][4] In contrast, its antagonism of α4β2 receptors may mitigate some of the undesirable side effects associated with broader nAChR agonists. The primary metabolite, 3-(4-hydroxy-2-methoxybenzylidene)-anabaseine (4OH-DMXBA), also shows significant activity and may contribute to the overall in vivo effects.[1][5]

Applications in Neurodegenerative Disease Research

  • Alzheimer's Disease and Cognitive Dysfunction: Chronic administration of Dmab-anabaseine has been shown to improve learning and memory in aged rats, suggesting its potential to ameliorate age-related cognitive decline, a key feature of Alzheimer's disease.[2] Its ability to selectively stimulate α7 nAChRs, which are crucial for cognitive functions, makes it a valuable tool for investigating cholinergic deficits in Alzheimer's models.[1][3]

  • Parkinson's Disease: Research indicates that Dmab-anabaseine confers neuroprotection in a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA).[4] It dose-dependently inhibits dopaminergic neuronal loss and reduces glial activation (neuroinflammation) in the substantia nigra.[4] These effects are mediated through the stimulation of α7 nAChRs present on both dopaminergic neurons and microglia, suggesting a dual mechanism of direct neuronal protection and anti-inflammatory action.[3][4]

  • Schizophrenia and Sensory Gating: Dmab-anabaseine has been observed to normalize deficits in prepulse inhibition of the auditory response in DBA/2J mice, a model used to study sensory gating deficits relevant to schizophrenia.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for Dmab-anabaseine dihydrochloride and its primary metabolite from in vitro and in vivo studies.

Table 1: In Vitro Receptor Activity

Compound Receptor Subtype Assay Type Value Species/System Reference
Dmab-anabaseine Human α7 nAChR Whole-cell patch-clamp EC₅₀ = 21 µM Xenopus oocytes [6]
Dmab-anabaseine Human fetal muscle nAChR Inhibition of ACh response IC₅₀ = 6.6 ± 1.2 µM TE671 cells [7]
4OH-DMXBA Human fetal muscle nAChR Inhibition of ACh response IC₅₀ = 10.0 ± 2.8 µM TE671 cells [7]
4OH-DMXBA Human fetal muscle nAChR Agonist activity EC₅₀ ≈ 2 µM TE671 cells [7]
Dmab-anabaseine Human α4β2 nAChR Binding Assay Kᵢ = 20 nM Recombinant receptors [8]

| Dmab-anabaseine | Rat α4β2 nAChR | Antagonist Activity | Weak | Xenopus oocytes |[5] |

Table 2: In Vivo Efficacy in Neurodegenerative Models

Neurodegenerative Model Species Dosing Regimen Key Findings Reference
Age-related cognitive decline Aged Rats 2 mg/kg; i.p.; daily for 30 days Improved long-term memory and learning. [2][4]
Parkinson's Disease (6-OHDA) Rats Co-microinjection with 6-OHDA Dose-dependently inhibited dopaminergic neuronal loss and methamphetamine-stimulated rotational behavior. Attenuated glial activation. [4]

| Sensory Gating Deficit | DBA/2J Mice | N/A | Normalized prepulse inhibition deficits. |[6] |

Visualized Pathways and Workflows

G cluster_drug Drug Action cluster_effects Downstream Effects Dmab Dmab-anabaseine (GTS-21) a7_N α7 nAChR Dmab->a7_N Activates a7_M α7 nAChR Dmab->a7_M Activates Neuron Dopaminergic Neuron Neuroprotection Neuroprotection & Survival Neuron->Neuroprotection Promotes Microglia Microglia AntiInflam Reduced Neuroinflammation (Inhibition of pro-inflammatory cytokine release) Microglia->AntiInflam Leads to AntiInflam->Neuron Protects Toxin Neurotoxin (e.g., 6-OHDA) Toxin->Neuron Induces Damage Toxin->Microglia Activates

Caption: Neuroprotective and anti-inflammatory signaling pathway of Dmab-anabaseine.

G start Start: Animal Model Induction (e.g., 6-OHDA lesion) treatment Treatment Phase: Administer Dmab-anabaseine or Vehicle start->treatment Post-lesion recovery behavior Behavioral Assessment (e.g., Rotational Behavior Test) treatment->behavior During treatment period tissue Euthanasia & Brain Tissue Collection behavior->tissue At study endpoint analysis Post-mortem Analysis: - Immunohistochemistry (TH, Iba1) - Neurochemical Analysis tissue->analysis end End: Data Interpretation analysis->end

References

Troubleshooting & Optimization

troubleshooting Dmab-anabaseine dihydrochloride solubility issues.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dmab-anabaseine dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on solubility.

Troubleshooting Guide

This guide addresses specific issues you may encounter with Dmab-anabaseine dihydrochloride solubility in a question-and-answer format.

Question: My this compound is not dissolving completely. What should I do?

Answer:

Complete dissolution can sometimes be challenging. Here are a few steps to troubleshoot this issue:

  • Verify Solvent and Concentration: Ensure you are using an appropriate solvent and that the concentration is within the known solubility limits (see Table 1).

  • Gentle Warming: Warm the solution to 37°C. This can increase the kinetic energy of the molecules and facilitate dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use an ultrasonic bath for 10-15 minutes. The high-frequency sound waves can help to break up any clumps of the compound and enhance solvation.

  • Vortexing: After warming or sonication, vortex the solution for 1-2 minutes to ensure it is homogenous.

  • pH Adjustment: For aqueous solutions, ensure the pH is compatible with the dihydrochloride salt form of the compound. A slightly acidic pH may aid solubility.

Question: I'm observing precipitation of the compound after adding it to my aqueous buffer or cell culture medium. How can I prevent this?

Answer:

Precipitation in aqueous solutions is a common issue, often due to the compound's properties. Here are some solutions:

  • Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.

  • Optimize Co-solvent Concentration: If you are using a stock solution in an organic solvent like DMSO or ethanol, ensure the final concentration of the organic solvent in your aqueous medium is as low as possible (ideally below 0.5%) to minimize both solvent-induced toxicity and precipitation.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in the aqueous buffer or medium before adding it to the final experimental volume. This gradual dilution can prevent the compound from crashing out of solution.

  • Pre-warm the Medium: Adding the compound to pre-warmed (e.g., 37°C) buffer or medium can sometimes improve its solubility and prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (EtOH) are recommended. Water can also be used, but at a lower maximum concentration. Please refer to the solubility data in Table 1 for specific concentrations.

Q2: How should I store the this compound stock solution?

A2: Store stock solutions at -20°C. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: Is this compound light sensitive?

A3: While there is no specific data on the light sensitivity of this compound, it is good laboratory practice to protect all chemical solutions from direct light by storing them in amber vials or wrapping the vials in foil.

Q4: Can I dissolve this compound directly in my cell culture medium?

A4: It is not recommended to dissolve the powdered compound directly in cell culture medium due to its limited solubility. The preferred method is to first prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the medium.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
Water≥38.5 mg/mL
Ethanol (EtOH)≥20.8 mg/mLSonication may be required.
Dimethyl sulfoxide (DMSO)≥8.5 mg/mLSonication may be required.
Phosphate-Buffered Saline (PBS, pH 7.2)1-10 mg/mLSparingly soluble.[1]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 364.32 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.64 mg of the compound.

    • Add the appropriate volume of DMSO to the vial containing the compound.

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use vials and store at -20°C.

Mandatory Visualizations

troubleshooting_workflow start Start: Dmab-anabaseine dihydrochloride solubility issue check_solvent Is the solvent appropriate and concentration within limits? start->check_solvent dissolution_steps Apply gentle warming (37°C), sonication, and vortexing. check_solvent->dissolution_steps Yes end_fail Issue persists: Consider alternative solvent or experimental approach. check_solvent->end_fail No check_dissolution Is the compound fully dissolved? dissolution_steps->check_dissolution precipitation_issue Precipitation observed in aqueous solution. check_dissolution->precipitation_issue No end_success Success: Compound is fully dissolved. check_dissolution->end_success Yes troubleshoot_precipitation Lower final concentration, optimize co-solvent percentage, use serial dilutions, and pre-warm the medium. precipitation_issue->troubleshoot_precipitation troubleshoot_precipitation->check_dissolution

Caption: Troubleshooting workflow for this compound solubility.

signaling_pathway ligand Dmab-anabaseine dihydrochloride receptor α7 Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds as a partial agonist ion_influx Ca²⁺ Influx receptor->ion_influx Activates downstream_signaling Downstream Signaling Cascades ion_influx->downstream_signaling cellular_response Cellular Response (e.g., modulation of neurotransmitter release, neuroprotection) downstream_signaling->cellular_response

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Optimizing Dmab-anabaseine Dihydrochloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dmab-anabaseine dihydrochloride (B599025) in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Dmab-anabaseine dihydrochloride and what is its mechanism of action?

A1: this compound is a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) and an antagonist for the α4β2 nicotinic acetylcholine receptor.[1] Its primary mechanism of action in neuronal cells is the activation of α7-nAChRs, which are ligand-gated ion channels highly permeable to calcium (Ca²⁺). This activation leads to an influx of calcium, initiating various downstream signaling cascades.

Q2: What are the common applications of this compound in cell culture?

A2: this compound is frequently used in neuroscience research to investigate the role of α7-nAChR in various cellular processes. Common applications include studying its potential neuroprotective effects against toxins, its influence on neuronal survival and apoptosis, and its role in signaling pathways related to cognition and neurodegenerative diseases like Alzheimer's.

Q3: What is a recommended starting concentration for this compound in SH-SY5Y cells?

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or a buffered aqueous solution (e.g., PBS) and then dilute it to the final working concentration in your cell culture medium. To avoid solubility issues, do not exceed a final DMSO concentration of 0.5% in your culture, as higher concentrations can be toxic to cells. Always consult the manufacturer's instructions for specific solubility information.

Q5: What are the known downstream signaling pathways activated by this compound?

A5: Activation of the α7-nAChR by this compound leads to a calcium influx, which in turn can activate several downstream signaling pathways implicated in cell survival and neuroprotection. These include the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death or cytotoxicity observed after treatment. The concentration of this compound is too high.Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM) to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is below 0.5%.
The compound has degraded.Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
No observable effect or low efficacy. The concentration of this compound is too low.Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).
The incubation time is too short.Optimize the incubation time. Depending on the endpoint being measured, effects may be observed after a few hours or require longer incubations (e.g., 24-48 hours).
Low expression of α7-nAChR in the cells.Confirm the expression of α7-nAChR in your SH-SY5Y cell line using techniques like Western blot or qPCR. SH-SY5Y cells can have variable receptor expression.
Inconsistent or variable results between experiments. Inconsistent cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Variability in compound preparation.Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. Always vortex the stock solution before making dilutions.
Precipitation of the compound in the culture medium. The compound's solubility limit has been exceeded.Ensure the final concentration of the compound and the solvent (e.g., DMSO) are within their solubility limits in the culture medium. Prepare fresh dilutions and visually inspect for any precipitation before adding to the cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from your stock solution. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the optimal non-toxic concentration range.

Protocol 2: Neuroprotection Assay against Oxidative Stress

This protocol assesses the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • This compound (at a pre-determined optimal non-toxic concentration)

  • Hydrogen peroxide (H₂O₂)

  • 96-well cell culture plates

  • MTT assay reagents (as in Protocol 1)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the optimal non-toxic concentration of this compound or vehicle control. Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Add a final concentration of H₂O₂ (e.g., 100-200 µM, to be optimized for your cells) to the wells containing the compound or vehicle. Include a control group with cells that are not treated with H₂O₂.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment: Perform an MTT assay as described in Protocol 1 to determine the cell viability in each treatment group.

  • Data Analysis: Compare the cell viability of cells pre-treated with this compound and exposed to H₂O₂ to those exposed to H₂O₂ alone (vehicle control). An increase in cell viability in the this compound treated group indicates a neuroprotective effect.

Data Presentation

Table 1: Example Data for Determining Optimal Concentration of this compound

Concentration (µM)Average Absorbance (570 nm)% Cell Viability (Relative to Vehicle)
0 (Vehicle)1.25100%
0.11.2398.4%
11.2196.8%
101.1894.4%
251.1088.0%
500.9576.0%
1000.6249.6%

Table 2: Example Data for Neuroprotection Assay

Treatment GroupAverage Absorbance (570 nm)% Cell Viability (Relative to Untreated Control)
Untreated Control1.30100%
H₂O₂ (150 µM)0.6550%
Dmab-anabaseine (10 µM) + H₂O₂ (150 µM)0.9875.4%

Mandatory Visualizations

experimental_workflow start Start seed_cells Seed SH-SY5Y Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compound Prepare Dmab-anabaseine Concentration Gradient incubate1->prepare_compound treat_cells Treat Cells with Dmab-anabaseine prepare_compound->treat_cells incubate2 Incubate 24-48h treat_cells->incubate2 mtt_assay Perform MTT Cell Viability Assay incubate2->mtt_assay analyze_data Analyze Data & Determine Optimal Concentration mtt_assay->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway ligand Dmab-anabaseine receptor α7 Nicotinic Acetylcholine Receptor ligand->receptor binds & activates ca_influx Ca²⁺ Influx receptor->ca_influx opens channel jak2 JAK2 ca_influx->jak2 activates pi3k PI3K ca_influx->pi3k activates stat3 STAT3 jak2->stat3 phosphorylates neuroprotection Neuroprotection & Cell Survival stat3->neuroprotection promotes akt Akt pi3k->akt activates akt->neuroprotection promotes

Caption: Simplified signaling pathway of this compound via the α7-nAChR.

troubleshooting_guide start Problem: Inconsistent or Unexpected Results check_cytotoxicity Observe High Cell Death? start->check_cytotoxicity reduce_conc Solution: Lower Compound Concentration & Check DMSO % check_cytotoxicity->reduce_conc Yes check_efficacy Observe No or Low Effect? check_cytotoxicity->check_efficacy No end Resolution reduce_conc->end increase_conc Solution: Increase Compound Concentration & Optimize Incubation Time check_efficacy->increase_conc Yes check_variability Observe High Variability? check_efficacy->check_variability No increase_conc->end standardize_protocol Solution: Standardize Cell Passage, Health & Compound Prep check_variability->standardize_protocol Yes check_variability->end No standardize_protocol->end

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Dmab-anabaseine Dihydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Dmab-anabaseine dihydrochloride (B599025) in in vivo experiments. Given the limited publicly available data on unexpected side effects, this guide focuses on potential issues arising from the compound's known pharmacological activity as a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).

Troubleshooting Guide: In Vivo Experiments

Observed Issue Potential Cause Troubleshooting Steps
Hypoactivity, sedation, or lethargy in animals. Off-target effects or excessive dosage leading to receptor desensitization. While Dmab-anabaseine is selective for α7 nAChRs, high concentrations could lead to non-specific interactions.1. Verify Dosage: Double-check calculations and dilution protocols. 2. Dose-Response Curve: Perform a dose-response study to identify the optimal therapeutic window. 3. Control Compound: Compare with a well-characterized α7 nAChR agonist with a known side-effect profile.
Seizures or tremors. Excessive cholinergic stimulation. Although a partial agonist, high doses might overstimulate α7 nAChRs in sensitive brain regions.1. Lower the Dose: Immediately reduce the administered dose in subsequent experiments. 2. Pre-treatment with Antagonist: Consider pre-treatment with a selective α7 nAChR antagonist to confirm the mechanism. 3. Monitor EEG: In dedicated studies, use electroencephalography to monitor for sub-clinical seizure activity.
Gastrointestinal distress (e.g., diarrhea, vomiting). Activation of peripheral nAChRs. The enteric nervous system expresses nAChRs that regulate gut motility.1. Route of Administration: If using oral gavage, consider parenteral routes (e.g., intraperitoneal, subcutaneous) to bypass first-pass metabolism and direct gut exposure. 2. Selective Antagonists: Co-administer a peripherally-restricted nAChR antagonist to isolate central effects.
Lack of expected pro-cognitive or neuroprotective effects. Sub-optimal dosage, incorrect timing of administration, or rapid metabolism. The compound's efficacy can be highly dependent on these factors.1. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the compound's half-life and peak concentration in your model. 2. Vary Administration Time: Test different pre-treatment times relative to the behavioral task. 3. Formulation: Ensure the compound is fully solubilized and stable in the vehicle.
Inflammation at the injection site. Vehicle incompatibility or high concentration of the dihydrochloride salt leading to local irritation.1. Test Vehicle Alone: Inject the vehicle as a control to rule out its contribution. 2. Adjust pH and Buffering: Ensure the pH of the formulation is close to physiological levels. 3. Lower Concentration/Increase Volume: Administer the same dose in a larger volume to reduce the concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Dmab-anabaseine dihydrochloride?

A1: this compound is a partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2]. It also acts as an antagonist at α4β2 nAChRs[2]. Its selectivity for the α7 subtype makes it a tool for studying the roles of this specific receptor in cognitive function and neuroprotection[3].

Q2: Are there any known off-target effects I should be aware of?

A2: While generally selective for α7 nAChRs, like many anabaseine (B15009) derivatives, it may interact with other nAChR subtypes at higher concentrations[3][4]. It is crucial to perform dose-response studies to establish a concentration range where α7 nAChR effects are predominant.

Q3: What are the key differences between Dmab-anabaseine and its precursor, anabaseine?

A3: Anabaseine is a non-selective agonist at various nAChR subtypes[4][5]. Derivatives like Dmab-anabaseine and GTS-21 were developed to have greater selectivity for the α7 nAChR, which is thought to mediate pro-cognitive and neuroprotective effects with fewer side effects associated with broader nAChR activation[3][5].

Q4: What is the stability of Dmab-anabaseine in solution?

A4: Anabaseine derivatives with an aromatic ring conjugated to the imine bond, such as Dmab-anabaseine, exhibit improved stability under physiological conditions and are less prone to ring opening compared to anabaseine itself[6]. However, it is always recommended to prepare fresh solutions for in vivo experiments.

Q5: Have any anabaseine derivatives progressed to clinical trials?

A5: Yes, a related derivative, 3-(2,4-dimethoxybenzylidene)-anabaseine (GTS-21), has been studied in phase II clinical trials for cognitive deficits in schizophrenia[5].

Quantitative Data Summary

The following table summarizes the binding and functional activity of anabaseine and its derivatives at different nAChR subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, µM)Reference
Anabaseine α4β20.02 (rat brain)-[7]
α7-Agonist[3]
DMAC α7120 (rat brain)1.2 (agonist)[3]
α4β2>100,000 (rat brain)18 (inhibitor)[3]
GTS-21 α7-Potent Agonist[5]

Note: DMAC (3-(4)-dimethylaminocinnamylidine anabaseine) is a closely related derivative, and its data is presented for comparative purposes.

Experimental Protocols

Protocol: Assessing Pro-Cognitive Effects in a Novel Object Recognition (NOR) Task

  • Animals: Male C57BL/6 mice, 8-10 weeks old. House in groups of 4 with ad libitum access to food and water.

  • Habituation: Handle mice for 5 minutes daily for 5 days leading up to the experiment. On the day before the task, allow each mouse to explore the empty testing arena (40x40x40 cm) for 10 minutes.

  • Drug Administration:

    • Dissolve this compound in sterile 0.9% saline.

    • Administer the compound via intraperitoneal (IP) injection at a predetermined dose (e.g., 1, 5, or 10 mg/kg) or an equivalent volume of saline for the vehicle control group.

    • Administer the injection 30 minutes prior to the familiarization phase.

  • Familiarization Phase (Day 1):

    • Place two identical objects (e.g., small glass bottles) in opposite corners of the testing arena.

    • Place a mouse in the center of the arena and allow it to explore for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

    • Return the mouse to its home cage.

  • Test Phase (Day 2, 24-hour retention interval):

    • Replace one of the familiar objects with a novel object of similar size but different shape and texture.

    • Place the mouse back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better memory.

    • Compare the DI between the Dmab-anabaseine-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizations

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ligand Dmab-anabaseine receptor α7 nAChR (Pentameric Ion Channel) ligand->receptor Binds & Activates ca_influx Ca²⁺ Influx receptor->ca_influx Channel Opening downstream Downstream Signaling (e.g., CaMKII, CREB, ERK) ca_influx->downstream outcome Neuronal Plasticity Cognitive Enhancement downstream->outcome

Caption: Simplified signaling pathway of Dmab-anabaseine at the α7 nAChR.

G start Unexpected In Vivo Observation q1 Is the observation consistent with cholinergic overstimulation? start->q1 a1_yes Reduce dose. Consider α7 antagonist co-administration. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No end_node Isolate cause or consult further literature a1_yes->end_node q2 Could it be an off-target effect? a1_no->q2 a2_yes Review literature for known off-targets of anabaseine derivatives. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No a2_yes->end_node q3 Is the vehicle causing the effect? a2_no->q3 a3_yes Administer vehicle only as a control group. Test alternative vehicles. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for unexpected in vivo observations.

References

Technical Support Center: Dmab-anabaseine Dihydrochloride in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Dmab-anabaseine dihydrochloride (B599025) when dissolved in dimethyl sulfoxide (B87167) (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid Dmab-anabaseine dihydrochloride?

A1: Solid this compound should be stored desiccated at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[3]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve this compound in anhydrous DMSO.[4] The solubility in DMSO is ≥8.5 mg/mL.[2][5] For long-term storage, it is advisable to prepare high-concentration stock solutions (e.g., 10 mM) and store them in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.[4]

Q3: What are the general recommendations for storing the DMSO stock solution?

A3: DMSO stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[4] DMSO is hygroscopic, and water content can lead to the degradation of susceptible compounds.[6]

Q4: How many freeze-thaw cycles can a DMSO stock solution of a typical small molecule withstand?

A4: For many diverse compounds, no significant loss was observed after 11 freeze-thaw cycles.[4] However, to ensure the highest integrity of your this compound stock, it is best to aliquot the stock solution into single-use vials.

Q5: Is this compound light sensitive?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Compound precipitation in DMSO stock solution upon thawing. The concentration of the compound may exceed its solubility at lower temperatures.Gently warm the solution in a 45-60°C water bath and sonicate to redissolve the compound.[7] Ensure the solution is completely clear before use. For future preparations, consider if a lower stock concentration is feasible for your experimental needs.
Inconsistent or unexpected experimental results. The compound may have degraded in the DMSO stock solution.Perform a stability study of your this compound stock solution (see Experimental Protocol below). Use a fresh aliquot for each experiment. Ensure proper storage conditions are maintained (desiccated, -20°C or -80°C, protected from light).
Difficulty dissolving the compound in DMSO. The compound may require assistance to fully dissolve.Use of sonication can aid in dissolving this compound in DMSO.[2]

Stability of this compound in DMSO Solution

While specific quantitative stability data for this compound in DMSO solution is not extensively published, the following table summarizes general findings on the stability of small molecules in DMSO, which can serve as a guideline. It is highly recommended to perform a compound-specific stability study for your experimental conditions.

Parameter Observation Recommendation for this compound
Storage Temperature Most compounds are stable for extended periods when stored at -20°C or -80°C.[4] 85% of compounds were found to be stable in DMSO containing 10% water for 2 years at 4°C.[8]Store DMSO stock solutions at -20°C or -80°C for long-term storage.
Water Content Increased water content in DMSO can promote the degradation of susceptible compounds.[6]Use anhydrous DMSO for preparing stock solutions and store in tightly sealed vials to minimize moisture absorption.
Freeze-Thaw Cycles Minimal degradation was observed for a diverse set of compounds after multiple freeze-thaw cycles.[4]Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
Container Material No significant difference in compound recovery was found between glass and polypropylene (B1209903) containers over 5 months at room temperature.[4]Standard laboratory vials (glass or polypropylene) are suitable for storage.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO Solution

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into multiple small, tightly sealed amber vials for each storage condition and time point to be tested.

2. Storage Conditions:

  • Store the aliquots at various temperatures, for example:

    • Room Temperature (~20-25°C)

    • 4°C

    • -20°C

    • -80°C

3. Sample Collection:

  • At designated time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • The "time 0" sample should be analyzed immediately after preparation to serve as the baseline.

4. Sample Analysis (LC-MS Method):

  • Sample Preparation: Dilute an aliquot of the stock solution and an internal standard with the initial mobile phase to a final concentration suitable for LC-MS analysis.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is a common starting point.

    • Gradient: Develop a gradient that provides good separation of this compound from any potential degradation products.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Monitor the specific m/z for this compound and any potential degradation products.

5. Data Analysis:

  • Calculate the peak area of this compound at each time point and compare it to the peak area of the time 0 sample.

  • Plot the percentage of this compound remaining versus time for each storage condition.

  • Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.

G cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_sampling Sample Collection at Time Points (0, 24h, 1w, 1m, 3m, 6m) cluster_analysis LC-MS Analysis prep_stock Prepare 10 mM Dmab-anabaseine dihydrochloride in anhydrous DMSO aliquot Aliquot into multiple amber vials prep_stock->aliquot temp_rt Room Temperature temp_4c 4°C temp_neg20c -20°C temp_neg80c -80°C collect_samples Retrieve aliquots from each storage condition temp_rt->collect_samples temp_4c->collect_samples temp_neg20c->collect_samples temp_neg80c->collect_samples prep_analysis Prepare analytical samples (dilution with internal standard) collect_samples->prep_analysis lc_ms Inject into LC-MS prep_analysis->lc_ms data_analysis Analyze data: - % remaining vs. time - Appearance of new peaks lc_ms->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

Signaling Pathway

This compound is a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[9][10] Activation of this receptor, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+, which in turn triggers various downstream signaling cascades.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades dmab Dmab-anabaseine a7nAChR α7 nAChR dmab->a7nAChR binds ca_influx Ca²⁺ Influx a7nAChR->ca_influx activates pi3k_akt PI3K/Akt Pathway ca_influx->pi3k_akt jak2_stat3 JAK2/STAT3 Pathway ca_influx->jak2_stat3 mapk MAPK/ERK Pathway ca_influx->mapk synaptic_plasticity Synaptic Plasticity & Neurotransmitter Release ca_influx->synaptic_plasticity neuroprotection Neuroprotection & Cell Survival pi3k_akt->neuroprotection anti_inflammatory Anti-inflammatory Effects jak2_stat3->anti_inflammatory mapk->neuroprotection mapk->anti_inflammatory

Caption: Simplified signaling pathway of α7 nAChR activation by Dmab-anabaseine.

References

common problems with Dmab-anabaseine dihydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dmab-anabaseine dihydrochloride (B599025). This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice to help researchers and scientists successfully use this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dmab-anabaseine dihydrochloride and what is its primary mechanism of action?

This compound is a neuroactive compound that acts as a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and an antagonist for the α4β2 nAChR.[1][2] Its primary role in research is to stimulate the α7 nAChR, which is a ligand-gated ion channel. Activation of this receptor leads to various downstream cellular events, including calcium influx, modulation of neurotransmitter release, and anti-inflammatory responses.[3][4]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, the solid compound should be stored desiccated at -20°C. Under these conditions, it is stable for at least four years.[5] Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the solubility of this compound?

The compound is sparingly soluble in phosphate-buffered saline (PBS) at a pH of 7.2, with a solubility range of 1-10 mg/mL.[5] For cell culture experiments, it is common practice to first prepare a concentrated stock solution in a suitable solvent like sterile water or DMSO and then dilute it to the final working concentration in the culture medium. The dihydrochloride salt form is specifically used to improve aqueous solubility.[6]

Q4: What is the known stability of this compound in cell culture medium?

While the solid form is highly stable, the stability of Dmab-anabaseine in aqueous solutions like cell culture media at 37°C for extended periods has not been extensively published. As with many small molecules, gradual degradation can occur. For long-term experiments (over 24-48 hours), it is advisable to replace the medium with freshly diluted compound periodically to ensure a consistent effective concentration.

Troubleshooting Guide

This section addresses specific problems that may arise during cell culture experiments involving this compound.

Problem 1: Precipitate Forms in Culture Medium After Adding the Compound
  • Possible Cause 1: Poor Solubility. The concentration of the compound may have exceeded its solubility limit in the cell culture medium.

    • Solution: Ensure your final working concentration is appropriate. Prepare a higher concentration stock solution in 100% DMSO and then dilute it serially into the culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Possible Cause 2: Interaction with Media Components. Some components of complex culture media (e.g., proteins in fetal bovine serum) can cause small molecules to precipitate.

    • Solution: Before adding the compound to the cells, pre-warm the culture medium to 37°C. Add the diluted compound dropwise while gently swirling the flask or plate. Observe for any immediate precipitation.

Problem 2: No Biological Effect Observed at Expected Concentrations
  • Possible Cause 1: Insufficient Receptor Expression. The cell line you are using may not express the α7 nAChR at sufficient levels to elicit a measurable response.

    • Solution: Confirm the expression of the α7 nAChR in your cell line using techniques like RT-qPCR, Western blot, or immunocytochemistry. If expression is low or absent, consider using a cell line known to express this receptor or a transient transfection system.

  • Possible Cause 2: Compound Degradation. The compound may have degraded in the stock solution or in the incubator over the course of the experiment.

    • Solution: Use freshly prepared dilutions from a properly stored stock solution for each experiment. For long-duration experiments, replenish the medium with fresh compound every 24 hours.

  • Possible Cause 3: Receptor Desensitization. Continuous exposure to an agonist can cause nicotinic receptors to enter a desensitized, non-responsive state.[7]

    • Solution: Consider a time-course experiment to determine the optimal incubation time. It is possible the cellular response is rapid and transient. For some applications, a shorter exposure time may yield a more robust result.

Problem 3: High Levels of Cell Death or Unexpected Cytotoxicity
  • Possible Cause 1: Concentration is Too High. Even specific agonists can have off-target effects or induce cytotoxicity at high concentrations.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic working concentration range for your specific cell line. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) and assess cell viability using a standard method like an MTT or LDH assay.

  • Possible Cause 2: Off-Target Effects. Dmab-anabaseine is also an antagonist of α4β2 nAChRs.[1] If your cells express this receptor, the observed effect could be a complex interplay between α7 agonism and α4β2 antagonism, which may lead to unexpected cellular stress.

    • Solution: Use a more specific α7 agonist or co-treat with a specific α7 antagonist (like α-bungarotoxin) to confirm that the observed effect is mediated by the α7 receptor.

Quantitative Data Summary

The following table summarizes key quantitative values for this compound reported in the literature.

ParameterValueCell System / MethodSource
EC₅₀ 21 µMXenopus oocytes expressing human α7 nAChRs (Whole-cell patch-clamp)[5]
Solubility 1 - 10 mg/mLPBS (pH 7.2)[5]
Molecular Weight 364.32 g/mol N/A

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Calculate Mass: Based on the batch-specific molecular weight provided on the certificate of analysis, calculate the mass of this compound needed to prepare a 10 mM stock solution. (e.g., for MW=364.32, weigh 3.64 mg for 1 mL of solvent).

  • Solvent Choice: For a 10 mM stock, use 100% DMSO. For lower concentrations, sterile deionized water can be used.

  • Dissolution: Add the solvent to the vial of pre-weighed compound. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: If using an aqueous solvent, filter-sterilize the stock solution through a 0.22 µm syringe filter. DMSO stocks at 100% concentration are typically considered sterile.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C and protect from light.

Protocol 2: Determining Optimal Working Concentration using an MTT Cell Viability Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution: Prepare a series of 2x concentrated dilutions of Dmab-anabaseine in your complete cell culture medium. A suggested range is from 200 µM down to 20 nM. Also prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells (resulting in a 1x final concentration). Add 100 µL of the vehicle control medium to the control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to identify the cytotoxic concentration range.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane a7_receptor α7 nAChR (Pentameric Ion Channel) ca_ion Ca²⁺ a7_receptor->ca_ion Opens Channel dmab Dmab-anabaseine (Agonist) dmab->a7_receptor Binds & Activates downstream Downstream Signaling (e.g., CaMKII, CREB, NF-κB) ca_ion->downstream Influx Activates response Cellular Response (e.g., Neurotransmitter Release, Anti-inflammation, Neurite Growth) downstream->response Modulates

Caption: Simplified signaling pathway of Dmab-anabaseine via the α7 nAChR.

Experimental Workflow

G start Experiment Start: Unexpected Cytotoxicity q1 Is stock solution fresh and properly stored? start->q1 sol1 Prepare fresh stock solution and repeat q1->sol1 No q2 Was a dose-response experiment performed? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Perform viability assay (e.g., MTT) to find non-toxic concentration range q2->sol2 No q3 Is cytotoxicity still observed at low, non-saturating concentrations? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Consider off-target effects. Use α7 antagonist as a control. Check cell line sensitivity. q3->sol3 Yes end Problem Resolved: Use optimal, non-toxic concentration q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for unexpected cytotoxicity issues.

Logical Relationship Diagram

G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution p1 No Cellular Response c1 Low Receptor Expression p1->c1 c2 Compound Degradation p1->c2 c3 Receptor Desensitization p1->c3 p2 Result Variability p2->c2 c5 Poor Solubility p2->c5 p3 Cell Death c4 High Concentration p3->c4 p3->c5 s1 Verify Receptor mRNA/Protein c1->s1 s2 Use Fresh Aliquots/ Replenish Media c2->s2 c2->s2 s3 Time-Course Experiment c3->s3 s4 Dose-Response Assay c4->s4 s5 Optimize Stock Prep (DMSO) c5->s5 c5->s5

Caption: Relationship between common problems, causes, and solutions.

References

Navigating Inconsistent In Vivo Results with Dmab-anabaseine Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of Dmab-anabaseine dihydrochloride (B599025), a potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, in in vivo research presents exciting opportunities for exploring cognitive enhancement and neuroprotection. However, variability in experimental outcomes can be a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify potential sources of inconsistency and optimize their in vivo studies.

I. Frequently Asked Questions (FAQs)

Here, we address common questions and concerns regarding the use of Dmab-anabaseine dihydrochloride in in vivo experiments.

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as GTS-21 or DMXB-A, is a synthetic derivative of the natural marine toxin anabaseine.[1][2] It acts as a partial agonist at α7 nicotinic acetylcholine receptors (nAChRs) and as an antagonist at α4β2 nAChRs. Its therapeutic potential is primarily attributed to its activity on α7 nAChRs, which are implicated in cognitive processes and inflammation.[1][3]

Q2: I'm observing significant variability in the behavioral effects of this compound between my experimental animals. What could be the cause?

Inconsistent behavioral responses are a common challenge. Several factors can contribute to this variability:

  • Genetic Background of Animal Models: Different mouse strains exhibit natural genetic variations in nicotinic receptor subunit genes, including Chrna7 (the gene encoding the α7 nAChR subunit).[4][5] For instance, DBA/2 mice have been shown to have different α-bungarotoxin binding site densities, which correlate with sensitivity to nicotinic agonists, compared to other strains like C3H.[4] It is crucial to select and report the specific strain used in your studies.

  • Metabolism and Active Metabolites: this compound is metabolized in vivo, with its 4-hydroxy metabolite showing significant activity, and in some cases, greater efficacy than the parent compound, at α7 nAChRs.[1][6][7] Individual differences in metabolism can therefore lead to varying levels of the active metabolite, contributing to inconsistent results.

  • Receptor Desensitization: Like many receptor agonists, this compound can induce desensitization of α7 nAChRs.[8][9] This is a state where the receptor becomes unresponsive to further stimulation, even in the presence of the agonist. The timing and dose of administration can significantly influence the degree of desensitization, leading to variable outcomes. The concept of "silent agonism," where a compound binds to the receptor and promotes a desensitized state without causing significant channel opening, further complicates the interpretation of in vivo effects.[3]

Q3: What is the recommended vehicle for dissolving this compound for in vivo administration?

For intraperitoneal (i.p.) injections in rodents, this compound is typically dissolved in sterile 0.9% saline .[10]

Q4: How should I prepare and store this compound solutions for my experiments?

To ensure consistency, follow these guidelines:

  • Preparation: Prepare solutions fresh on the day of the experiment.

  • Dissolution: this compound is water-soluble. Vortexing the solution can aid in complete dissolution.

  • Storage: If short-term storage is necessary, keep the solution refrigerated at 2-8°C and protected from light. For longer-term storage, it is advisable to aliquot and freeze stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: Are there any known off-target effects of this compound that could influence my results?

While this compound is considered selective for α7 nAChRs, it also acts as an antagonist at α4β2 nAChRs. This dual activity could contribute to the overall pharmacological profile and should be considered when interpreting results, especially when comparing its effects to more selective α7 agonists.

II. Troubleshooting Guide: Inconsistent In Vivo Efficacy

This section provides a structured approach to troubleshooting common issues encountered during in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
High variability in behavioral data between animals Genetic heterogeneity 1. Standardize Animal Strain: Use a consistent and well-characterized inbred strain for all experiments. Clearly report the strain, substrain, and source of the animals.[4][11][12] 2. Consider Strain-Specific Responses: Be aware of known differences in nicotinic receptor expression and function between strains (e.g., C57BL/6 vs. DBA/2).[4][5]
Metabolic differences 1. Consistent Dosing Time: Administer the compound at the same time of day for all animals to minimize circadian variations in metabolism. 2. Acclimatization: Ensure all animals are properly acclimatized to the housing and experimental conditions to reduce stress-induced metabolic changes.
Lack of expected therapeutic effect Suboptimal Dosage 1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific animal model and behavioral paradigm. Dosages from the literature can serve as a starting point (e.g., 0.04-4 mg/kg, i.p. in mice; 2 mg/kg, i.p. in rats).[10][13] 2. Route of Administration: Consider the route of administration (e.g., i.p., oral gavage) and its impact on bioavailability and metabolism.
Receptor Desensitization 1. Dosing Regimen: For chronic studies, consider intermittent dosing schedules rather than continuous administration to minimize receptor desensitization. 2. Timing of Behavioral Testing: The timing of behavioral assessment relative to drug administration is critical. The rapid desensitization of α7 nAChRs could lead to a narrow therapeutic window.[8]
Compound Instability 1. Fresh Solution Preparation: Prepare this compound solutions fresh for each experiment. 2. Proper Storage: If stock solutions are used, ensure they are stored correctly (aliquoted, frozen, protected from light) to prevent degradation.
Unexpected or paradoxical effects Off-Target Effects 1. Receptor Specificity: Acknowledge the antagonistic activity at α4β2 nAChRs. Compare your results with those of more selective α7 nAChR agonists or use α4β2 antagonists as controls. 2. Metabolite Activity: The 4-hydroxy metabolite has significant activity.[6][7] Consider that the observed effects may be a combination of the parent compound and its active metabolites.
"Silent Agonism" 1. Functional Readouts: The concept of silent agonism suggests that binding can induce a desensitized, non-conducting state that may still modulate intracellular signaling.[3] Consider incorporating molecular or cellular assays (e.g., measuring downstream signaling pathways) in addition to behavioral readouts.

III. Experimental Protocols & Methodologies

A. In Vivo Administration Protocol (Rodents)

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound.

Materials:

  • This compound powder

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Appropriate syringes and needles for i.p. injection

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the weight of the animals.

  • Weigh the powder accurately using a calibrated analytical balance.

  • Dissolve the powder in sterile 0.9% saline to the desired final concentration. Vortex thoroughly to ensure complete dissolution. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of the compound in 1 mL of saline.

  • Determine the injection volume based on the animal's weight and the solution concentration. A typical injection volume for mice is 10 mL/kg. For a 25g mouse and a 1 mg/kg dose from a 0.1 mg/mL solution, the injection volume would be 0.25 mL.

  • Administer the solution via intraperitoneal (i.p.) injection. Ensure proper handling and injection techniques to minimize stress to the animal.

B. Signaling Pathway: α7 nAChR-Mediated Signaling

The activation of α7 nAChRs by this compound can trigger multiple downstream signaling cascades implicated in neuroprotection and cognitive function.

alpha7_signaling cluster_membrane Cell Membrane a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Dmab Dmab-anabaseine dihydrochloride Dmab->a7nAChR binds & activates PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Neuroprotection Neuroprotection (e.g., anti-apoptotic effects) PI3K_Akt->Neuroprotection Synaptic_plasticity Synaptic Plasticity (e.g., LTP) MAPK_ERK->Synaptic_plasticity troubleshooting_workflow start Inconsistent Behavioral Results Observed check_compound Verify Compound Integrity & Solution Preparation start->check_compound check_animals Review Animal Model & Husbandry check_compound->check_animals If compound is stable check_protocol Examine Experimental Protocol check_animals->check_protocol If animal model is consistent change_strain Consider a Different Animal Strain check_animals->change_strain If strain is a known variable dose_response Conduct Dose-Response Study check_protocol->dose_response If protocol is standardized molecular_analysis Incorporate Molecular/ Cellular Assays check_protocol->molecular_analysis If behavioral readout is insufficient end Optimized & Consistent Results dose_response->end Optimal dose identified change_strain->dose_response molecular_analysis->end

References

Optimizing Dmab-anabaseine Dihydrochloride for Electrophysiology Recordings: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing electrophysiology recordings with Dmab-anabaseine dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dmab-anabaseine dihydrochloride and what is its primary mechanism of action?

This compound is a synthetic derivative of anabaseine (B15009), a naturally occurring toxin. In neuroscience research, it is primarily known for its activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). It acts as a partial agonist at α7-containing neuronal nicotinic receptors and as an antagonist at α4β2 and other nAChR subtypes.[1][2] Its activation of α7 nAChRs leads to the depolarization of neurons and can induce the release of neurotransmitters such as dopamine (B1211576) and norepinephrine.

Q2: I am not observing the expected inward current upon application of Dmab-anabaseine. What are the possible reasons?

There are several potential reasons for a lack of response:

  • Receptor Desensitization: α7 nAChRs are known for their exceptionally rapid desensitization upon agonist exposure.[3] If the application of Dmab-anabaseine is not rapid enough, the receptors may desensitize before a measurable current can be recorded.

  • Low Receptor Expression: The cell type you are using may have low endogenous expression of α7 nAChRs. It is crucial to use a cell line with robust and confirmed expression of the receptor subtype of interest.

  • Incorrect Drug Concentration: The concentration of Dmab-anabaseine may be outside the optimal range for receptor activation. It is recommended to perform a dose-response curve to determine the EC50 for your specific experimental setup.

  • Poor Cell Health: Unhealthy cells will not exhibit robust responses. Ensure your cells are healthy, have a stable resting membrane potential, and that your recording solutions are fresh and correctly formulated.

  • Voltage-Clamp Issues: Check your patch-clamp setup for any issues. Ensure a good seal resistance (GΩ seal) and low series resistance for accurate voltage control.

Q3: The response to Dmab-anabaseine is very transient and desensitizes quickly. How can I obtain more stable recordings?

Rapid desensitization is a hallmark of α7 nAChRs.[3] To overcome this, consider the following strategies:

  • Rapid Application System: Utilize a fast perfusion system to apply the agonist quickly, minimizing the time the receptors are exposed to sub-maximal concentrations that can induce desensitization.

  • Positive Allosteric Modulators (PAMs): Co-application of a Type II PAM, such as PNU-120596, is a common and effective method. PAMs can bind to an allosteric site on the α7 nAChR, stabilizing the open state of the channel and significantly reducing desensitization, leading to more sustained and measurable currents.[4]

  • Lower Agonist Concentration: Using a lower concentration of Dmab-anabaseine within the effective range can sometimes reduce the rate and extent of desensitization.

Q4: I am seeing a smaller than expected response, or the response seems to be inhibitory. What could be the cause?

This could be due to the dual nature of Dmab-anabaseine's activity or other experimental factors:

  • Antagonism at other nAChRs: If your cells express multiple nAChR subtypes, the antagonist effect of Dmab-anabaseine at non-α7 receptors (like α4β2) could be contributing to the overall response, potentially masking the α7-mediated agonism.[1][2]

  • Non-competitive Inhibition: Some anabaseine derivatives have been shown to act as non-competitive inhibitors at higher concentrations, which could lead to a reduction in the maximal response to a primary agonist.

  • Shifting Reversal Potential: Ensure your ionic gradients are correct and that the reversal potential for the recorded current is consistent with a non-selective cation channel. Changes in intracellular ion concentrations can alter the driving force and the magnitude of the current.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable current 1. Rapid receptor desensitization. 2. Low α7 nAChR expression. 3. Sub-optimal drug concentration. 4. Poor cell health or seal quality.1. Use a rapid perfusion system. 2. Co-apply a positive allosteric modulator (PAM) like PNU-120596. 3. Verify receptor expression in your cell line (e.g., via immunocytochemistry or western blot). 4. Perform a dose-response curve to find the optimal concentration. 5. Ensure healthy cells and a high-resistance seal.
Rapidly decaying current (desensitization) Inherent property of α7 nAChRs.1. Co-apply a Type II PAM (e.g., PNU-120596) to stabilize the open channel state. 2. Use a perfusion system with a fast exchange time. 3. Optimize the duration of agonist application to be as brief as possible while still eliciting a measurable response.
Small or inconsistent current amplitude 1. Low receptor density. 2. Antagonist effects at other nAChR subtypes. 3. "Rundown" of the current over repeated applications. 4. High series resistance.1. Use a cell line known for high α7 nAChR expression. 2. If possible, use cells expressing only the α7 subtype. 3. Allow for sufficient washout and recovery time between applications. 4. Monitor and compensate for series resistance throughout the experiment.
Unexpected inhibitory effect 1. Antagonism at constitutively active non-α7 nAChRs. 2. Non-specific effects at high concentrations. 3. Incorrect ionic conditions leading to an outward current.1. Use specific antagonists for other nAChR subtypes to isolate the α7 response. 2. Lower the concentration of Dmab-anabaseine. 3. Verify the composition of your internal and external solutions and calculate the expected reversal potential.

Quantitative Data Summary

The following tables summarize key quantitative data for Dmab-anabaseine and related compounds from the literature. Note that values can vary depending on the experimental system (e.g., cell type, expression system, temperature).

Table 1: Potency of Dmab-anabaseine and Analogs at Nicotinic Acetylcholine Receptors

CompoundReceptor SubtypeActionPotencyReference
Dmab-anabaseineα7 nAChRPartial Agonist-[1][2]
Dmab-anabaseineα4β2 nAChRAntagonist-[1][2]
DMXBA (GTS-21)α7 nAChRPartial AgonistEC50 ~0.14 µM (rat), ~0.29 µM (human)[5]
DMXBA (GTS-21)Muscle-type nAChRNon-competitive InhibitorIC50 ~6.6 µM[6]
4OH-DMXBAMuscle-type nAChRNon-competitive InhibitorIC50 ~10.0 µM[6]

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of Dmab-anabaseine-Evoked Currents in Cultured Neurons or Heterologous Expression Systems

1. Solutions and Reagents:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2 / 5% CO2. Osmolarity ~300-310 mOsm.

  • Internal Pipette Solution: 130 mM Cs-gluconate, 5 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, and 0.4 mM Na-GTP. Adjust pH to 7.2-7.3 with CsOH. Osmolarity ~280-290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

  • (Optional) PNU-120596 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. A final concentration of 1-10 µM is typically effective.

2. Cell Preparation:

  • Plate cells expressing α7 nAChRs (e.g., SH-SY5Y, PC12, or transfected HEK293 cells) on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).

  • Allow cells to grow to a suitable confluency for patching.

3. Electrophysiology Setup:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

  • Use a rapid perfusion system for fast application of the agonist.

4. Recording Procedure:

  • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Approach a healthy-looking cell with the patch pipette while applying slight positive pressure.

  • Form a Giga-ohm seal (seal resistance > 1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV to -70 mV.

  • Allow the cell to stabilize for a few minutes.

  • Using the rapid perfusion system, apply Dmab-anabaseine at the desired concentration for a short duration (e.g., 1-2 seconds).

  • Record the inward current.

  • Wash out the drug with the external solution until the current returns to baseline. Allow for a sufficient recovery period (e.g., 2-5 minutes) between applications to minimize desensitization.

  • To study the effect of PAMs, pre-apply the PAM for 1-2 minutes before co-applying it with Dmab-anabaseine.

Visualizations

Signaling Pathway of α7 nAChR Activation

alpha7_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dmab Dmab-anabaseine nAChR α7 nAChR (Closed) Dmab->nAChR Binds to orthosteric site nAChR_open α7 nAChR (Open) nAChR->nAChR_open Conformational Change Ca_ion Ca²⁺ Influx nAChR_open->Ca_ion Channel Opening Depolarization Membrane Depolarization nAChR_open->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Ca_ion->Downstream Depolarization->Downstream workflow prep 1. Prepare Solutions (Internal, External, Drug) cell 2. Plate and Culture Cells prep->cell pipette 3. Pull Pipettes (3-6 MΩ) cell->pipette patch 4. Obtain Giga-ohm Seal pipette->patch whole_cell 5. Achieve Whole-Cell Configuration patch->whole_cell record 6. Apply Dmab-anabaseine (Rapid Perfusion) whole_cell->record wash 7. Washout and Recovery record->wash wash->record Repeat Application analyze 8. Data Analysis wash->analyze troubleshooting_no_current box_node box_node start No Current Observed? check_seal Is Seal > 1 GΩ? start->check_seal check_health Is Cell Healthy? check_seal->check_health Yes solution1 Improve Seal Quality check_seal->solution1 No check_desensitization Is Application Rapid? check_health->check_desensitization Yes solution2 Use Healthier Cells check_health->solution2 No check_concentration Dose-Response Done? check_desensitization->check_concentration Yes solution3 Use Fast Perfusion / Add PAM check_desensitization->solution3 No check_expression α7 Expression Confirmed? check_concentration->check_expression Yes solution4 Optimize Concentration check_concentration->solution4 No check_expression->box_node Yes (Consult further) solution5 Change Cell Line check_expression->solution5 No

References

Dmab-anabaseine dihydrochloride long-term stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dmab-anabaseine dihydrochloride (B599025). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

1. What is Dmab-anabaseine dihydrochloride and what is its mechanism of action?

This compound is a synthetic chemical compound that acts as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and as an antagonist at the α4β2 nAChR. Its activity at the α7 nAChR is of particular interest in neuroscience research for its potential cognition-enhancing effects.

2. How should solid this compound be stored?

Solid this compound is stable for at least four years when stored at -20°C.

3. What is the solubility of this compound?

The solubility of this compound in various solvents is summarized in the table below.

SolventSolubility
Water≥38.5 mg/mL
PBS (pH 7.2)1-10 mg/mL (sparingly soluble)
DMSO≥8.5 mg/mL (with sonication)
Ethanol≥20.8 mg/mL (with sonication)

4. What is the recommended long-term storage for this compound in solution?

Direct long-term stability data for this compound in solution is limited. Based on information for structurally similar compounds like anabaseine (B15009) and GTS-21, it is recommended to prepare solutions fresh for immediate use. If short-term storage is necessary, it is advisable to store aliquots at -80°C and use them within one to six months. Avoid repeated freeze-thaw cycles. For aqueous solutions, some suppliers do not recommend storage for more than one day.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation in aqueous solution The concentration exceeds the solubility limit in the chosen buffer, especially at neutral pH.- Ensure the final concentration is within the reported solubility range for your specific buffer system. - Consider preparing a concentrated stock solution in a solvent like water or DMSO and then diluting it into your aqueous buffer for the final working concentration. - Gentle warming and vortexing may help in redissolving the compound.
Discoloration of the solution (e.g., turning yellow) Anabaseine and its analogs can be susceptible to oxidation and degradation, especially when exposed to light and non-optimal pH.- Prepare solutions fresh and protect them from light by using amber vials or covering the container with foil. - Ensure the pH of the solution is appropriate for the experiment and consider if buffering is necessary. Anabaseine itself is noted to be unstable in the intermediate pH range (3-9).[1]
Inconsistent or no biological activity - Degradation of the compound: Improper storage of the solution may have led to degradation. - Incorrect concentration: Errors in weighing the compound or in serial dilutions. - pH of the final solution: The activity of anabaseine analogs can be pH-dependent.- Always prepare fresh solutions for critical experiments. If using a stored stock, perform a quality control check if possible. - Carefully re-calculate all dilutions. - Measure the pH of your final assay medium to ensure it is within the optimal range for your experimental system.
Difficulty dissolving the compound The compound may not be readily soluble in the chosen solvent at the desired concentration.- Refer to the solubility table above. - For DMSO and ethanol, sonication can aid in dissolution. - For aqueous solutions, starting with a small amount of solvent and gradually adding more while vortexing can be effective.

Experimental Protocols

Preparation of a 10 mM Stock Solution in Water

  • Weighing: Accurately weigh out a precise amount of this compound powder (Molecular Weight: 364.31 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.64 mg.

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, purified water (e.g., 1 mL for a 10 mM solution from 3.64 mg).

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -80°C. It is recommended to use the solution within 1 to 6 months. Avoid repeated freeze-thaw cycles.

Note: When preparing aqueous solutions, it is crucial to use the solution as quickly as possible, as the stability of anabaseine analogs in aqueous media can be limited.[2]

Signaling Pathways and Experimental Workflows

This compound is a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Activation of this receptor can trigger several downstream signaling cascades.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Dmab Dmab-anabaseine dihydrochloride a7nAChR α7 nAChR Dmab->a7nAChR binds and activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx JAK2 JAK2 a7nAChR->JAK2 PI3K PI3K a7nAChR->PI3K NFkB_inhibition NF-κB Inhibition Ca_influx->NFkB_inhibition CREB CREB Activation Ca_influx->CREB STAT3 STAT3 JAK2->STAT3 Akt Akt PI3K->Akt Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Neuronal_Survival Neuronal Survival & Plasticity Akt->Neuronal_Survival NFkB_inhibition->Anti_inflammatory CREB->Neuronal_Survival

Caption: α7 nAChR signaling cascade activated by Dmab-anabaseine.

Experimental Workflow for In Vitro Cell-Based Assays

G prep_solid Weigh Solid Dmab-anabaseine prep_stock Prepare Concentrated Stock Solution (e.g., 10 mM in water) prep_solid->prep_stock prep_working Prepare Working Solutions by Serial Dilution in Assay Buffer prep_stock->prep_working treatment Treat Cells with Working Solutions prep_working->treatment cell_culture Culture Cells Expressing α7 nAChR cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Assay (e.g., Calcium Imaging, Western Blot, etc.) incubation->assay analysis Data Analysis assay->analysis

Caption: General workflow for in vitro experiments.

References

Technical Support Center: Dmab-anabaseine Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dmab-anabaseine dihydrochloride (B599025) in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Solubility and Solution Preparation

  • Q: I am having trouble dissolving Dmab-anabaseine dihydrochloride. What is the recommended solvent and procedure?

    A: this compound is sparingly soluble in aqueous solutions like phosphate-buffered saline (PBS) at a pH of 7.2, typically in the range of 1-10 mg/mL.[1][2] For higher concentrations, consider using a small amount of a gentle solvent like DMSO before diluting with your aqueous buffer. As a dihydrochloride salt, its solubility is generally better in aqueous solutions compared to the free base.

  • Q: How should I prepare and store stock solutions of this compound?

    A: It is recommended to prepare fresh solutions for each experiment. If a stock solution must be made, it should be stored at -20°C. However, long-term storage of solutions is not recommended.[3] The solid form of the compound is stable for at least four years when stored at -20°C.[1][2] Always use the batch-specific molecular weight provided on the Certificate of Analysis for accurate molarity calculations.[4]

2. Experimental Design and Dosing

  • Q: What is a typical dosage for in vivo experiments?

    A: A previously reported in vivo dosage for cognition enhancement in rats is 2 mg/kg administered intraperitoneally (i.p.) daily for 30 days.[5] However, the optimal dose will depend on the specific animal model, route of administration, and experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective concentration for your specific application.

  • Q: I am not observing the expected agonist effect in my in vitro assay. What could be the reason?

    A: There are several potential reasons for a lack of agonist effect:

    • Receptor Desensitization: α7 nAChRs are known for their rapid desensitization upon agonist exposure.[6] This means that prolonged or high-concentration exposure can lead to a non-responsive state. Consider using a perfusion system for rapid application and removal of the compound in your in vitro setup.

    • Partial Agonism: Dmab-anabaseine is a partial agonist at α7 nAChRs.[1][5][7][8] This means it will not elicit the same maximal response as a full agonist like acetylcholine.

    • Antagonist Activity: Dmab-anabaseine is also an antagonist at α4β2 nAChRs.[1][5][7][8] If your experimental system expresses a mixed population of nAChR subtypes, the antagonist effect at α4β2 could mask or interfere with the agonist effect at α7.

3. Unexpected or Inconsistent Results

  • Q: My in vivo results are different from what I expected based on in vitro data. Why might this be?

    A: Discrepancies between in vitro and in vivo results can arise from metabolic conversion. For example, the related compound GTS-21 (DMXBA) has a metabolite that is more active than the parent compound.[9] It is possible that Dmab-anabaseine is also metabolized in vivo to a more or less active form, leading to different effects compared to the parent compound applied in vitro.

  • Q: I am observing off-target effects in my experiment. What should I do?

    A: Dmab-anabaseine has a known off-target activity as an antagonist at α4β2 nAChRs.[1][5][7][8] It is crucial to consider this in your experimental design and interpretation of results. To confirm that the observed effects are mediated by α7 nAChRs, consider using a selective α7 nAChR antagonist, such as α-bungarotoxin, as a control.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 364.32 g/mol [1][2][4][8][10]
Molecular Formula C₁₉H₂₁N₃·2HCl[1][2][4][8][10]
Purity ≥98% (HPLC)[1][4][8]
Solubility in PBS (pH 7.2) 1-10 mg/mL (sparingly soluble)[1][2]
EC₅₀ (human α7 nAChRs in Xenopus oocytes) 21 µM[2]
Storage (solid) -20°C[1][2][8]
Stability (solid) ≥ 4 years[1][2]

Key Experimental Protocols

In Vivo Administration for Cognitive Enhancement in Rats

  • Preparation of Dosing Solution:

    • On the day of the experiment, dissolve this compound in sterile PBS (pH 7.2) to the desired concentration (e.g., for a 2 mg/kg dose).

    • Ensure the solution is clear and free of particulates. Gentle warming or vortexing may be required to aid dissolution.

  • Animal Dosing:

    • Administer the solution to rats via intraperitoneal (i.p.) injection.

    • A typical dosing regimen for chronic studies is once daily.[5]

  • Behavioral Testing:

    • Conduct cognitive and memory assessments using appropriate behavioral paradigms, such as the radial arm maze.[5]

    • Ensure that the timing of behavioral testing relative to drug administration is consistent across all animals and experimental groups.

In Vitro Electrophysiology using Xenopus Oocytes

  • Oocyte Preparation:

    • Harvest and prepare Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the human α7 nAChR subunit.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Drug Application:

    • Prepare solutions of this compound in Ringer's solution at various concentrations.

    • Apply the solutions to the oocyte via the perfusion system.

    • Record the induced currents.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration.

    • Plot the concentration-response curve and calculate the EC₅₀ value.

Visualizations

Signaling_Pathway Dmab Dmab-anabaseine dihydrochloride a7nAChR α7 nAChR Dmab->a7nAChR Partial Agonist a4b2nAChR α4β2 nAChR Dmab->a4b2nAChR Antagonist Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Blocked Blocked Channel a4b2nAChR->Blocked Downstream Downstream Signaling (e.g., cognition enhancement) Ca_influx->Downstream Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Dosing Solution (e.g., in PBS) administer Administer Dmab-anabaseine (e.g., i.p. injection) prep_solution->administer animal_prep Prepare Animal Model (e.g., Rats) animal_prep->administer behavioral Conduct Behavioral Testing (e.g., Radial Arm Maze) administer->behavioral collect_data Collect and Record Data behavioral->collect_data analyze_data Statistical Analysis collect_data->analyze_data interpret Interpret Results analyze_data->interpret Troubleshooting_Logic rect_node rect_node start No/Low Agonist Effect check_solubility Is the compound fully dissolved? start->check_solubility solubility_yes Yes check_solubility->solubility_yes solubility_no No check_solubility->solubility_no check_concentration Is the concentration appropriate? concentration_yes Yes check_concentration->concentration_yes concentration_no No check_concentration->concentration_no check_desensitization Could receptor desensitization be an issue? desensitization_yes Yes check_desensitization->desensitization_yes desensitization_no No check_desensitization->desensitization_no check_off_target Are off-target effects possible? off_target_yes Yes check_off_target->off_target_yes solubility_yes->check_concentration action_solubility Improve dissolution (e.g., gentle warming, sonication) solubility_no->action_solubility concentration_yes->check_desensitization action_concentration Perform dose-response curve concentration_no->action_concentration action_desensitization Use rapid application/perfusion desensitization_yes->action_desensitization desensitization_no->check_off_target action_off_target Use selective antagonists (e.g., α-bungarotoxin) off_target_yes->action_off_target

References

Validation & Comparative

Unveiling the Binding Affinity of Dmab-anabaseine dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, understanding the precise binding characteristics of novel compounds is paramount. Dmab-anabaseine dihydrochloride (B599025) has emerged as a significant modulator of nAChR activity, exhibiting a dual role as a partial agonist at the α7 subtype and an antagonist at the α4β2 subtype.[1] This guide provides a comparative analysis of the binding affinity of Dmab-anabaseine dihydrochloride, placing it in context with other key nAChR ligands. Due to the limited availability of direct quantitative binding data for this compound in publicly accessible literature, this comparison leverages data from its close structural analog, GTS-21 (DMXBA), alongside the endogenous ligand acetylcholine and the widely studied alkaloid, nicotine (B1678760).

Comparative Binding Affinities at Nicotinic Acetylcholine Receptors

The following table summarizes the binding affinities (Ki) of key compounds at the two primary nAChR subtypes of interest: α7 and α4β2. Lower Ki values are indicative of higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
This compound α7 nAChRData not available-
α4β2 nAChRData not available-
GTS-21 (DMXBA) α7 nAChR (rat)0.31 µM[2]
α7 nAChR (human)23 µM[2]
α4β2 nAChR (human)20 nM
Anabaseine α7 nAChRHigher than nicotine[3]
α4β2 nAChRWeaker than nicotine[3]
Nicotine α7 nAChR~6.1 µM
α4β2 nAChR~1 nM

Experimental Protocols for Determining Binding Affinity

The determination of binding affinities for compounds like this compound is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Radioligand Binding Assay for α7 nAChR

This protocol outlines a standard procedure for a competitive binding assay to determine the affinity of a test compound for the α7 nicotinic acetylcholine receptor.

Materials:

  • Receptor Source: Membranes prepared from cell lines expressing the α7 nAChR (e.g., SH-SY5Y) or from brain tissue known to have high α7 receptor density (e.g., hippocampus).

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.

  • Test Compound: this compound or other comparator compounds.

  • Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., unlabeled MLA or α-Bungarotoxin).

  • Assay Buffer: Typically a Tris-HCl or HEPES based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, non-specific binding control, and membrane preparation.

    • Competition: Radioligand, a range of concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for α4β2 nAChR

A similar protocol is employed for the α4β2 receptor, with modifications to the radioligand and non-specific binding control.

Materials:

  • Receptor Source: Membranes from cell lines expressing α4β2 nAChRs (e.g., HEK293 cells stably transfected with α4 and β2 subunits) or brain regions with high α4β2 expression (e.g., thalamus).

  • Radioligand: [³H]-Cytisine or [³H]-Epibatidine.

  • Test Compound: this compound or other comparator compounds.

  • Non-specific Binding Control: A high concentration of a known α4β2 nAChR ligand (e.g., unlabeled nicotine or cytisine).

  • Other materials are as described for the α7 assay.

Procedure:

The procedure follows the same steps as the α7 binding assay: membrane preparation, assay setup with appropriate controls, incubation, filtration, washing, and quantification. Data analysis is also performed in the same manner to determine the IC₅₀ and subsequently the Ki of the test compound for the α4β2 receptor.

Visualizing Key Pathways and Processes

To further elucidate the context of this compound's activity, the following diagrams, generated using Graphviz (DOT language), illustrate a simplified nicotinic acetylcholine receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

nAChR_Signaling_Pathway Simplified Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist nAChR Nicotinic Acetylcholine Receptor Agonist->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Depolarization Ion_Influx->Depolarization Cellular_Response Neurotransmitter Release, Gene Expression, etc. Depolarization->Cellular_Response

Caption: Simplified nAChR signaling pathway.

Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Source->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., Dmab-anabaseine) Test_Compound->Incubation Filtration Filtration (Separate Bound from Unbound) Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification IC50_Determination IC50 Determination (Non-linear Regression) Quantification->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

References

A Comparative Guide to Dmab-anabaseine dihydrochloride and GTS-21: α7 Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025) and GTS-21 (also known as DMXBA) are two synthetic derivatives of the natural marine toxin anabaseine.[1][2] Both compounds have garnered significant interest within the scientific community for their activity as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, a key target in neurological and inflammatory pathways.[3][4] This guide provides an objective comparison of their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their investigations into neurodegenerative diseases, cognitive disorders, and inflammatory conditions.

Pharmacological Profile: A Head-to-Head Comparison

Dmab-anabaseine and GTS-21 share a common heritage but exhibit distinct pharmacological profiles. Dmab-anabaseine is characterized as a selective partial agonist at α7 nAChRs and an antagonist at α4β2 nAChRs.[3] In contrast, GTS-21 acts as a partial agonist at α7 nAChRs and also binds to α4β2 subtypes, though it only activates the α7 receptor to a significant degree.[5]

Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data for the binding affinities (Ki) and functional potencies (EC50/IC50) of Dmab-anabaseine dihydrochloride and GTS-21 at their primary targets. It is important to note that direct comparative studies under identical experimental conditions are limited, and species-specific differences have been observed, particularly for GTS-21.[6][7][8]

Compound Receptor Target Pharmacological Action Binding Affinity (Ki) Species Reference
Dmab-anabaseine α7 nAChRPartial AgonistData not available-[3]
α4β2 nAChRAntagonistData not available-[3]
GTS-21 α7 nAChRPartial Agonist~2 µM (Calculated from IC50)Human[5]
0.31 µMRat (PC12 cells)[7]
23 µMHuman (SK-N-SH cells)[7]
α4β2 nAChRBinds, weak antagonist20 nMHuman[5][9]

Table 1: Comparative Binding Affinities of Dmab-anabaseine and GTS-21.

Compound Receptor Target Functional Assay Potency Efficacy Species/System Reference
Dmab-anabaseine α7 nAChRData not availableData not availablePartial Agonist-[3]
GTS-21 α7 nAChRElectrophysiologyMore potent in ratMore efficacious in ratRat vs. Human[6][8][10]
α4β2 nAChRDopamine ReleaseEC50: 10 ± 2 µM70% of (-)-nicotineRat striatal slices[5]
5-HT3A ReceptorAntagonistIC50: 3.1 µM--[9][11]

Table 2: Functional Activity of Dmab-anabaseine and GTS-21.

Mechanism of Action and Signaling Pathways

Activation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, triggers a cascade of intracellular signaling events with implications for neuroprotection and anti-inflammatory responses.[12] While the precise downstream pathways for Dmab-anabaseine are not as extensively detailed in publicly available literature, the mechanisms for α7 agonists, in general, and GTS-21, specifically, have been investigated.

GTS-21 has been shown to exert its neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways, including the PI3K/Akt, NF-κB, AMPK, Nrf2, CREB, and PPARγ pathways.[13] For instance, activation of the PI3K/Akt pathway is a crucial component of the neuroprotective effects of α7 nAChR stimulation.[12] Furthermore, the anti-inflammatory actions of GTS-21 are linked to the inhibition of the pro-inflammatory NF-κB pathway and the upregulation of the Nrf2 antioxidant response element pathway.[13]

G cluster_0 α7 nAChR-Mediated Neuroprotective and Anti-inflammatory Signaling cluster_1 Neuroprotective Pathways cluster_2 Anti-inflammatory Pathways ligand Dmab-anabaseine / GTS-21 receptor α7 nAChR ligand->receptor ca_influx Ca²⁺ Influx receptor->ca_influx jak2 Jak2 receptor->jak2 pi3k PI3K ca_influx->pi3k ampk AMPK ca_influx->ampk creb CREB ca_influx->creb akt Akt pi3k->akt nrf2 Nrf2 akt->nrf2 are ARE nrf2->are neuroprotection Neuroprotection (Anti-apoptosis, Antioxidant) are->neuroprotection stat3 STAT3 jak2->stat3 nfkb ↓ NF-κB Activation stat3->nfkb inflammation Anti-inflammation (↓ Pro-inflammatory Cytokines) nfkb->inflammation pparg PPARγ ampk->pparg creb->neuroprotection pparg->inflammation

Caption: Signaling pathways activated by α7 nAChR agonists.

Supporting Experimental Data and Protocols

The characterization of Dmab-anabaseine and GTS-21 has relied on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments frequently cited in the study of these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the Ki of a test compound for α7 and α4β2 nAChRs.

  • Materials:

    • Membrane preparations from cells expressing the receptor of interest (e.g., rat brain homogenates, transfected cell lines).

    • Radioligand (e.g., [³H]-cytisine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).

    • Test compound (Dmab-anabaseine or GTS-21) at various concentrations.

    • Non-specific binding control (e.g., nicotine (B1678760), epibatidine).

    • Assay buffer, wash buffer, glass fiber filters, scintillation fluid.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare membrane homogenate expressing nAChRs start->prep incubate Incubate membrane with radioligand and competitor (Dmab-anabaseine/GTS-21) prep->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity (scintillation counting) wash->count analyze Data analysis to determine Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional activity of a compound at an ion channel receptor.

  • Objective: To determine the EC50 and efficacy of a test compound at α7 nAChRs.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA encoding the nAChR subunits.

    • Two-electrode voltage clamp setup.

    • Perfusion system.

    • Test compound solutions.

  • Procedure:

    • Inject Xenopus oocytes with cRNA for the desired nAChR subtype.

    • Allow 2-7 days for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Perfuse the oocyte with a control solution and then with solutions containing increasing concentrations of the test compound.

    • Record the current responses elicited by the compound at a fixed holding potential.

    • Plot the concentration-response curve and fit the data to determine the EC50 and maximal response (efficacy).

In Vivo Behavioral Assays

This test assesses spatial learning and memory in rodents.

  • Objective: To evaluate the effect of a test compound on cognitive function.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Acquisition Phase: Train rodents to find the hidden platform over several days. The time to find the platform (escape latency) is recorded.

    • Probe Trial: Remove the platform and measure the time the animal spends in the target quadrant where the platform was previously located.

    • Administer the test compound (e.g., Dmab-anabaseine or GTS-21) or vehicle before or during the training/testing period.[14][15][16][17][18]

    • Compare the performance of the treated group to the control group to assess cognitive enhancement.

This paradigm is used to assess sensorimotor gating, a process that is deficient in certain neuropsychiatric disorders.

  • Objective: To determine if a test compound can normalize deficits in sensory gating.

  • Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

  • Procedure:

    • Present a loud acoustic stimulus (pulse) that elicits a startle response.

    • In other trials, present a weaker, non-startling stimulus (prepulse) shortly before the pulse.

    • In healthy subjects, the prepulse inhibits the startle response to the pulse.

    • Use a mouse strain with known sensory gating deficits (e.g., DBA/2J mice).[19][20][21][22][23]

    • Administer the test compound and measure its effect on the prepulse inhibition of the startle response.

Conclusion

This compound and GTS-21 are valuable pharmacological tools for investigating the role of α7 nAChRs in health and disease. Dmab-anabaseine offers a profile of α7 partial agonism combined with α4β2 antagonism, which may be advantageous in certain experimental contexts. GTS-21, while also an α7 partial agonist, has been more extensively studied, particularly regarding its species-specific activity and its downstream signaling pathways. The choice between these two compounds will ultimately depend on the specific research question, the experimental model, and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and efficacies under identical conditions.

References

A Comparative Guide: Dmab-anabaseine Dihydrochloride vs. Anabaseine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, understanding the nuanced differences between lead compounds and their derivatives is paramount. This guide provides a detailed comparison of the naturally occurring alkaloid anabaseine (B15009) and its synthetic derivative, Dmab-anabaseine dihydrochloride (B599025) (also known as GTS-21 or DMXB-A), with a focus on their efficacy, supported by experimental data.

Mechanism of Action: From Broad-Spectrum Agonist to Selective Modulator

Anabaseine, a toxin found in certain marine worms and ants, acts as a potent agonist at a wide variety of nAChRs.[1] It displays a particularly high affinity for nAChRs containing the α7 subunit and for skeletal muscle receptors.[1] Its broad activity profile, while demonstrating potent receptor activation, limits its therapeutic potential due to the risk of off-target effects.

In contrast, Dmab-anabaseine dihydrochloride was developed as a more selective ligand. It functions as a partial agonist at α7-containing neuronal nAChRs while also acting as an antagonist at α4β2 nAChRs. This refined mechanism of action is hypothesized to contribute to its observed cognition-enhancing effects with a potentially more favorable safety profile.

Quantitative Comparison of Receptor Binding and Functional Efficacy

The following tables summarize quantitative data from various studies, highlighting the differences in receptor binding affinity and functional efficacy between the two compounds. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution.

Table 1: Receptor Binding Affinity (Ki in µM)

CompoundReceptor SubtypeCell Line/TissueRadioligandKi (µM)Reference
Dmab-anabaseineα7 nAChRRat PC12 cells[¹²⁵I]α-bungarotoxin0.31[2]
Dmab-anabaseineα7 nAChRHuman SK-N-SH cells[¹²⁵I]α-bungarotoxin23[2]
Anabaseineα7 nAChR (rat brain)Rat brain membranes[¹²⁵I]α-bungarotoxin> anabasine (B190304) > nicotine (B1678760) (rank order of affinity)[3]

Table 2: Functional Efficacy (EC₅₀/IC₅₀ in µM & Maximal Response)

CompoundAssay TypeReceptor/Cell LineParameterValue (µM)Maximal Response (% of ACh)Reference
Dmab-anabaseine (GTS-21)ElectrophysiologyRat α7 in Xenopus oocytesEC₅₀More potent than on human α7Partial agonist[4]
Dmab-anabaseine (GTS-21)ElectrophysiologyHuman α7 in Xenopus oocytesEC₅₀Less potent than on rat α7Weaker partial agonist[4]
AnabaseineElectrophysiologyHomomeric α7 in Xenopus oocytesEC₅₀-Equivalent to Acetylcholine[3]
Dmab-anabaseineInhibition of ACh responseHuman fetal muscle nAChRsIC₅₀-Non-competitive inhibition[5]

Key Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor.

  • Preparation of Membranes: Membranes from cells or tissues expressing the target receptor (e.g., rat PC12 cells for α7 nAChR) are prepared through homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [¹²⁵I]α-bungarotoxin for α7 nAChR) is incubated with the prepared membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (Dmab-anabaseine or anabaseine) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional activity of a compound on ion channels, such as nAChRs, expressed in Xenopus oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: The oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., human or rat α7).

  • Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression of the receptors on the cell membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -70 mV).

  • Agonist Application: The test compound (Dmab-anabaseine or anabaseine) at various concentrations is applied to the oocyte via a perfusion system.

  • Data Acquisition and Analysis: The resulting ion current, generated by the opening of the nAChR channels, is recorded. The peak current amplitude is measured for each concentration, and a dose-response curve is generated to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximal response relative to a full agonist like acetylcholine.

Signaling Pathways and Experimental Workflows

The activation of α7 nAChRs by agonists like Dmab-anabaseine and anabaseine initiates a cascade of intracellular signaling events that are linked to pro-cognitive and anti-inflammatory effects.

G cluster_0 α7 nAChR Activation cluster_1 Downstream Signaling cluster_2 Cellular Outcomes Agonist Dmab-anabaseine or Anabaseine nAChR α7 nAChR Agonist->nAChR Binds to receptor Ca_influx Ca²⁺ Influx nAChR->Ca_influx JAK2_STAT3 JAK2/STAT3 Pathway nAChR->JAK2_STAT3 PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Cognitive Cognitive Enhancement PI3K_Akt->Cognitive NF_kB_inhibition Inhibition of NF-κB JAK2_STAT3->NF_kB_inhibition Anti_inflammatory Anti-inflammatory Effects NF_kB_inhibition->Anti_inflammatory

Figure 1. Simplified signaling pathway of α7 nAChR activation.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Interpretation Receptor_Binding Receptor Binding Assay (Determine Ki) Efficacy_Comparison Efficacy Comparison (Potency, Selectivity, Therapeutic Effect) Receptor_Binding->Efficacy_Comparison Functional_Assay Functional Assay (e.g., Electrophysiology) (Determine EC₅₀/IC₅₀) Functional_Assay->Efficacy_Comparison Animal_Model Animal Model of Disease (e.g., Cognitive Impairment, Inflammation) Behavioral_Testing Behavioral Testing (e.g., Maze Tests) Animal_Model->Behavioral_Testing Biomarker_Analysis Biomarker Analysis (e.g., Cytokine Levels) Animal_Model->Biomarker_Analysis Behavioral_Testing->Efficacy_Comparison Biomarker_Analysis->Efficacy_Comparison

Figure 2. General experimental workflow for efficacy comparison.

Summary of Key Differences and Conclusion

The transition from the broad-spectrum agonist anabaseine to the selective α7 nAChR partial agonist this compound represents a significant step in the development of targeted nicotinic therapeutics.

  • Selectivity: Dmab-anabaseine exhibits greater selectivity for the α7 nAChR subtype and also possesses antagonist activity at the α4β2 subtype, a characteristic not prominent in anabaseine.

  • Efficacy: While anabaseine acts as a full agonist at α7 nAChRs, Dmab-anabaseine is a partial agonist.[3][4] This may contribute to a better safety profile by avoiding overstimulation of the receptor.

  • Species-Specific Differences: The efficacy of Dmab-anabaseine has been shown to differ between rat and human α7 nAChRs, a critical consideration for the translation of preclinical findings.[4]

  • Therapeutic Potential: The selective action of Dmab-anabaseine on α7 nAChRs has positioned it as a promising candidate for treating cognitive deficits and inflammatory conditions.[6] Anabaseine's broader activity profile and higher potential for toxicity make it less suitable as a therapeutic agent, but it remains a valuable pharmacological tool and a lead compound for further drug design.

References

A Comparative Guide to the nAChR Cross-Reactivity of Dmab-anabaseine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dmab-anabaseine dihydrochloride's interaction with various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. The information presented herein is intended to support research and development efforts by offering a clear perspective on the compound's selectivity and potential therapeutic applications.

Dmab-anabaseine dihydrochloride (B599025) has emerged as a significant research tool due to its selective activity on specific nAChR subtypes. Understanding its cross-reactivity is crucial for interpreting experimental results and predicting its pharmacological profile. This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant signaling pathways.

Quantitative Comparison of nAChR Cross-Reactivity

This compound exhibits a distinct profile of activity across different nAChR subtypes, acting as a partial agonist at the α7 subtype while antagonizing the α4β2 subtype. The following table summarizes the available quantitative data on its potency and affinity. For comparative context, data for the related anabaseine (B15009) derivative, 3-(2,4-dimethoxybenzylidene)-anabaseine (DMXBA or GTS-21), is also included where available, as it shares a similar structural backbone.

CompoundnAChR SubtypeAssay TypeMeasured ValueOrganism/Cell LineReference
Dmab-anabaseine Human α7Whole-cell patch-clampEC50 = 21 µMXenopus oocytes[1]
Dmab-anabaseine Rat α4β2in vivo antagonist activity-Rats[2][3][4]
DMXBA (GTS-21) Human muscle-type (α1)₂β1γδInhibition of ACh-mediated depolarizationIC50 = 6.6 ± 1.2 µMTE671 cells[4]
4OH-DMXBA Human muscle-type (α1)₂β1γδInhibition of ACh-mediated depolarizationIC50 = 10.0 ± 2.8 µMTE671 cells[4]
4OH-DMXBA Human fetal muscle nAChRAgonist activityEC50 = 1.98 ± 0.15 µMTE671 cells

Note: EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that inhibits a specific biological or biochemical function by 50%. A lower value for both indicates higher potency.

Experimental Protocols

The data presented in this guide were generated using established methodologies in the field of pharmacology and neuroscience. Below are detailed descriptions of the key experimental protocols typically employed to assess the cross-reactivity of compounds like this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound for various nAChR subtypes.

General Procedure:

  • Membrane Preparation: Membranes expressing the nAChR subtype of interest are prepared from cultured cell lines (e.g., HEK293, CHO) transfected with the specific nAChR subunit cDNAs or from brain regions known to be rich in the target receptor.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Two-Electrode Voltage Clamp/Patch Clamp)

These electrophysiological techniques are used to measure the functional activity (agonist or antagonist potency) of a compound on ligand-gated ion channels like nAChRs.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound at different nAChR subtypes.

General Procedure:

  • Cell Preparation: Xenopus oocytes or mammalian cells are engineered to express the desired nAChR subtype.

  • Electrophysiological Recording:

    • Two-Electrode Voltage Clamp (for Xenopus oocytes): Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage at a set holding potential.

    • Patch Clamp (for mammalian cells): A glass micropipette with a very small opening is used to make a tight seal with a small patch of the cell membrane, allowing for the measurement of ion flow through single or multiple channels.

  • Compound Application: The test compound is applied to the cell at various concentrations. For antagonists, the cells are typically pre-incubated with the antagonist before the application of a known agonist (e.g., acetylcholine).

  • Data Acquisition: The resulting changes in ion current are recorded and measured.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 or IC50 values.

Signaling Pathways

The functional effects of this compound are mediated through the distinct signaling pathways of the nAChR subtypes it targets.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the homomeric α7 nAChR, a ligand-gated ion channel with high calcium permeability, initiates a cascade of intracellular events. As a partial agonist, this compound would trigger this pathway, albeit with a lower maximal effect compared to a full agonist.

alpha7_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α7 nAChR Ca_channel Ca²⁺ Channel (intrinsic to receptor) Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Dmab Dmab-anabaseine dihydrochloride Dmab->nAChR binds & activates PI3K PI3K Ca_ion->PI3K activates Akt Akt PI3K->Akt activates downstream Downstream Effects (e.g., Neuroprotection, Modulation of Neurotransmitter Release) Akt->downstream

Caption: Agonist binding to α7 nAChR leads to Ca²⁺ influx and activation of the PI3K/Akt pathway.

α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

The heteromeric α4β2 nAChR is a key player in nicotine (B1678760) addiction and cognitive processes. This compound acts as an antagonist at this receptor, blocking the signaling cascade typically initiated by acetylcholine.

alpha4beta2_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α4β2 nAChR Ion_channel Na⁺/K⁺ Channel (intrinsic to receptor) Depolarization Membrane Depolarization Ion_channel->Depolarization influx/efflux ACh Acetylcholine ACh->nAChR binds & activates Dmab Dmab-anabaseine dihydrochloride Dmab->nAChR binds & blocks downstream Downstream Effects (e.g., Neurotransmitter Release, Gene Expression) Depolarization->downstream

Caption: Dmab-anabaseine antagonizes the α4β2 nAChR, blocking acetylcholine-mediated ion flow.

Conclusion

This compound demonstrates a clear selectivity profile, acting as a partial agonist at α7 nAChRs and an antagonist at α4β2 nAChRs. This dual activity makes it a valuable tool for dissecting the distinct roles of these two major nAChR subtypes in the central nervous system. The provided data and protocols offer a foundation for further investigation into its therapeutic potential for conditions where modulation of these specific nicotinic receptors is desirable. Further research is warranted to expand the quantitative analysis of its cross-reactivity across a broader range of nAChR subtypes to fully characterize its pharmacological profile.

References

A Comparative Analysis of Dmab-anabaseine dihydrochloride and GTS-21 for α7 Nicotinic Acetylcholine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of two prominent anabaseine-derived compounds, Dmab-anabaseine dihydrochloride (B599025) (also known as DMAC) and GTS-21 (also known as DMXBA), for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document synthesizes experimental data to offer a clear perspective on their relative potencies and selectivities, crucial for research and development in neuropharmacology.

Introduction

Both Dmab-anabaseine and GTS-21 are synthetic derivatives of the naturally occurring marine toxin anabaseine. They have garnered significant interest as selective agonists for the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel implicated in various cognitive processes and pathological conditions, including Alzheimer's disease and schizophrenia. Their distinct pharmacological profiles, however, warrant a direct comparison for informed selection in research applications.

Receptor Binding Affinity: A Quantitative Comparison

The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand displacement assays. The lower the Ki or IC50 value, the higher the binding affinity.

While direct, side-by-side comparative studies providing Ki values for both compounds under identical experimental conditions are limited, the available literature allows for a robust analysis of their relative affinities for the α7 nAChR.

Table 1: Quantitative Receptor Binding Affinity Data

CompoundReceptor SubtypeSpecies/Cell LineRadioligandBinding Affinity (Ki)Reference
GTS-21 (DMXBA) α7 nAChRRat (PC12 cells)[125I]α-bungarotoxin0.31 µM[1]
α7 nAChRHuman (SK-N-SH cells)[125I]α-bungarotoxin23 µM[1]
α4β2 nAChRHuman[3H]Cytisine20 nM
Dmab-anabaseine (DMAC) α7 nAChRRat brain membranes[125I]α-bungarotoxinMost potent displacer[2]
α4β2 nAChRRat brain membranes[3H]CytisineLeast potent displacer[2]

*In a comparative study, Dmab-anabaseine (DMAC) was found to be the most potent compound at displacing [125I]α-bungarotoxin from putative α7 receptors in rat brain membranes when compared to anabaseine, nicotine, and other derivatives including GTS-21.[2] Conversely, it was the least potent at displacing [3H]cytisine from putative α4β2 receptors, highlighting its selectivity for the α7 subtype.[2]

Experimental Protocols

The determination of receptor binding affinities for Dmab-anabaseine and GTS-21 typically involves radioligand displacement assays. A detailed, generalized protocol for such an assay targeting the α7 nAChR is provided below.

Radioligand Displacement Assay for α7 nAChR

  • Membrane Preparation:

    • Tissue (e.g., rat brain cortex) or cells expressing the α7 nAChR (e.g., PC12 or SK-N-SH cells) are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • A constant concentration of a radiolabeled ligand specific for the α7 nAChR, typically [125I]α-bungarotoxin, is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (Dmab-anabaseine or GTS-21) are added to compete with the radioligand for binding to the receptor.

    • The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with cold buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow

The logical flow of a radioligand binding assay can be represented as follows:

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Analysis ReceptorSource Receptor Source (Tissue/Cells) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePrep Membrane Preparation Centrifugation->MembranePrep Incubation Incubation with Radioligand & Competitor MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification DataAnalysis Data Analysis (IC50 -> Ki) Quantification->DataAnalysis

Caption: Workflow of a typical radioligand binding assay.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by an agonist like Dmab-anabaseine or GTS-21 initiates a cascade of intracellular signaling events. As a ligand-gated ion channel, its primary function is to allow the influx of cations, predominantly Ca2+, upon activation. This influx of calcium triggers various downstream signaling pathways.

a7_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses Agonist Agonist (Dmab-anabaseine or GTS-21) a7R α7 nAChR Agonist->a7R binds to CaInflux Ca²⁺ Influx a7R->CaInflux activates PI3K_Akt PI3K/Akt Pathway CaInflux->PI3K_Akt MAPK_ERK MAPK/ERK Pathway CaInflux->MAPK_ERK CaMK CaMK Pathway CaInflux->CaMK Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection AntiInflammatory Anti-inflammatory Effects PI3K_Akt->AntiInflammatory SynapticPlasticity Synaptic Plasticity MAPK_ERK->SynapticPlasticity CaMK->SynapticPlasticity

Caption: Simplified α7 nAChR downstream signaling pathway.

Upon agonist binding, the α7 nAChR opens, leading to a rapid influx of calcium ions. This increase in intracellular calcium acts as a second messenger, activating several key signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways, in turn, modulate a variety of cellular processes, contributing to the observed effects of α7 nAChR activation, such as enhanced neuroprotection, modulation of synaptic plasticity, and anti-inflammatory responses.

Conclusion

Both Dmab-anabaseine dihydrochloride and GTS-21 are valuable pharmacological tools for investigating the function of the α7 nicotinic acetylcholine receptor. The available data suggests that Dmab-anabaseine exhibits a higher binding affinity and greater selectivity for the α7 nAChR over the α4β2 subtype compared to GTS-21.[2] However, the choice of compound will ultimately depend on the specific experimental context, including the species and cell type being investigated, as significant species-dependent differences in affinity have been observed for GTS-21.[1] This guide provides a foundational understanding of their comparative binding characteristics to aid researchers in making informed decisions for their studies.

References

A Comparative Analysis of Dmab-anabaseine and Anabaseine: Nicotinic Acetylcholine Receptor Agonists in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of anabaseine (B15009), a naturally occurring alkaloid, and its synthetic derivative, Dmab-anabaseine, with a focus on 3-(2,4-dimethoxybenzylidene)anabaseine (DMXBA), also known as GTS-21. This document outlines their differential effects on nicotinic acetylcholine (B1216132) receptors (nAChRs), supported by experimental data, detailed protocols, and visualizations to aid in research and drug development.

Introduction

Anabaseine is a natural alkaloid found in certain marine worms and ants that acts as a potent agonist at various nicotinic acetylcholine receptors (nAChRs).[1][2] Its broad activity profile has spurred the development of synthetic derivatives with improved selectivity and therapeutic potential. Among these, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXBA or GTS-21), a notable Dmab-anabaseine derivative, has emerged as a selective partial agonist for the α7 nAChR subtype, a key target for cognitive disorders.[2][3] This guide delves into a comparative analysis of these two compounds, highlighting their distinct pharmacological profiles.

Chemical Structures

Anabaseine and DMXBA share a common structural core, but the addition of a dimethoxybenzylidene group to the anabaseine structure in DMXBA significantly alters its receptor interaction and selectivity.

Anabaseine: C₁₀H₁₂N₂ Dmab-anabaseine (DMXBA/GTS-21): C₂₀H₂₂N₂O₂

Mechanism of Action and Receptor Selectivity

Both anabaseine and DMXBA exert their effects by binding to and activating nAChRs, which are ligand-gated ion channels. However, their selectivity for different nAChR subtypes varies significantly. Anabaseine is a non-selective agonist, potently activating a wide range of nAChRs, including the muscle type and various neuronal subtypes.[4] In contrast, DMXBA is a selective partial agonist at the α7 nAChR and acts as an antagonist at the α4β2 subtype.[3] This selectivity is a key factor in its therapeutic potential, as activation of α7 nAChRs is associated with pro-cognitive and neuroprotective effects, while avoiding the widespread and potentially adverse effects of non-selective nicotinic agonism.[3][5]

Signaling Pathway of α7 Nicotinic Acetylcholine Receptor Activation

The activation of α7 nAChRs by an agonist like DMXBA leads to the opening of the ion channel, which is highly permeable to calcium ions (Ca²⁺). The subsequent influx of Ca²⁺ triggers a cascade of downstream signaling events that are crucial for neuronal function and survival.

alpha7_signaling cluster_intracellular Intracellular Space a7_receptor α7 nAChR ca_ion Ca²⁺ a7_receptor->ca_ion Channel Opening Ca²⁺ Influx agonist Agonist (Dmab-anabaseine) agonist->a7_receptor cam Calmodulin ca_ion->cam pi3k PI3K ca_ion->pi3k erk ERK ca_ion->erk camk CaMKII cam->camk creb CREB camk->creb akt Akt pi3k->akt akt->creb gene_expression Gene Expression (Neuronal Survival, Synaptic Plasticity) creb->gene_expression erk->creb tevc_workflow cluster_prep Oocyte Preparation cluster_expression Receptor Expression cluster_recording TEVC Recording cluster_analysis Data Analysis oocyte_harvest Harvest Oocytes from Xenopus laevis defolliculation Defolliculation (Collagenase treatment) oocyte_harvest->defolliculation oocyte_selection Select Stage V-VI Oocytes defolliculation->oocyte_selection crna_injection Inject nAChR cRNA oocyte_selection->crna_injection incubation Incubate for 2-5 days crna_injection->incubation placement Place Oocyte in Recording Chamber incubation->placement impalement Impale with Two Microelectrodes placement->impalement voltage_clamp Clamp Membrane Potential (-70 mV) impalement->voltage_clamp drug_application Apply Agonists/Antagonists voltage_clamp->drug_application data_acquisition Record Ionic Currents drug_application->data_acquisition dose_response Construct Dose-Response Curves data_acquisition->dose_response parameter_determination Determine EC50 and Emax dose_response->parameter_determination

References

Off-Target Effects of Dmab-anabaseine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of Dmab-anabaseine dihydrochloride (B599025), a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist and α4β2 nAChR antagonist. Due to the limited availability of a comprehensive public off-target screening panel for Dmab-anabaseine dihydrochloride, this guide leverages data from its close structural analog, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXBA), also known as GTS-21, to provide a comparative framework.[1][2] The information presented herein is intended to guide researchers in evaluating the selectivity profile of Dmab-anabaseine and its alternatives in the context of drug development.

Executive Summary

This compound is recognized for its cognition-enhancing properties, primarily attributed to its activity at α7 and α4β2 nicotinic acetylcholine receptors (nAChRs).[2][3] However, a thorough understanding of its interactions with other molecular targets is crucial for a complete safety and efficacy assessment. This guide compares the known receptor binding profile of anabaseine (B15009) derivatives with that of other nAChR ligands, highlighting the importance of comprehensive off-target screening in drug development.

Comparative Analysis of Off-Target Binding Profiles

While a comprehensive off-target screening panel for this compound is not publicly available, data for its structural analog, GTS-21, and other relevant compounds provide valuable insights into potential off-target interactions. The following tables summarize the available binding and functional activity data for Dmab-anabaseine, GTS-21, and the alternative α7 nAChR agonist, PNU-282987.

Table 1: On-Target and Off-Target Activity of Anabaseine Derivatives

CompoundTargetAssay TypeSpeciesValueUnitsReference
Dmab-anabaseine α7 nAChRFunctional-Partial Agonist-[2][3]
α4β2 nAChRFunctional-Antagonist-[2][3]
GTS-21 (DMXBA) α7 nAChRBinding (Ki)Rat0.31µM
α7 nAChRBinding (Ki)Human23µM
α4β2 nAChRFunctionalRatModerate Antagonist-[1]
4-OH-GTS-21 (Metabolite) α7 nAChRBinding (Ki)Human0.17µM
α7 nAChRBinding (Ki)Rat0.45µM

Table 2: Selectivity Profile of PNU-282987

TargetBinding Affinity (Ki)Notes
α7 nAChR 26 nM Primary Target
5-HT3 Receptor930 nMSignificant off-target interaction
α1β1γδ nAChR>60,000 nM (IC50)Negligible activity
α3β4 nAChR>60,000 nM (IC50)Negligible activity
Panel of 32 other receptorsInactive at 1 µMHigh selectivity

Data for PNU-282987 is included to illustrate the profile of a highly selective α7 nAChR agonist.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of off-target effects. Below are representative protocols for key assays used to characterize the pharmacological profile of nAChR ligands.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for various nAChR subtypes using a radiolabeled ligand, such as [³H]-epibatidine or [³H]-cytisine.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the nAChR subtype of interest or from specific brain regions (e.g., rat forebrain).

  • Radioligand: [³H]-epibatidine or [³H]-cytisine at a concentration near its Kd.

  • Test Compound: this compound or other compounds of interest at various concentrations.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 300 µM nicotine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-treated with 0.5% polyethylenimine and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. For determining non-specific binding, replace the test compound with the non-specific binding control.

  • Equilibration: Incubate the plate for 4 hours at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the procedure for assessing the functional activity (agonist or antagonist) of a compound at specific nAChR subtypes expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis Oocytes: Stage V-VI oocytes.

  • cRNA: In vitro transcribed cRNA for the desired nAChR subunits.

  • Injection Apparatus: Nanoject injector.

  • TEVC Setup: Amplifier, headstages, micromanipulators, perfusion system, and recording chamber.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.

  • Agonist Solution: Acetylcholine (ACh) or another suitable agonist at a concentration that elicits a submaximal response (e.g., EC50).

  • Test Compound Solutions: this compound or other compounds at various concentrations.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

  • TEVC Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply the agonist solution to the oocyte and record the resulting inward current.

  • Test Compound Application:

    • Agonist activity: Apply the test compound alone at various concentrations and record any induced currents.

    • Antagonist activity: Pre-apply the test compound for a set period before co-applying it with the agonist. Record the modulation of the agonist-induced current.

  • Data Analysis: Measure the peak amplitude of the inward currents. For agonists, plot the current amplitude against the compound concentration to determine the EC50 and maximum efficacy. For antagonists, calculate the percentage of inhibition of the agonist response to determine the IC50.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in nAChR signaling and the experimental procedures used to study them can aid in understanding the potential effects of compounds like this compound.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Nicotinic Agonist (e.g., Dmab-anabaseine) nAChR α7 nAChR Agonist->nAChR Binds to receptor Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel opening Kinase_activation Kinase Activation (e.g., CaMKII, ERK) Ca_influx->Kinase_activation Activates CREB_phos CREB Phosphorylation Kinase_activation->CREB_phos Phosphorylates Gene_expression Gene Expression (Neuronal Survival, Plasticity) CREB_phos->Gene_expression Regulates

Caption: Simplified signaling pathway of α7 nAChR activation.

Radioligand_Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (nAChR-expressing cells) Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Data_Analysis 5. Data Analysis (Determine Ki) Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

TEVC_Workflow Oocyte_Prep 1. Oocyte Preparation & cRNA Injection Expression 2. Receptor Expression (2-7 days) Oocyte_Prep->Expression Recording 3. Two-Electrode Voltage Clamp Recording Expression->Recording Drug_Application 4. Application of Agonist & Test Compound Recording->Drug_Application Data_Acquisition 5. Current Measurement Drug_Application->Data_Acquisition Analysis 6. Data Analysis (EC50 / IC50) Data_Acquisition->Analysis

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the treatment of cognitive disorders. However, a comprehensive understanding of their off-target effects is paramount for ensuring their safety and efficacy. The data presented in this guide, while limited for Dmab-anabaseine itself, underscore the importance of broad off-target screening against a panel of relevant receptors and enzymes. Future studies should aim to generate a complete safety pharmacology profile for this compound to facilitate a more direct and thorough comparison with alternative therapeutic agents. Researchers are encouraged to utilize the detailed experimental protocols provided as a foundation for their own investigations into the selectivity of novel nAChR ligands.

References

A Comparative Review of Clinical Trials Involving Dmab-Anabaseine Derivatives for Neurological and Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trials involving Dmab-anabaseine derivatives, with a primary focus on GTS-21 (also known as DMXB-A), a prominent member of this class. The performance of GTS-21 is compared with established treatments for Alzheimer's disease and schizophrenia, namely donepezil (B133215) and risperidone. This document summarizes available quantitative data, details experimental protocols where accessible, and visualizes relevant biological pathways to offer a comprehensive resource for the scientific community.

Introduction to Dmab-Anabaseine Derivatives

Anabaseine, a naturally occurring alkaloid, and its synthetic derivatives have garnered interest for their potential therapeutic effects, particularly their agonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). One of the most studied derivatives is 3-(2,4-dimethoxybenzylidene)anabaseine (GTS-21), a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR). This receptor is implicated in various physiological processes, including cognition, inflammation, and sensory gating. Clinical investigations have consequently explored the utility of GTS-21 in treating conditions such as Alzheimer's disease, schizophrenia, and inflammatory disorders.

Mechanism of Action: The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

GTS-21 primarily exerts its effects by activating the α7-nAChR. This ligand-gated ion channel is highly permeable to calcium ions (Ca²⁺). Upon activation, it initiates a cascade of intracellular signaling events that can modulate neurotransmitter release, enhance synaptic plasticity, and exert neuroprotective and anti-inflammatory effects.

alpha7_signaling GTS_21 GTS-21 (Dmab-Anabaseine Derivative) a7nAChR α7 nAChR GTS_21->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx JAK2_STAT3 JAK2/STAT3 Pathway a7nAChR->JAK2_STAT3 PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Neuroprotection Neuroprotection & Synaptic Plasticity PI3K_Akt->Neuroprotection Anti_inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_inflammatory

α7 Nicotinic Acetylcholine Receptor Signaling Pathway.

The Cholinergic Anti-inflammatory Pathway

The anti-inflammatory effects of GTS-21 are mediated, in part, through the cholinergic anti-inflammatory pathway. This neural circuit involves the vagus nerve, which, when stimulated, leads to the release of acetylcholine in the spleen. Acetylcholine then binds to α7-nAChRs on macrophages, inhibiting the production and release of pro-inflammatory cytokines.

anti_inflammatory_pathway Vagus_Nerve Vagus Nerve Stimulation ACh_Release Acetylcholine (ACh) Release in Spleen Vagus_Nerve->ACh_Release a7nAChR_Macrophage α7 nAChR ACh_Release->a7nAChR_Macrophage binds to Macrophage Macrophage Cytokine_Inhibition Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α) a7nAChR_Macrophage->Cytokine_Inhibition leads to alzheimers_workflow Screening Screening & Baseline Assessment (MMSE, ADAS-Cog) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 12-24 weeks) - GTS-21 or Placebo - Donepezil or Placebo Randomization->Treatment Follow_up Follow-up Assessments (ADAS-Cog, CIBIC-plus) Treatment->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis schizophrenia_workflow Screening Screening & Baseline Assessment (PANSS, CGI-S) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 6-8 weeks) - GTS-21 or Placebo - Risperidone or Placebo Randomization->Treatment Follow_up Follow-up Assessments (PANSS, CGI-S) Treatment->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

Dmab-anabaseine Dihydrochloride: A Comparative Guide to its Selectivity Profile at Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity and functional activity of Dmab-anabaseine dihydrochloride (B599025) at various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. The information presented herein is compiled from experimental data to facilitate objective comparison with other nAChR ligands and to support further research and development.

Overview of Dmab-anabaseine Dihydrochloride

This compound, also known as 3-(4)-dimethylaminocinnamylidine anabaseine (B15009) (DMAC), is a derivative of the naturally occurring nicotinic agonist, anabaseine. It has garnered significant interest in the scientific community for its distinct pharmacological profile, acting as a selective partial agonist at the α7 nAChR subtype while concurrently exhibiting antagonist activity at α4β2 nAChRs[1][2]. This dual activity makes it a valuable tool for dissecting the physiological roles of these specific nAChR subtypes and a potential therapeutic agent for neurological and inflammatory disorders.

Quantitative Selectivity Profile

The following tables summarize the binding affinity (Ki) and functional activity (EC50/IC50) of this compound and its close analog, GTS-21 (DMXBA), at various nAChR subtypes. These values are critical for understanding the compound's selectivity and potency.

Table 1: Binding Affinity (Ki) of this compound and Analogs at nAChR Subtypes

CompoundnAChR SubtypeRadioligandTissue/Cell LineKi (µM)Reference
DMAC (Dmab-anabaseine)α7 (putative)[125I]α-bungarotoxinBrain membranesMost potent of derivatives[1]
DMAC (Dmab-anabaseine)α4β2 (putative)[3H]cytisineBrain membranesLeast potent of derivatives[1]
4OH-GTS-21 (metabolite of GTS-21)Human α7[125I]α-bungarotoxinSK-N-SH cells0.17[3]
4OH-GTS-21 (metabolite of GTS-21)Rat α7[125I]α-bungarotoxinPC12 cells0.45[3]
GTS-21 (DMXBA)Rat α7[125I]α-bungarotoxinPC12 cells0.31[3]
GTS-21 (DMXBA)Human α7[125I]α-bungarotoxinSK-N-SH cells23[3]

Table 2: Functional Activity (EC50/IC50) of this compound and Analogs at nAChR Subtypes

CompoundnAChR SubtypeAssay TypeEffectEC50/IC50 (µM)Reference
DMAC (Dmab-anabaseine)α7Two-electrode voltage clamp (Xenopus oocytes)AgonistMore potent than nicotine (B1678760)[1]
DMAC (Dmab-anabaseine)α4β2Two-electrode voltage clamp (Xenopus oocytes)Little agonist activity-[1]
GTS-21 (DMXBA)Muscle-type (TE671 cells)Inhibition of ACh responseAntagonist6.6[4]
4OH-DMXBAMuscle-type (TE671 cells)Inhibition of ACh responseAntagonist10.0[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to offer a comprehensive understanding of the experimental conditions under which the selectivity and functional activity of this compound and its analogs were determined.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor subtype by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at specific nAChR subtypes.

Materials:

  • Membrane Preparations: Brain tissue homogenates or cell lines expressing the nAChR subtype of interest (e.g., rat brain membranes for α7 and α4β2, SK-N-SH cells for human α7).

  • Radioligands:

    • For α7 nAChR: [125I]α-bungarotoxin.

    • For α4β2 nAChR: [3H]cytisine or [3H]epibatidine.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer to a final protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium. Incubation time and temperature will vary depending on the radioligand and receptor subtype (e.g., 3 hours at 37°C for [125I]α-bungarotoxin binding to α7 nAChRs).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity (agonist or antagonist) of a compound on ion channels expressed in Xenopus oocytes.

Objective: To determine the agonist (EC50) or antagonist (IC50) potency of this compound at specific nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Microinjection and Electrophysiology Rig: Including microinjectors, micromanipulators, a voltage-clamp amplifier, and data acquisition software.

  • Glass microelectrodes (filled with 3 M KCl).

Procedure:

  • Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a solution containing the cRNA for the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two glass microelectrodes, one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential (typically -70 mV).

  • Agonist Activity Measurement:

    • Apply increasing concentrations of this compound to the oocyte and record the resulting inward current.

    • Construct a dose-response curve and calculate the EC50 value (the concentration that elicits a half-maximal response).

  • Antagonist Activity Measurement:

    • Apply a fixed concentration of a known agonist (e.g., acetylcholine) to elicit a control current.

    • Co-apply the agonist with increasing concentrations of this compound and measure the inhibition of the agonist-induced current.

    • Construct an inhibition curve and calculate the IC50 value (the concentration that inhibits 50% of the control response).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental protocols described above.

G cluster_0 α7 nAChR Partial Agonism Signaling cluster_1 α4β2 nAChR Antagonism Dmab Dmab-anabaseine dihydrochloride a7 α7 nAChR Dmab->a7 Partial Agonist Ca_influx Ca²⁺ Influx a7->Ca_influx JAK2 JAK2 a7->JAK2 PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Effects (e.g., ↓ NF-κB) STAT3->Anti_inflammatory Akt Akt PI3K->Akt Neuroprotection Neuroprotection (e.g., ↑ Bcl-2) Akt->Neuroprotection Dmab2 Dmab-anabaseine dihydrochloride a4b2 α4β2 nAChR Dmab2->a4b2 Antagonist Channel_Block Channel Blockade Dmab2->Channel_Block Prevents Channel Opening Downstream_Block Blockade of Downstream Signaling ACh Acetylcholine ACh->a4b2 Agonist

Caption: Signaling pathways modulated by this compound.

G cluster_0 Radioligand Binding Assay Workflow cluster_1 Two-Electrode Voltage Clamp Workflow prep Membrane Preparation incubate Incubation with Radioligand & Dmab prep->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 → Ki) count->analyze inject Oocyte Injection with nAChR cRNA express Receptor Expression (2-7 days) inject->express record Electrophysiological Recording express->record apply Application of Dmab / ACh record->apply analyze2 Data Analysis (EC50 / IC50) apply->analyze2

Caption: General experimental workflows.

Conclusion

This compound exhibits a compelling and selective profile at nicotinic acetylcholine receptors, acting as a partial agonist at the α7 subtype and an antagonist at the α4β2 subtype. This unique pharmacology, supported by the quantitative data and experimental methodologies outlined in this guide, underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting cholinergic pathways. Further investigation into its activity across a broader range of nAChR subtypes and its downstream signaling effects will continue to elucidate its therapeutic promise.

References

Unlocking Cognitive Enhancement: A Comparative Analysis of Dmab-anabaseine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective cognitive enhancers is a paramount challenge. Among the promising candidates, Dmab-anabaseine derivatives have emerged as a focal point of investigation due to their targeted action on nicotinic acetylcholine (B1216132) receptors. This guide provides a comprehensive comparison of the efficacy of prominent Dmab-anabaseine derivatives in preclinical cognitive models, supported by experimental data and detailed methodologies.

Dmab-anabaseine and its analogues are synthetic compounds that act as selective agonists for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key player in cognitive processes such as learning and memory. By activating these receptors, Dmab-anabaseine derivatives are thought to modulate synaptic plasticity and enhance neuronal signaling, offering a potential therapeutic avenue for cognitive deficits associated with various neurological and psychiatric disorders. This comparison focuses on three key derivatives: 3-(2,4-dimethoxybenzylidene)anabaseine (GTS-21 or DMXBA), 3-(4-dimethylaminobenzylidene)anabaseine (B1243139) (DMAB), and 3-(4-dimethylaminocinnamylidene)anabaseine (DMAC).

Comparative Efficacy in Preclinical Cognitive Models

The procognitive effects of Dmab-anabaseine derivatives have been evaluated in a variety of animal models designed to assess different facets of cognition. The Morris water maze (MWM) and the novel object recognition (NOR) task are two of the most widely used behavioral assays in this domain.

Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory. The following table summarizes the available data on the performance of Dmab-anabaseine derivatives in this task.

DerivativeAnimal ModelDosageKey Findings
GTS-21 (DMXBA) Aβ₂₅₋₃₅-injected mice1 mg/kgDose-dependently prevented impairment of acquisition and probe trial performance.[1]
GTS-21 (DMXBA) Aged RatsNot SpecifiedImproves memory.[2]
DMAB Aged RatsNot SpecifiedNo significant effect on spatial learning.
Novel Object Recognition (NOR) Task

The NOR task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.

DerivativeAnimal ModelDosageKey Findings
GTS-21 (DMXBA) Aged RatsNot SpecifiedEnhances recognition memory.
DMAB Aged RatsNot SpecifiedEnhances recognition memory.

Specific quantitative data for direct comparison in the NOR task is limited in the reviewed literature.

Receptor Binding and Functional Activity

The cognitive-enhancing effects of Dmab-anabaseine derivatives are intrinsically linked to their affinity and efficacy at the α7 nAChR.

DerivativeReceptor Binding Affinity (Ki) for α4β2 nAChRReceptor Agonist Activity
GTS-21 (DMXBA) 20 nM (for human α4β2)[3]Selective partial agonist at α7 nAChR.[4]
DMAB Not SpecifiedSelective partial agonist at α7 nAChR.
DMAC Least potent at displacing [³H]cytisine binding (putative α4β2).[5]More potent than nicotine, acetylcholine, and anabaseine (B15009) at activating α7 nAChR.[5]

Mechanism of Action: The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of the α7 nAChR by Dmab-anabaseine derivatives initiates a cascade of intracellular signaling events that are believed to underlie their pro-cognitive effects. As ligand-gated ion channels with high calcium permeability, their activation leads to an influx of Ca²⁺ into the neuron. This increase in intracellular calcium triggers several downstream signaling pathways crucial for synaptic plasticity and cell survival.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling alpha7_receptor α7 nAChR Ca_influx Ca²⁺ Influx alpha7_receptor->Ca_influx Dmab Dmab-anabaseine Derivative Dmab->alpha7_receptor PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 ERK_MAPK ERK/MAPK Pathway Ca_influx->ERK_MAPK CREB CREB Activation PI3K_Akt->CREB JAK2_STAT3->CREB ERK_MAPK->CREB Gene_expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_expression

α7 nAChR signaling pathway activated by Dmab-anabaseine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key behavioral assays are provided below.

Morris Water Maze (MWM) Protocol for Rodents

Objective: To assess spatial learning and memory.

Apparatus: A circular pool (1.5-2 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

Procedure:

  • Acclimation: Animals are handled for several days before the experiment.

  • Training Phase (Acquisition):

    • Animals are released into the pool from different starting positions.

    • The latency to find the hidden platform is recorded for each trial.

    • Animals are typically given 4 trials per day for 5-7 consecutive days.

    • If an animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training session, the platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.

MWM_workflow start Start acclimation Acclimation (Handling) start->acclimation training Training Phase (4 trials/day, 5-7 days) acclimation->training release Release into Pool (Varied Start Positions) training->release probe_trial Probe Trial (24h after last training) training->probe_trial After 5-7 days find_platform Animal Finds Platform release->find_platform < 60-90s guide_platform Guide to Platform (if not found) release->guide_platform > 60-90s record_latency Record Escape Latency find_platform->record_latency record_latency->training Repeat Trials guide_platform->record_latency remove_platform Remove Platform probe_trial->remove_platform free_swim Allow Free Swim (60 seconds) remove_platform->free_swim record_time Record Time in Target Quadrant free_swim->record_time end End record_time->end

Experimental workflow for the Morris Water Maze test.
Novel Object Recognition (NOR) Task Protocol for Rodents

Objective: To assess recognition memory.

Apparatus: An open-field arena. Two sets of identical objects and one novel object.

Procedure:

  • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce anxiety and novelty-induced exploratory behavior.

  • Familiarization/Sample Phase (T1):

    • Two identical objects are placed in the arena.

    • The animal is placed in the arena and allowed to explore the objects for a set duration (e.g., 5-10 minutes).

    • The time spent exploring each object is recorded.

  • Test Phase (T2):

    • After a retention interval (e.g., 1 hour, 24 hours), one of the familiar objects is replaced with a novel object.

    • The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

    • A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

NOR_workflow start Start habituation Habituation to Arena (Empty, 5-10 min/day) start->habituation familiarization Familiarization Phase (T1) (Two Identical Objects) habituation->familiarization explore_familiar Allow Exploration (5-10 minutes) familiarization->explore_familiar record_familiar_time Record Exploration Time explore_familiar->record_familiar_time retention_interval Retention Interval (e.g., 1h or 24h) record_familiar_time->retention_interval test_phase Test Phase (T2) (One Familiar, One Novel Object) retention_interval->test_phase explore_test Allow Exploration (5-10 minutes) test_phase->explore_test record_test_time Record Exploration Time (Familiar vs. Novel) explore_test->record_test_time calculate_di Calculate Discrimination Index (DI) record_test_time->calculate_di end End calculate_di->end

Experimental workflow for the Novel Object Recognition task.

Conclusion

The available evidence suggests that Dmab-anabaseine derivatives, particularly GTS-21, hold promise as cognitive enhancers. Their selective agonism at the α7 nAChR and subsequent activation of key intracellular signaling pathways provide a strong mechanistic basis for their observed effects in preclinical models of learning and memory. However, more direct comparative studies with standardized protocols and a wider range of derivatives are necessary to definitively establish a hierarchy of efficacy and to fully elucidate their therapeutic potential. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cognitive pharmacology.

References

A Comparative Pharmacokinetic Analysis: Dmab-anabaseine Dihydrochloride and GTS-21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of two nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: Dmab-anabaseine dihydrochloride (B599025) and GTS-21. While both compounds are investigated for their potential in neuroscience research, a direct pharmacokinetic comparison is challenging due to a disparity in available data. This document summarizes the extensive pharmacokinetic data for GTS-21 and highlights the current data gap for Dmab-anabaseine dihydrochloride.

Executive Summary

GTS-21, also known as 3-(2,4-dimethoxybenzylidene)anabaseine or DMXBA, has been the subject of numerous pharmacokinetic studies in various species, including rats, dogs, and humans. It is characterized by rapid absorption, extensive first-pass metabolism, and a relatively short half-life. In contrast, publicly available in vivo pharmacokinetic data for this compound, or 4-dimethylaminobenzylidene anabaseine (B15009) dihydrochloride, is scarce, preventing a direct quantitative comparison. The available information primarily identifies it as a selective partial agonist for α7 nAChRs and an antagonist for α4β2 nAChRs.

Chemical Distinction

It is crucial to differentiate between these two compounds:

  • GTS-21 (DMXBA): 3-(2,4-dimethoxybenzylidene)anabaseine.

  • Dmab-anabaseine: 4-dimethylaminobenzylidene anabaseine.

The structural difference, specifically the substituent on the benzylidene ring, significantly influences their physicochemical and pharmacokinetic properties.

Pharmacokinetic Profile of GTS-21

GTS-21 has been evaluated in several preclinical and clinical studies. The following tables summarize its key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of GTS-21 in Rats

ParameterIntravenous (5 mg/kg)Oral (10 mg/kg)
Cmax -1010 ± 212 ng/mL[1]
Tmax -10 min[1]
AUC (0-∞) 3790 ± 630 ng·h/mL[1]1440 ± 358 ng·h/mL[1]
Half-life (t½) 3.71 ± 1.12 h (elimination)[1]1.74 ± 0.34 h[1]
Bioavailability -19%[1]
Clearance (Total) 1480 ± 273 mL/h/kg[1]-
Volume of Distribution (Vss) 2150 ± 433 mL/kg[1]-

Table 2: Pharmacokinetic Parameters of GTS-21 in Dogs

ParameterOral (3 mg/kg)
Bioavailability 27%[2]

Table 3: Pharmacokinetic Parameters of GTS-21 in Humans (Multiple Doses)

DoseCmax (ng/mL)AUC (ng·h/mL)
25 mg (tid) Dose-related increase[3]Dose-related increase[3]
75 mg (tid) Dose-related increase[3]Dose-related increase[3]
150 mg (tid) Dose-related increase[3]Dose-related increase[3]

Note: Cmax and AUC for GTS-21 and its metabolite 4-OH-GTS-21 increased in a dose-related fashion, with considerable intersubject variability that decreased with continued dosing[3].

Metabolism and Excretion of GTS-21

GTS-21 undergoes extensive metabolism, primarily through O-demethylation mediated by cytochrome P450 enzymes, with CYP1A2 and CYP2E1 being the major contributors[2]. The primary metabolite is 4-hydroxy-GTS-21 (4-OH-GTS-21)[2]. Excretion occurs mainly through the feces via biliary excretion, with a smaller portion excreted in the urine[2]. In rats, approximately 67% of an oral dose is excreted in the feces and 20% in the urine[2].

Pharmacokinetic Profile of this compound

A comprehensive search of scientific literature did not yield any publicly available in vivo pharmacokinetic data for this compound. The available information is limited to its in vitro activity as a neuronal nAChR partial agonist. It is described as a selective partial agonist at α7-containing neuronal nicotinic receptors and an antagonist at α4β2 receptors.

Experimental Protocols

The following provides a generalized experimental protocol for determining the pharmacokinetic profile of a compound like GTS-21, based on methodologies described in the cited literature.

In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Adult male Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration:

    • Intravenous (IV): A single dose (e.g., 5 mg/kg) is administered via the tail vein.

    • Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of the drug and its major metabolites are determined using a validated High-Performance Liquid Chromatography (HPLC) method with an appropriate detector (e.g., UV or mass spectrometry).

    • A standard curve is generated using known concentrations of the analyte in plasma to quantify the unknown samples.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

alpha7_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular alpha7 α7 nAChR ca_influx Ca²⁺ Influx alpha7->ca_influx Channel Opening ligand GTS-21 / Dmab-anabaseine ligand->alpha7 Binds to downstream Downstream Signaling (e.g., PI3K/Akt, ERK) ca_influx->downstream response Cellular Response (e.g., Neuroprotection, Anti-inflammation) downstream->response pk_workflow start Drug Administration (IV or Oral) blood Serial Blood Sampling start->blood plasma Plasma Separation (Centrifugation) blood->plasma analysis Bioanalytical Method (e.g., HPLC-MS/MS) plasma->analysis data Plasma Concentration vs. Time Data analysis->data pk_analysis Pharmacokinetic Analysis (Non-compartmental) data->pk_analysis end Determination of PK Parameters (Cmax, Tmax, AUC, t½) pk_analysis->end

References

Safety Operating Guide

Proper Disposal of Dmab-anabaseine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals now have a clear, actionable guide for the safe and compliant disposal of Dmab-anabaseine dihydrochloride (B599025). This document outlines essential procedures to ensure the safe handling and disposal of this neuroactive compound, minimizing risk and ensuring regulatory compliance.

Dmab-anabaseine dihydrochloride, a partial agonist at α7-containing neuronal nicotinic receptors, requires careful management as a hazardous chemical waste product.[1][2] The Safety Data Sheet (SDS) for this compound indicates that it can cause skin, eye, and respiratory irritation.[3] Therefore, adherence to proper disposal protocols is critical to protect laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with local, state, and federal regulations.[4][5] All laboratory personnel handling this compound waste must be trained on proper waste handling procedures and equipped with appropriate Personal Protective Equipment (PPE).[6]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection Recommended when handling powders or creating aerosols

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[6][7] Do not dispose of this chemical down the drain or in regular trash.[6]

  • Segregation: Isolate all waste materials contaminated with this compound. This includes unused product, solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.[8][9]

  • Containerization:

    • Place solid waste in a clearly labeled, sealable hazardous waste container.[5][9]

    • Collect liquid waste in a compatible, leak-proof container with a secure cap.[8][10] Do not overfill containers.[8]

    • For sharps contaminated with this compound, use a designated sharps container for hazardous waste.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[5][7][9]

  • Storage: Store hazardous waste containers in a designated, secure satellite accumulation area away from incompatible materials.[4][5][9]

  • Disposal Request: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4][6] Do not transport hazardous waste yourself.[6]

Decontamination of Labware

For reusable glassware grossly contaminated with this compound, a triple-rinse procedure is recommended before routine washing:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the residue. Collect this solvent rinse as hazardous liquid waste.[9]

  • Second Rinse: Rinse again with the solvent.

  • Final Rinse: A final rinse with water can be performed. This rinsate must also be collected as hazardous waste.[7]

After this decontamination, the glassware can be washed using standard laboratory procedures.

Spill Management

In the event of a spill, evacuate the immediate area and ensure proper ventilation.[9] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[6][9] Clean the spill area with a suitable solvent, collecting all cleanup materials as hazardous waste.[9]

Disposal Workflow

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Generate Generate Dmab-anabaseine dihydrochloride Waste Segregate Segregate Solid, Liquid, & Sharps Waste Generate->Segregate Containerize Use Compatible, Sealed Containers Segregate->Containerize Label Label with 'Hazardous Waste' & Chemical Name Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Request EHS Pickup Store->Request Dispose Professional Disposal Request->Dispose

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safe Handling and Disposal of Dmab-anabaseine dihydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Dmab-anabaseine dihydrochloride (B599025). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. Dmab-anabaseine dihydrochloride is a chemical compound intended for research use only and should be handled by trained personnel familiar with its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact which can lead to irritation[1][3]. Always inspect gloves for integrity before use.
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing[3].
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. For handling larger quantities or when a fume hood is not available, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of airborne particles that can cause respiratory tract irritation[1][2].

Safe Handling and Operational Protocol

A systematic approach to handling this compound is crucial to prevent accidents and ensure the integrity of your research.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_materials Prepare Materials and Equipment don_ppe Don Appropriate PPE weigh_compound Weigh Compound Carefully don_ppe->weigh_compound dissolve Dissolve in Suitable Solvent weigh_compound->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably a chemical fume hood[4].

    • Ensure all necessary PPE is available and in good condition.

    • Have all required equipment (e.g., spatulas, weigh boats, vials, solvents) and a designated waste container ready.

  • Handling the Compound:

    • Put on all required PPE as specified in Table 1.

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin and eyes. If contact occurs, follow the first aid measures outlined in Table 2.

    • Do not eat, drink, or smoke in the handling area[4].

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Table 2: First Aid and Emergency Measures

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Large Spill Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow Diagram

G cluster_waste Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal chemical_waste Unused Dmab-anabaseine dihydrochloride Solution waste_container Designated Hazardous Chemical Waste Container chemical_waste->waste_container contaminated_materials Contaminated Gloves, Pipette Tips, etc. solid_waste_container Designated Solid Waste Container contaminated_materials->solid_waste_container ehs_pickup Arrange for EHS Waste Pickup waste_container->ehs_pickup solid_waste_container->ehs_pickup incineration Proper Disposal via Licensed Facility ehs_pickup->incineration

Caption: A logical flow for the proper disposal of this compound waste.

Disposal Procedures:

  • Chemical Waste:

    • Collect all unused this compound and solutions containing the compound in a clearly labeled, sealed, and chemical-resistant waste container[5].

    • The label should include "Hazardous Waste," the full chemical name, and the approximate concentration and volume[6].

    • Do not mix with other incompatible waste streams.

  • Contaminated Materials:

    • Dispose of all contaminated disposable PPE (gloves, etc.), weigh boats, and other materials in a designated solid hazardous waste container.

  • Final Disposal:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal service[7]. Do not dispose of this compound down the drain or in regular trash.

By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues while handling this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.